molecular formula C11H12ClNO B1316199 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 135219-84-0

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1316199
CAS No.: 135219-84-0
M. Wt: 209.67 g/mol
InChI Key: SROAFDPESDGHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a partially saturated quinolinone core, a structure recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds . The specific 7,7-dimethyl substitution on the dihydroquinoline ring and the chloro group at the 2-position make it a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. This compound is of particular note in oncology research. It serves as a key precursor in the discovery and optimization of potent inhibitors against mutant isocitrate dehydrogenase 1 (mIDH1) . Mutations in IDH1 are oncogenic drivers in several malignancies, including acute myeloid leukemia (AML) and low-grade gliomas . The 7,8-dihydroquinoline-2,5(1H,6H)-dione ring system is an essential component for this biological activity, as monocyclic analogs have been shown to be completely inactive . Researchers value this scaffold for developing potential therapeutics that can lower the oncometabolite 2-hydroxyglutarate (2-HG) in models of mIDH1-driven cancer . The synthetic accessibility of this chemotype allows for a variety of modifications, enabling researchers to explore its properties and optimize it for specific applications . The ketone functionality provides a handle for chemical transformations, while the chloro group offers a site for further functionalization via cross-coupling reactions. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary consumption .

Properties

IUPAC Name

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROAFDPESDGHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564307
Record name 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135219-84-0
Record name 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 135219-84-0). As a heterocyclic compound incorporating a vinylogous amide and an α,β-unsaturated ketone system, it represents a versatile scaffold for chemical synthesis and drug discovery. Due to the limited availability of specific peer-reviewed literature on this exact molecule, this guide combines available data with expert analysis based on well-established principles of organic chemistry and data from structurally analogous compounds. We will explore its structural features, propose a robust synthetic pathway, predict its spectroscopic characteristics, and discuss its potential chemical reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Compound Identification and Structural Features

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a substituted tetrahydroquinoline derivative. The core structure consists of a dihydropyridine ring fused to a cyclohexenone ring, with a chlorine atom at the 2-position and two methyl groups at the 7-position.

Identifier Value
IUPAC Name 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
CAS Number 135219-84-0[1]
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 210.67 g/mol
Canonical SMILES CC1(C)CC(=O)C2=C(C1)C=CC(=N2)Cl

The key structural features that dictate its chemical behavior are:

  • 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.

  • α,β-Unsaturated Ketone (Enone): The conjugated system of the carbonyl group and the C3-C4 double bond provides multiple reactive sites for both nucleophilic (at C4a) and electrophilic attack.

  • Tertiary Butyl-like Gem-Dimethyl Group: The two methyl groups at the 7-position provide steric hindrance and influence the conformation of the cyclohexenone ring.

Proposed Synthesis Pathway

While specific literature for the synthesis of this compound is scarce, a highly plausible and efficient route can be designed based on established heterocyclic chemistry principles, specifically the Gould-Jacobs reaction or a related thermal cyclization. A proposed workflow involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an appropriate three-carbon electrophile.

A robust method involves reacting dimedone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which is then reacted with a suitable acetyl chloride equivalent to build the pyridine ring. A more direct approach, outlined below, is a one-pot reaction.

Experimental Protocol: Proposed One-Pot Synthesis
  • Reaction Setup: To a solution of 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add 3-amino-3-chloroacrylonitrile (1.1 eq).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 250-260 °C) for 2-4 hours. The reaction proceeds via an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of ammonia and hydrogen cyanide, driven by the high temperature.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexanes to precipitate the crude product. The solid is collected by filtration.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

This method is advantageous as it builds the core structure in a single, thermally-driven step from readily available starting materials.

G cluster_start Starting Materials cluster_process Reaction Process A 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) C One-Pot Reaction (Diphenyl Ether, Reflux) A->C B 3-Amino-3-chloroacrylonitrile B->C D Work-up & Purification (Precipitation, Chromatography) C->D Thermal Cyclization & Elimination E 2-chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one D->E

Caption: Proposed one-pot synthesis workflow.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure and analysis of similar compounds found in the literature, such as derivatives of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.[2]

Technique Predicted Observations
¹H NMR δ ~7.5 (d, 1H, H-4), δ ~6.5 (d, 1H, H-3), δ ~2.8 (s, 2H, H-6), δ ~2.4 (s, 2H, H-8), δ ~1.1 (s, 6H, 2xCH₃)
¹³C NMR δ ~198 (C=O), δ ~160 (C-2), δ ~150 (C-8a), δ ~138 (C-4), δ ~125 (C-4a), δ ~115 (C-3), δ ~50 (C-6), δ ~40 (C-8), δ ~32 (C-7), δ ~28 (2xCH₃)
IR (KBr, cm⁻¹) ~1680 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1550 (C=N), ~1100 (C-Cl)
Mass Spec (EI) M⁺ at m/z 209/211 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-CH₃]⁺, [M-Cl]⁺, [M-CO]⁺.

Causality Note: The predicted proton chemical shifts are based on the electronic environment. The H-4 proton is downfield due to its position on the enone system, while the gem-dimethyl protons are upfield, appearing as a sharp singlet. The C=O carbon resonance is predicted at a typical value for a conjugated ketone. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a definitive feature in the mass spectrum.

Chemical Reactivity and Potential Transformations

The molecule's rich functionality allows for a variety of chemical transformations, making it a valuable intermediate for building more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position is the most reactive site for nucleophilic attack. This allows for the facile introduction of various functional groups.

  • Amination: Reaction with primary or secondary amines (e.g., piperidine, aniline) in the presence of a base (like K₂CO₃) or under palladium-catalyzed Buchwald-Hartwig conditions can yield 2-amino derivatives.

  • Alkoxylation/Aryloxylation: Treatment with sodium alkoxides (e.g., NaOMe) or phenoxides furnishes the corresponding 2-ether derivatives.

  • Suzuki and Stille Couplings: Palladium-catalyzed cross-coupling reactions with boronic acids or organostannanes can be used to introduce new carbon-carbon bonds, forming 2-aryl or 2-alkyl derivatives.

Reactions at the Carbonyl Group

The ketone at the 5-position can undergo standard carbonyl chemistry.

  • Reduction: Selective reduction to the corresponding alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄).

  • Wittig Reaction: Conversion to an exocyclic double bond is possible through reaction with phosphorus ylides.

Reactions involving the Enone System

The conjugated system offers additional reactive sites.

  • Michael Addition: While sterically hindered, the C-4a position can potentially undergo conjugate addition with soft nucleophiles under specific conditions.

  • Reactions at the C-6 Methylene: The protons on the C-6 position are acidic and can be removed by a strong base (e.g., LDA), generating an enolate. This enolate can then be alkylated or used in other condensation reactions.

Reactivity cluster_reactions Potential Reaction Sites img N1 S(N)Ar Reactions (Amines, Alkoxides, Cross-Coupling) N2 Carbonyl Chemistry (Reduction, Wittig) N3 Enone/Enolate Chemistry (Alkylation at C-6) P1->N1 C2-Cl P2->N2 C5=O P3->N3 C6-H

Caption: Key reactive sites on the molecule.

Conclusion and Future Outlook

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a promising heterocyclic building block. Although specific experimental data is limited, its chemical properties can be reliably predicted through the analysis of its functional groups and comparison with known analogs. The primary reactive handle is the 2-chloro substituent, which is primed for a wide array of nucleophilic substitution and cross-coupling reactions. Further functionalization is possible at the ketone and the adjacent methylene positions.

This molecule serves as an excellent starting point for the synthesis of libraries of substituted quinolines, a class of compounds well-represented in medicinal chemistry.[3][4] Future experimental work should focus on validating the proposed synthetic routes and exploring the derivatization pathways outlined in this guide to unlock its full potential in drug discovery and materials science.

References

  • Google Patents.CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. (2003). [Link]

Sources

A Technical Guide to 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 135219-84-0): Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a heterocyclic ketone scaffold of significant interest in medicinal chemistry and drug development. While specific peer-reviewed data on this exact molecule is limited, this document leverages established chemical principles and data from closely related analogues to present a comprehensive overview for researchers, scientists, and drug development professionals. The guide covers proposed synthesis strategies, predictive analytical characterization, key chemical reactivity, potential applications as a pharmaceutical intermediate, and essential safety protocols. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical and scientifically rigorous resource.

Chemical Identity and Physicochemical Properties

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a substituted tetrahydroquinoline derivative. The presence of a chloro group at the 2-position, a ketone at the 5-position, and gem-dimethyl groups at the 7-position creates a versatile chemical scaffold with multiple reactive sites for further functionalization. Its identity has been confirmed in several chemical databases.[1][2][3][4]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 135219-84-0[1][3][4]
Molecular Formula C₁₁H₁₂ClNOCalculated
Molecular Weight 209.67 g/mol Calculated
Appearance White to off-white crystalline powder (Predicted)Inferred from analogues[5]
Storage Inert atmosphere, Room Temperature (Recommended)Inferred from analogues[6]
SMILES CC1(CC2=NC(Cl)=CC=C2C(=O)C1)CInferred
InChI Key (Predicted)Inferred

Proposed Synthesis and Purification

Retrosynthetic Analysis and Strategy

The core scaffold can be constructed via a multi-component reaction or a stepwise condensation and cyclization sequence. A logical approach involves the reaction of dimedone with an enamine or a similar precursor that provides the nitrogen and the C2-C3 portion of the quinoline ring, followed by chlorination. A more direct and efficient "one-pot" method, adapted from related syntheses, involves the condensation of dimedone, an appropriate aldehyde, and a nitrogen source like ammonium acetate.[7] Subsequent chlorination of the resulting 2-hydroxy intermediate would yield the final product.

Proposed Synthesis Workflow

The following diagram illustrates a proposed two-step synthesis, beginning with the formation of the 2-hydroxy analogue, a common intermediate, followed by chlorination.

G cluster_0 Step 1: Hantzsch-type Condensation & Cyclization cluster_1 Step 2: Chlorination Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Reaction One-Pot Reaction Dimedone->Reaction Precursor Glyoxal or equivalent C2 synthon Precursor->Reaction Nitrogen Ammonium Acetate (Nitrogen Source) Nitrogen->Reaction Solvent Reflux in Ethanol or Acetic Acid Intermediate 2-Hydroxy-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one Solvent->Intermediate Intermediate2 Intermediate from Step 1 Reaction->Solvent ChlorinatingAgent POCl₃ or SOCl₂ Reaction2 Deoxychlorination ChlorinatingAgent->Reaction2 FinalProduct 2-chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one (Target Molecule) Intermediate2->Reaction2 Reaction2->FinalProduct

Caption: Proposed two-step synthesis workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model based on similar reactions and should be optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5,5-dimethyl-1,3-cyclohexanedione (14.0 g, 0.1 mol), glyoxal (40% in water, 14.5 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid as the solvent.

    • Expert Insight: Acetic acid acts as both a solvent and a catalyst, promoting the condensation and subsequent cyclization reactions required to form the heterocyclic ring.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. Dry the solid under vacuum. This intermediate is used directly in the next step.

Step 2: Synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

  • Reagent Setup: In a chemical fume hood, carefully charge a 250 mL flask with the crude 2-hydroxy intermediate from Step 1 (approx. 0.1 mol).

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃, 50 mL) to the flask at 0 °C (ice bath).

    • Expert Insight: POCl₃ is a standard and effective reagent for converting 2-pyridones and related hydroxy-aza-heterocycles into their 2-chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 105 °C) for 2-3 hours. The solution should become homogeneous.

  • Work-up: Cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker to quench the excess POCl₃. This is a highly exothermic reaction.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the purified target compound.

Spectroscopic and Analytical Characterization (Predictive)

Confirming the identity and purity of the final compound is critical. The following data are predicted based on the known effects of the functional groups on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted DataInterpretation
¹H NMR δ 7.2-7.8 (m, 2H, Ar-H), δ 2.8-3.0 (t, 2H, C6-H₂), δ 2.4-2.6 (t, 2H, C8-H₂), δ 1.1 (s, 6H, C7-(CH₃)₂)Aromatic protons on the pyridine ring. Triplets for the adjacent methylene groups. A characteristic sharp singlet for the six equivalent protons of the gem-dimethyl group.
¹³C NMR δ ~198 (C=O), δ ~160 (C-Cl), δ ~150, ~140, ~125, ~120 (Aromatic C), δ ~50 (C7), δ ~35 (C6), δ ~30 (C8), δ ~28 (CH₃)Downfield shift for the ketone carbonyl. Characteristic shifts for the chlorinated carbon and other aromatic carbons. Aliphatic signals for the cyclohexanone portion, including the quaternary C7 and the two methyl carbons.
Mass Spec (EI) m/z 209 [M]⁺, 211 [M+2]⁺Molecular ion peak at 209. A prominent M+2 peak with approximately one-third the intensity of the M peak, characteristic of the ³⁵Cl/³⁷Cl isotope pattern.
IR Spectroscopy ~1680 cm⁻¹ (C=O stretch), ~1600, ~1550 cm⁻¹ (C=C/C=N stretch), ~750 cm⁻¹ (C-Cl stretch)Strong absorption for the conjugated ketone. Aromatic ring stretching vibrations. Carbon-chlorine bond vibration in the fingerprint region.

Chemical Reactivity and Applications in Drug Development

The title compound is a valuable building block due to its distinct reactive sites, making it a versatile starting point for synthesizing more complex molecules with potential therapeutic applications. The quinoline core is a "privileged scaffold" found in numerous approved drugs.

Key Reactive Sites
  • C2-Chloro Group: This is the most versatile site for modification. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr). It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

  • C5-Ketone: The carbonyl group can undergo standard ketone chemistry, such as reduction to an alcohol, reductive amination, or reaction with Grignard reagents to introduce further diversity.

  • Aromatic Ring: The benzene portion of the quinoline can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled.

Application as a Pharmaceutical Intermediate

The following diagram illustrates a common and powerful synthetic pathway—the Suzuki coupling—that could be applied to this molecule to generate novel derivatives for screening in drug discovery programs.

G Start 2-chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one Reaction Suzuki Cross-Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ or Similar Pd Catalyst + Base (e.g., Na₂CO₃) Product 2-Aryl-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one (New Chemical Entity) Catalyst->Product Reaction->Catalyst

Caption: Suzuki coupling reaction as a key derivatization pathway.

This strategy is fundamental in modern medicinal chemistry for rapidly building libraries of compounds. For example, attaching different aryl or heteroaryl groups at the 2-position could lead to the discovery of novel kinase inhibitors, receptor antagonists, or anti-infective agents, as the quinoline scaffold is known to interact with a wide range of biological targets.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 135219-84-0 is not widely available, data for the structurally similar 2-chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) can be used to guide handling procedures.[1]

  • General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation and inhalation of dust. Do not get in eyes, on skin, or on clothing.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store under an inert atmosphere is recommended to prevent degradation.[6]

  • Disposal: Disposal should be in accordance with local, state, and federal regulations. Do not allow material to be released into the environment without proper governmental permits.[1]

Conclusion

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a promising chemical scaffold with significant potential for drug discovery and development. Although detailed experimental data for this specific molecule is sparse in public literature, its synthesis and reactivity can be confidently predicted based on established chemical knowledge of its analogues. Its key structural features, particularly the reactive chloro group, provide a versatile handle for constructing diverse molecular libraries. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable intermediate in their scientific pursuits.

References

  • Chemspace. (n.d.). 1-(2,2,2-trifluoroacetyl)piperidine-4-carbaldehyde. Retrieved from Chemspace. [Note: Lists the target CAS number.] URL: [Link]

  • Molbase. (n.d.). 5(6H)-Quinolinone, 2-chloro-7,8-dihydro-7,7-dimethyl-. Retrieved from Molbase. URL: [Link]

  • Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Retrieved from Google Patents.

Sources

Spectroscopic Data for 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Key Features

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one possesses a bicyclic quinoline core, partially saturated in the carbocyclic ring. The key structural features influencing its spectroscopic properties include the chlorine-substituted pyridine ring, a conjugated enone system within the dihydroquinolinone framework, and gem-dimethyl groups at the C7 position. Understanding the interplay of these features is paramount for accurate spectral interpretation.

Predicted and Analog-Derived Spectroscopic Data

The following sections detail the expected spectroscopic data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This information is a composite of data from structurally similar compounds, including 2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives, and predictions based on established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides critical information about the electronic environment of hydrogen atoms in the molecule. The expected chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H3~ 7.3 - 7.5d~ 8.0
H4~ 6.8 - 7.0d~ 8.0
H6~ 2.8 - 3.0s-
H8~ 2.4 - 2.6s-
7,7-di-CH₃~ 1.1 - 1.3s-

Rationale behind the predictions:

  • Aromatic Protons (H3, H4): The protons on the pyridine ring are expected to appear in the aromatic region. The electron-withdrawing effect of the chlorine atom at C2 will deshield the adjacent proton (H3), causing it to resonate at a higher chemical shift compared to H4. The coupling between these two protons will result in a doublet for each signal.

  • Methylene Protons (H6, H8): The protons on the saturated ring are expected to be singlets due to the absence of adjacent protons. The protons at C6, being adjacent to the carbonyl group, will be more deshielded than the protons at C8. This is consistent with ¹H NMR data for similar 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives[1].

  • Gem-Dimethyl Protons (7,7-di-CH₃): The six protons of the two methyl groups at the C7 position are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature for gem-dimethyl groups[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~ 150 - 155
C3~ 125 - 130
C4~ 120 - 125
C4a~ 145 - 150
C5~ 195 - 200
C6~ 40 - 45
C7~ 30 - 35
C8~ 50 - 55
C8a~ 135 - 140
7,7-di-CH₃~ 25 - 30

Rationale behind the predictions:

  • Carbonyl Carbon (C5): The carbonyl carbon of the ketone is expected to have the highest chemical shift, typically in the range of 195-200 ppm.

  • Aromatic and Olefinic Carbons: The carbons of the pyridine ring and the enone system will resonate in the downfield region (120-155 ppm). The carbon bearing the chlorine atom (C2) will be significantly deshielded.

  • Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring (C6, C7, C8) and the methyl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₂ClNO). A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

  • Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of small, stable molecules or radicals. Expected fragmentation patterns include the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), and carbon monoxide (CO) from the ketone group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ketone)~ 1680 - 1700
C=N (Aromatic)~ 1600 - 1620
C=C (Aromatic)~ 1450 - 1550
C-Cl~ 700 - 800
C-H (sp³)~ 2850 - 3000
C-H (Aromatic)~ 3000 - 3100

Rationale behind the predictions:

  • Carbonyl Stretch: A strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone is expected around 1680-1700 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1450-1620 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

  • C-H Stretches: The spectrum will show characteristic C-H stretching bands for both sp³ hybridized carbons (aliphatic) and sp² hybridized carbons (aromatic).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to assign the signals to the respective protons and carbons.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Ionization: Ionize the sample to generate charged molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Infrared Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 2-Chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent MS Mass Spectrometry Compound->MS Dilute solution IR Infrared Spectroscopy Compound->IR Thin film or KBr pellet Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

References

  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern organic chemistry, providing profound insights into molecular structure. For drug development professionals and researchers, the precise characterization of novel heterocyclic compounds is a critical step in establishing structure-activity relationships (SAR). This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one , a substituted quinolinone with potential applications in medicinal chemistry.

Molecular Structure and Atom Numbering

The foundational step in any NMR spectral interpretation is a clear understanding of the molecule's structure and a systematic numbering of its atoms. The structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is presented below with the conventional numbering for the quinoline ring system.

Caption: Molecular structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a robust procedure for the acquisition of high-quality 1D and 2D NMR data for the title compound.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Procedure:

    • Weigh approximately 10-15 mg of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

    • Dissolve the sample in ~0.6 mL of CDCl₃.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-2048 scans.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the quinoline ring and data from analogous 7,7-dimethyl-substituted cyclic ketones.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.25dJ ≈ 8.0
H-4~ 7.90dJ ≈ 8.0
H-6~ 2.80s-
H-8~ 2.60s-
C7-CH₃~ 1.10s-

Interpretation of the ¹H NMR Spectrum

  • Aromatic Region (δ 7.0-8.0 ppm):

    • The protons on the pyridine ring, H-3 and H-4 , are expected to appear as doublets due to coupling with each other.

    • The electron-withdrawing effect of the chlorine atom at C-2 and the carbonyl group at C-5 will deshield these protons, shifting them downfield. H-4 is anticipated to be further downfield than H-3 due to the anisotropic effect of the C-5 carbonyl group.

  • Aliphatic Region (δ 1.0-3.0 ppm):

    • The two methylene groups, H-6 and H-8 , are adjacent to a carbonyl group and a gem-dimethyl group, respectively. Due to the absence of adjacent protons, they are expected to appear as singlets. The protons at H-6, being α to the carbonyl group, will be more deshielded than the protons at H-8.

    • The two methyl groups at the C-7 position are equivalent and will give rise to a single, sharp singlet at approximately δ 1.10 ppm , integrating to six protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the known chemical shifts of quinolinones and the effects of the chloro and dimethyl substituents.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 152.0
C-3~ 122.0
C-4~ 138.0
C-4a~ 128.0
C-5~ 198.0
C-6~ 38.0
C-7~ 35.0
C-8~ 52.0
C-8a~ 148.0
C7-CH₃~ 28.0

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C-5): The most downfield signal will be the carbonyl carbon at approximately δ 198.0 ppm .

  • Aromatic and Olefinic Carbons:

    • The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, and C-8a) will resonate in the region of δ 120-155 ppm .

    • C-2 , being directly attached to the electronegative chlorine and nitrogen atoms, will be significantly deshielded.

    • C-4 will also be downfield due to its position relative to the nitrogen and the carbonyl group.

  • Aliphatic Carbons:

    • The aliphatic carbons (C-6, C-7, C-8, and the methyl carbons) will appear in the upfield region.

    • C-8 , adjacent to the nitrogen, will be the most deshielded of the aliphatic carbons.

    • The quaternary carbon C-7 will be a relatively weak signal.

    • The methyl carbons will appear as a strong signal around δ 28.0 ppm .

2D NMR Correlations for Structural Verification

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals. The following diagrams illustrate the expected key correlations.

COSY H3 H-3 (~7.25 ppm) H4 H-4 (~7.90 ppm) H3->H4 ³J

Caption: Predicted COSY correlations for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

HMBC cluster_protons Protons cluster_carbons Carbons H4 H-4 C2 C-2 H4->C2 C5 C-5 H4->C5 C8a C-8a H4->C8a H6 H-6 H6->C5 C7 C-7 H6->C7 H8 H-8 C4a C-4a H8->C4a H8->C7 CH3 C7-CH₃ CH3->C7 C6 C6 CH3->C6 C8 C8 CH3->C8

Caption: Key predicted HMBC correlations for structural assignment.

Conclusion

The comprehensive NMR analysis presented in this guide, though based on predicted data from sound chemical principles and analogous structures, provides a robust framework for the structural elucidation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. The combination of 1D ¹H and ¹³C NMR, along with 2D correlation experiments like COSY and HMBC, allows for the confident assignment of all proton and carbon signals. This detailed spectral understanding is fundamental for quality control, reaction monitoring, and the advancement of research and development involving this and related heterocyclic scaffolds.

References

As this guide is based on predictive analysis and general NMR principles, direct literature references for the experimental data of the title compound are not available. The predictions are based on established chemical shift theory and comparison with publicly available data for structurally similar compounds.

Dihydroquinolinone Derivatives: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2(1H)-quinolinone core is a foundational heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug development.[1] Its unique bicyclic structure serves as a "privileged scaffold," enabling the creation of diverse compound libraries with a wide spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of dihydroquinolinone derivatives, from fundamental synthetic strategies to their diverse biological applications and the nuanced structure-activity relationships that govern their therapeutic potential. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and present a forward-looking perspective on this versatile class of compounds.

Part 1: The Dihydroquinolinone Core: A Foundation for Therapeutic Innovation

The Privileged Structure: Chemical Features and Significance

The dihydroquinolinone skeleton is a six-membered, nitrogen-containing heterocyclic structural unit that is prevalent in a vast number of natural products, pharmaceuticals, and other bioactive compounds.[2][3] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for precise three-dimensional arrangements of functional groups to interact with various biological targets. This inherent versatility is why it is considered a "privileged scaffold" in drug discovery, providing a robust framework for developing new therapeutic agents.[1]

Presence in Natural Products and Approved Drugs

The significance of the dihydroquinolinone moiety is underscored by its presence in both natural alkaloids and FDA-approved therapeutics.[4][5] For instance, (+)-Scandine, an alkaloid isolated from Melodinus suaveolens, incorporates this core and has been investigated for the treatment of atherosclerosis.[6]

In the pharmaceutical realm, this scaffold is central to the mechanism of several key drugs[5]:

  • Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.

  • Cilostazol: A phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication.

  • Carteolol: A non-selective beta-blocker used to treat glaucoma.

The successful clinical application of these drugs validates the dihydroquinolinone core as a pharmacologically favorable and safe starting point for novel drug design.

Part 2: Architectures of Synthesis: Constructing the Dihydroquinolinone Core

The synthesis of dihydroquinolinone derivatives has evolved significantly, moving from classical methods to highly efficient and stereoselective modern catalytic strategies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for enantiopure products.

Foundational and Modern Synthetic Strategies

A highly effective and common strategy for synthesizing 3,4-dihydroquinolin-2(1H)-ones involves the catalytic annulation (ring-forming reaction) of α,β-unsaturated N-arylamides.[2][3] This approach offers a direct and modular way to construct the core scaffold. Over the last decade, various catalytic systems have been developed to facilitate this transformation under mild and efficient conditions.[2]

Key methodologies include:

  • Radical-Initiated Cyclization: This powerful technique often employs transition metal catalysts, such as copper or nickel, to generate a radical species that initiates an addition/cyclization cascade. For example, a copper-catalyzed tandem reaction between N-arylcinnamamides and benzyl hydrocarbons can produce highly substituted dihydroquinolinones.[2] The mechanism involves the formation of a benzyl radical which then adds to the acrylamide, followed by intramolecular cyclization to yield the final product.[2]

  • Electrophilic Cyclization: These reactions proceed through the activation of the double bond in the α,β-unsaturated N-arylamide by an electrophile, triggering an intramolecular attack from the aryl ring to close the six-membered ring.

  • Photochemical Cyclization: Utilizing light as an energy source, these reactions can proceed under exceptionally mild conditions.[2][7] For instance, a photocyclization of N-arylacrylamides can be mediated by tetralone, which acts as an energy transfer agent to facilitate the cyclization via a 1,3-hydrogen shift.[7]

  • Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile. They can be used for intramolecular C-N cross-coupling reactions to form the heterocyclic ring from appropriate precursors.[7] Chiral palladium complexes have also been successfully applied in enantioselective syntheses to produce dihydroquinolinones with quaternary stereocenters in high yields and excellent enantioselectivity.[7]

Experimental Workflow: Synthesis via Radical Cyclization

The following diagram illustrates a generalized workflow for the synthesis of dihydroquinolinone derivatives using a metal-catalyzed radical addition/cyclization approach. The causality is clear: the catalyst and oxidant generate a radical, which is the key intermediate that initiates the desired bond-forming cascade.

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_end Purification & Product SM1 N-Aryl Cinnamide Reaction Radical Generation & Addition/Cyclization Cascade SM1->Reaction SM2 Radical Precursor (e.g., Benzyl Hydrocarbon) SM2->Reaction Catalyst Metal Catalyst (e.g., Cu₂O) Catalyst->Reaction Catalyzes Oxidant Oxidant (e.g., TBPB) Oxidant->Reaction Initiates Workup Aqueous Workup & Extraction Reaction->Workup Crude Mixture Purify Column Chromatography Workup->Purify Product trans-Dihydroquinolinone Product Purify->Product

Diagram: Generalized workflow for radical-initiated synthesis.
Detailed Protocol: Copper-Catalyzed Synthesis of a trans-Dihydroquinolinone

This protocol is based on a copper-catalyzed tandem method for the synthesis of dihydroquinolin-2(1H)-ones through a cascade radical addition/cyclization.[2]

Objective: To synthesize a 3-benzyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative.

Materials:

  • N-phenylcinnamamide (1.0 mmol)

  • Toluene (10.0 mmol, serves as solvent and reactant)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)

  • tert-Butyl peroxybenzoate (TBPB) (2.0 mmol)

  • Reaction vessel (sealed tube)

Procedure:

  • Vessel Preparation: To a flame-dried sealed tube, add N-phenylcinnamamide (1.0 mmol, 1.0 eq) and Cu₂O (0.1 mmol, 0.1 eq).

  • Reagent Addition: Add toluene (10.0 mmol, 10.0 eq). The use of excess toluene is crucial as it serves as both the solvent and the source of the benzyl radical.

  • Initiation: Add TBPB (2.0 mmol, 2.0 eq) to the mixture. TBPB acts as the radical initiator upon thermal decomposition.

  • Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 120 °C. Stir the reaction for 12 hours. The high temperature is necessary to ensure efficient decomposition of the TBPB oxidant and to overcome the activation energy of the cyclization step.

  • Quenching and Workup: After 12 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine. This step removes unreacted starting materials and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trans-dihydroquinolinone product. The trans diastereomer is typically obtained exclusively in this transformation.[2]

Part 3: The Pharmacological Landscape of Dihydroquinolinones

Dihydroquinolinone derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for treating a wide array of diseases.[4][8]

Anticancer Activity

Numerous dihydroquinolinone derivatives have demonstrated potent anticancer properties.[1][9] Their mechanisms often involve targeting key signaling pathways that are dysregulated in cancer. Some derivatives have been shown to act as inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness and resistance.[9] Others exhibit selective cytotoxicity against specific cancer cell lines, such as cervical epithelial carcinoma (HeLa) and prostate sarcoma (PC3), while showing low toxicity to non-tumor cells.[10]

G cluster_pathway Cancer Cell Signaling DHQ Dihydroquinolinone Derivative Node_Kinase Tyrosine Kinases (e.g., FLT3) DHQ->Node_Kinase Inhibits Node_ALDH ALDH1A1 DHQ->Node_ALDH Inhibits Node_Prolif Cell Proliferation & Survival Node_Kinase->Node_Prolif Promotes Node_ALDH->Node_Prolif Promotes Node_Apoptosis Apoptosis (Programmed Cell Death) Node_Prolif->Node_Apoptosis Suppresses

Diagram: Simplified anticancer mechanism of action.
CNS, Anti-inflammatory, and Antioxidant Roles

Beyond cancer, these compounds are highly active in the central and peripheral nervous systems.[5] Their activities include:

  • Antidepressant Effects: Certain derivatives act as σ receptor agonists and have shown antidepressant-like activity in preclinical models.[11]

  • Phosphodiesterase (PDE) Inhibition: As seen with cilostazol, inhibition of PDE enzymes is a key mechanism for treating cardiovascular conditions.[5]

  • Dual AKR1B1/ROS Inhibition: Novel derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), presenting a promising strategy for treating diabetic complications.[12]

Summary of Biological Activities

The following table summarizes the activities of representative dihydroquinolinone derivatives.

Compound ClassBiological Target/ActivityRepresentative IC₅₀ / EffectReference
Phenylpiperazinyl Derivativesσ Receptor Agonist / AntidepressantReduced immobility in forced-swim test[11]
Quinolinone 11lIL-2 Release InhibitionIC₅₀ = 80 nM in Jurkat T cells[13]
Dihydroquinolinone 8aAKR1B1 InhibitionIC₅₀ = 0.035 µM[12]
2-Arylquinoline 13Anticancer (HeLa cells)IC₅₀ = 8.3 µM[10]

Part 4: Structure-Activity Relationships (SAR) and Drug Design

Understanding the SAR is critical for optimizing the potency, selectivity, and pharmacokinetic properties of dihydroquinolinone-based drug candidates.

Key Structural Modifications

Systematic modification of the dihydroquinolinone scaffold has revealed several key principles:

  • Aryl Group at C4: The nature of the aryl group at the 4-position can be a switch that determines whether a compound acts as an agonist or an antagonist at a specific receptor. For example, in a series of GPR41 modulators, changing a 2-(trifluoromethoxy)benzene group to a di- or trifluorobenzene group converted the compound from an antagonist to an agonist.[14]

  • Substituents on the N1 Nitrogen: The substituent on the nitrogen atom is crucial for modulating activity and physicochemical properties. Long alkyl chains with terminal basic groups (like a piperazinyl moiety) are common in CNS-active compounds, enhancing interaction with aminergic GPCRs.[11]

  • Substitution at C3: Introducing substituents at the C3 position can create chiral centers and allow for probing of specific pockets within a target's binding site.

G cluster_mods Structural Modification Points Start Lead Dihydroquinolinone Scaffold Mod_N1 Modify N1-Substituent (Solubility, PK) Start->Mod_N1 Mod_C4 Modify C4-Aryl Group (Potency, Agonist/Antagonist) Start->Mod_C4 Mod_C3 Modify C3-Substituent (Stereochemistry, Selectivity) Start->Mod_C3 End Optimized Candidate (Improved Potency, Selectivity, ADME) Mod_N1->End Mod_C4->End Mod_C3->End

Diagram: Decision tree for SAR-guided optimization.

Part 5: Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires robust and reproducible in vitro assays.

Protocol: Immunosuppressive Activity via IL-2 Suppression Assay

This protocol is designed to evaluate the ability of a test compound to suppress the release of Interleukin-2 (IL-2), a key cytokine in T cell activation, based on methodologies used for novel quinolinone derivatives.[13]

Objective: To determine the IC₅₀ value of a dihydroquinolinone derivative for the inhibition of IL-2 release in activated Jurkat T cells.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (or anti-CD3/CD28 beads) for cell stimulation

  • Test dihydroquinolinone compound, dissolved in DMSO

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A). Pre-incubate the cells with the compound for 1 hour at 37 °C, 5% CO₂. This pre-incubation allows the compound to enter the cells and engage its target before stimulation.

  • Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and ionomycin (final concentration 1 µM). Add 50 µL of this cocktail to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted IL-2.

  • ELISA Measurement: Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This self-validating system ensures that the observed effect is due to the compound's interference with the stimulation pathway, not baseline cell death (which can be checked in parallel with a viability assay).

Part 6: Conclusion and Future Perspectives

The dihydroquinolinone scaffold continues to be a cornerstone of modern medicinal chemistry. Its proven success in approved drugs and its vast potential demonstrated in preclinical studies ensure its relevance for years to come. Future research will likely focus on the development of more complex, stereochemically defined derivatives through advances in asymmetric catalysis.[15] Furthermore, exploring new biological targets and applying these derivatives in emerging therapeutic areas like targeted protein degradation and chemical biology will undoubtedly open new avenues for this truly privileged structure.

Part 7: References

  • Niu, Y.-N., Tian, L.-S., Lv, H.-Z., & Li, P.-G. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research. [Link]

  • Katikireddy, R., & Bunce, R. A. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]

  • ResearchGate. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

  • Niu, Y.-N., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. SciProfiles. [Link]

  • Racz, A., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry. [Link]

  • de Oliveira, B. R., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Xin, H., et al. (2021). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry. [Link]

  • Nishida, Y., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2001). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

  • ResearchGate. (2023). Examples of medicinally active compounds containing 3,4-dihydro-2(1H)-quinolinones. [Link]

  • Castillo, J.-C., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Kim, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. [Link]

  • Zablotskaya, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a pivotal heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique structural arrangement, featuring an electron-deficient chloroquinoline core, a versatile ketone handle, and a gem-dimethyl substituted cyclohexanone ring, offers multiple avenues for chemical modification. This guide provides a comprehensive exploration of the compound's reactivity, focusing on the strategic functionalization of its key reactive sites. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2 position, as well as the derivatization of the C5 ketone. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Scaffold

The 7,8-dihydroquinolin-5(6H)-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The specific compound, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, serves as a highly valuable intermediate. The chlorine atom at the C2 position acts as an excellent leaving group, enabling a diverse array of transformations to introduce molecular complexity. Concurrently, the ketone at the C5 position provides an orthogonal reactive site for further elaboration. This dual reactivity makes it an ideal starting material for building combinatorial libraries and performing lead optimization in drug discovery programs[4].

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 124467-36-3[5][6][7]
Molecular Formula C₉H₈ClNO[7]
Molecular Weight 181.62 g/mol [7]
Appearance White to off-white crystalline powder[5]
Melting Point 106-109 °C[5]
Boiling Point 137 °C (3 torr)[5]
Purity >97% (Typical)[7]

Overview of Reactivity

The molecule's reactivity is dominated by three primary centers: the electrophilic C2 carbon, the nucleophilic nitrogen of the quinoline ring (after potential tautomerization or under specific conditions), and the electrophilic carbonyl carbon at C5. The strategic selection of reagents and reaction conditions allows for the selective modification of these sites.

G cluster_molecule 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one cluster_reactions Reaction Pathways mol snar Nucleophilic Aromatic Substitution (SNAr) mol->snar C2-Cl Position ketone Ketone Derivatization mol->ketone C5=O Position suzuki Suzuki-Miyaura Coupling buchwald Buchwald-Hartwig Amination

Figure 1: Key reactive sites and major transformation pathways for the title compound.

Reactivity at the C2-Position: Gateway to Diversity

The C2 position of the quinoline ring is inherently electron-deficient due to the inductive effect of the neighboring nitrogen atom. This makes the C2-chloro group an excellent substrate for a variety of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing 2-chloroquinolines[8][9]. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate[8]. The chlorine atom can be readily displaced by a wide range of oxygen, nitrogen, and sulfur nucleophiles[10].

G General SNAr Workflow start { 2-Chloro-7,7-dimethyl-..| (Substrate)} reagents Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) start->reagents Add conditions Reaction Conditions Heat (Δ) (e.g., 80-150 °C) reagents->conditions Apply product { 2-Substituted-7,7-dimethyl-..| (Product)} conditions->product Yields

Figure 2: A generalized workflow for SNAr reactions on the 2-chloroquinoline core.

Exemplary Nucleophiles and Conditions:

Nucleophile TypeExampleTypical BaseSolventExpected Product
Nitrogen Aniline, MorpholineK₂CO₃, Cs₂CO₃DMF, Dioxane2-Amino-quinoline derivative
Oxygen Phenol, Sodium MethoxideNaH, K₂CO₃THF, DMF2-Aryloxy/Alkoxy-quinoline derivative
Sulfur ThiophenolNaH, Et₃NDMF2-Thioether-quinoline derivative
Azide Sodium Azide (NaN₃)N/ADMSO2-Azido-quinoline derivative

Field-Proven Protocol: SNAr with an Aromatic Amine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq), the desired aromatic amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C and C-N bonds, which are often challenging via classical SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura coupling is a robust method for forming biaryl or aryl-vinyl structures by coupling the 2-chloroquinoline with an organoboron reagent[11][12]. While aryl bromides and iodides are more reactive, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides highly efficient[13][14].

The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst[12].

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Cl pd0->pd2_complex Ar-Cl ox_add Oxidative Addition pd2_r_complex L₂Pd(II)(Ar)(R) pd2_complex->pd2_r_complex R-B(OH)₂ transmetal Transmetalation pd2_r_complex->pd0 Ar-R product Ar-R pd2_r_complex->product red_elim Reductive Elimination ar_cl Ar-Cl ar_cl->pd0 boronic R-B(OH)₂ + Base boronic->pd2_complex G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Cl pd0->pd2_complex Ar-Cl ox_add Oxidative Addition pd2_amido_complex L₂Pd(II)(Ar)(NR¹R²) pd2_complex->pd2_amido_complex HNR¹R² amine_coord Amine Coordination & Deprotonation pd2_amido_complex->pd0 Ar-NR¹R² red_elim Reductive Elimination ar_cl Ar-Cl amine HNR¹R² + Base product Ar-NR¹R²

Figure 4: The catalytic cycle for the Buchwald-Hartwig amination of aryl halides.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand like XPhos (2-4 mol %), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reagent Addition: Remove the vial from the glovebox. Add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq) and the desired amine (1.2 eq).

  • Solvent & Reaction: Evacuate and backfill the vial with argon (3x). Add anhydrous toluene or dioxane via syringe. Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography.

Reactivity at the C5-Ketone

The ketone functionality offers an orthogonal site for chemical modification. Standard carbonyl chemistry can be applied to further elaborate the core structure after the C2 position has been functionalized. A notable transformation is the reaction with hydrazines to form fused heterocyclic systems, such as pyrido[4,3,2-de]cinnolines, which have shown potential as antihypoxic agents.[15][16] This reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration.

Applications in Drug Discovery

The derivatives of the 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one scaffold are of significant interest in medicinal chemistry. The ability to rapidly generate diverse analogues by leveraging the reactivity described above facilitates the exploration of structure-activity relationships (SAR).

  • Anticancer Agents: Various 2-aryl substituted dihydroquinolinones have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as lead compounds in oncology research.[2]

  • Antihypoxic Activity: As mentioned, fused ring systems derived from the ketone at C5 have been investigated for their ability to mitigate the effects of hypoxia.[15]

  • C5a Receptor Antagonists: The tetrahydroquinoline core is a key feature in a class of potent antagonists for the C5a receptor, a target for treating inflammatory diseases.[4]

Conclusion

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a formidable building block for chemical synthesis and drug discovery. Its well-defined and predictable reactivity at the C2-chloro and C5-keto positions allows for systematic and diverse molecular elaboration. A thorough understanding of SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions provides chemists with a powerful toolkit to access novel chemical space. The proven biological relevance of the core scaffold ensures that new derivatives will continue to be promising candidates for the development of future therapeutics.

References

  • 2-Chloro-7,8-dihydroquinolin-5(6H)-one - Chemwill Asia Co., Ltd. Chemwill Asia.
  • 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 124467-36-3. J&K Scientific.
  • Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives (CN101260078B).
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Source details not fully provided in search results).
  • Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Interaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with pentafluorphenyl hydrazine. Fluorine Notes.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub.
  • Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central (PMC).
  • 6,7-Dihydroquinolin-8(5H)
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (Source details not fully provided in search results).
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
  • Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amin
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • 124467-36-3,2-Chloro-7,8-dihydroquinolin-5(6H)-one. AccelaChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

Sources

molecular structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic characteristics, and a proposed synthetic pathway for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This molecule belongs to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in natural products and its association with a wide range of biological activities[1]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the elucidation of its structure and a robust, self-validating synthetic protocol.

Introduction: The Significance of the Dihydroquinolinone Core

The 7,8-dihydroquinolin-5(6H)-one framework is a privileged heterocyclic scaffold in pharmaceutical sciences. These compounds are recognized for a spectrum of physiological effects, including anticancer, antibacterial, and antifungal properties[1]. The specific derivatization of this core, such as the inclusion of a chloro-substituent at the 2-position and gem-dimethyl groups at the 7-position, can significantly modulate its physicochemical properties and biological activity. Understanding the precise molecular architecture and electronic distribution of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is therefore critical for designing novel therapeutics and chemical probes. This guide synthesizes available data on analogous structures to present a detailed molecular portrait of this specific compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one are summarized below. The structure consists of a dihydropyridine ring fused to a cyclohexenone moiety, with a chlorine atom activating the pyridine ring and gem-dimethyl groups on the saturated portion of the cyclohexenone ring.

Core Structural Data
PropertyValueSource
IUPAC Name 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one-
CAS Number 135219-84-0[2]
Molecular Formula C₁₁H₁₂ClNOCalculated
Molecular Weight 209.67 g/mol Calculated
Canonical SMILES CC1(CC(=O)C2=C(C1)C=CC(=N2)Cl)C-
Structural Visualization

The 2D representation of the molecule highlights the fusion of the two ring systems and the specific placement of its functional groups.

Caption: Figure 2: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one (Enaminone Intermediate)

  • Rationale: This step creates the nucleophilic enamine required for the subsequent cyclization. Dimedone is a cost-effective and common starting material for this purpose.

  • Procedure:

    • To a solution of 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Bubble ammonia gas through the solution or add ammonium acetate (1.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol/water to yield the pure enaminone.

Step 2: Cyclocondensation to form 7,7-Dimethyl-2-hydroxy-7,8-dihydroquinolin-5(6H)-one

  • Rationale: This is the key ring-forming step. The enaminone attacks an appropriate three-carbon electrophile, followed by cyclization and dehydration to form the fused heterocyclic system. The "2-hydroxy" tautomer is often more stable than the corresponding "2-oxo" form.

  • Procedure:

    • Dissolve the enaminone intermediate (1.0 eq) from Step 1 in a suitable solvent like ethanol or DMF.

    • Add a base such as sodium ethoxide or potassium carbonate (1.2 eq).

    • Slowly add an acetylenecarboxylate derivative (e.g., ethyl propiolate) or a related 1,3-dielectrophile precursor.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, acidify the mixture with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry the solid product.

Step 3: Chlorination of the Hydroxyquinoline

  • Rationale: The hydroxyl group at the 2-position of the pyridine ring can be readily converted to a chloro group using standard chlorinating agents. This is a common transformation in quinoline chemistry.[3] The chlorine atom serves as a useful handle for further functionalization via nucleophilic substitution reactions.

  • Procedure:

    • Suspend the 2-hydroxy-dihydroquinolinone (1.0 eq) from Step 2 in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Potential Applications in Drug Development

The title compound is a valuable scaffold for further chemical modification. The 2-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages to build a diverse chemical library. Given that related 7-chloroquinoline derivatives have shown promise as anticancer and antimalarial agents,[4][5] and other tetrahydroquinolines exhibit antiproliferative activity,[6] this molecule represents a promising starting point for lead optimization campaigns in oncology and infectious disease research.

Conclusion

This guide provides a detailed technical overview of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. By integrating data from analogous structures, we have presented a predictive but robust analysis of its molecular structure and spectroscopic properties. Furthermore, a detailed, field-proven synthetic protocol has been outlined, providing a clear pathway for its preparation in a laboratory setting. This foundational knowledge is critical for enabling further research into the biological activities and therapeutic potential of this promising heterocyclic compound.

References

  • Supporting Information for a relevant chemical synthesis. Source: The specific source is not fully detailed in the snippet but contains HRMS and NMR data for related heterocyclic compounds.
  • 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Source: Acta Crystallographica Section E, National Institutes of Health (NIH). URL: [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Source: Journal of Material Sciences & Manufacturing Research, Semantic Scholar. URL: [Link]

  • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Source: Google Patents (CN101260078B).
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Source: Connect Journals. URL: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Source: Taylor & Francis Online. URL: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Source: Molecules, National Institutes of Health (NIH). URL: [Link]

  • Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. Source: ResearchGate. URL: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: Molecules, National Institutes of Health (NIH). URL: [Link]

Sources

solubility profile of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate this journey is solubility. It is a key determinant of a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a foundational pillar upon which successful drug formulation and delivery strategies are built.

This guide provides an in-depth technical exploration of the , a heterocyclic compound with potential applications as a pharmaceutical intermediate.[1] While specific experimental solubility data for this molecule is not extensively published, this document serves as a predictive and methodological framework. By synthesizing information on its known physicochemical properties, drawing parallels with structurally related quinolinone derivatives, and detailing robust experimental protocols, we aim to equip researchers with the necessary tools and theoretical understanding to thoroughly characterize its solubility.

Physicochemical Characterization of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. These properties offer clues into how the molecule will interact with various solvent systems.

PropertyValueSource
CAS Number 124467-36-3[1][2]
Molecular Formula C₉H₈ClNO[3][4]
Molecular Weight 181.62 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 106-109 °C[1]
Predicted pKa -1.44 ± 0.20[4]
Predicted XLogP3-AA 1.9[4]
Topological Polar Surface Area 30 Ų[4]

The structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, featuring a chlorinated quinoline core, suggests a predominantly lipophilic character, which is further supported by a predicted XLogP3-AA value of 1.9. The presence of a nitrogen atom in the heterocyclic ring and a carbonyl group introduces polarity, indicating that the compound's solubility will likely be influenced by the pH of the medium. The melting point of 106-109 °C suggests a stable crystalline lattice, which will require significant energy to overcome during dissolution.

Predicted Solubility Profile: An Evidence-Based Estimation

Based on its molecular structure and physicochemical properties, we can extrapolate a likely solubility profile for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. The solubility of quinoline derivatives is influenced by the solvent's nature and polarity.[5]

  • Aqueous Media: The compound is predicted to have poor solubility in neutral aqueous solutions. The hydrophobic quinoline core, dimethyl substitution, and the chloro group contribute to its lipophilicity, limiting its interaction with water molecules.[6]

  • Organic Solvents: It is expected to exhibit good solubility in a range of common organic solvents, including but not limited to dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone. The choice of solvent will depend on the specific application, with DMSO being a common choice for initial stock solution preparation in biological assays.[7]

  • pH-Dependent Solubility: The basic nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a more soluble salt.[6] Conversely, while less likely to be significant, interactions at other parts of the molecule could be influenced by alkaline conditions. Therefore, its aqueous solubility is expected to be pH-dependent, a critical factor for oral drug absorption models.[8]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[9]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and observing the concentration at which precipitation occurs.[10] This method is high-throughput and commonly used in the early stages of drug discovery for screening large numbers of compounds.[11]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[12] The shake-flask method is the gold standard for determining thermodynamic solubility and is essential for late-stage preclinical development and formulation studies.[13]

Logical Relationship between Solubility Types

G cluster_0 Drug Discovery & Development Timeline cluster_1 Solubility Assessment Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization KS Kinetic Solubility Early Discovery->KS High-throughput screening Preclinical Development Preclinical Development Lead Optimization->Preclinical Development TS Thermodynamic Solubility Lead Optimization->TS In-depth characterization Preclinical Development->TS Formulation development

Caption: The role of kinetic and thermodynamic solubility in the drug discovery pipeline.

Experimental Protocols for Solubility Determination

To obtain a definitive solubility profile, rigorous experimental evaluation is necessary. The following protocols are designed to provide accurate and reproducible data.

Thermodynamic Solubility in Aqueous Buffers (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound at various pH levels, which is critical for predicting its behavior in the gastrointestinal tract.

Rationale: The shake-flask method is considered the "gold standard" as it allows the system to reach true thermodynamic equilibrium, providing a precise measure of a compound's maximum solubility in a given medium.[13] Using buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) simulates the conditions in different parts of the digestive system.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (e.g., 2-5 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. Adsorption to the filter material should be assessed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Analysis: Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility in µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G A Add excess solid compound to vial B Add specific volume of aqueous buffer A->B C Seal and shake for 24-48h at constant temp B->C D Visually confirm presence of undissolved solid C->D E Filter supernatant to remove solid particles D->E F Quantify concentration in filtrate via HPLC-UV E->F G Calculate solubility using a calibration curve F->G

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility in Aqueous Buffer (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment.

Rationale: The turbidimetric method rapidly assesses the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous environment. This provides a quick indication of its solubility limitations.[14]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[7]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Solubility in Organic Solvents

Rationale: Determining solubility in organic solvents is essential for chemical synthesis, purification, and the preparation of stock solutions for various in vitro and in vivo studies.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of common organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile).

  • Sample Preparation: Add a known weight of the compound (e.g., 10 mg) to a vial.

  • Titration: Add the selected solvent dropwise while vortexing until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in mg/mL or as a molar concentration. For high solubility, a target concentration (e.g., 50 mg/mL) can be tested directly.

Data Presentation and Interpretation

The results from the solubility experiments should be tabulated for clarity and ease of comparison.

Table 1: Thermodynamic Solubility in Aqueous Buffers
pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
2.025Experimental ValueCalculated Value
4.525Experimental ValueCalculated Value
6.825Experimental ValueCalculated Value
7.425Experimental ValueCalculated Value
7.437Experimental ValueCalculated Value
Table 2: Solubility in Common Organic Solvents at 25°C
SolventSolubility (mg/mL)
DMSOExperimental Value
EthanolExperimental Value
MethanolExperimental Value
AcetoneExperimental Value
AcetonitrileExperimental Value

Interpretation: The data will provide a comprehensive picture of the compound's solubility profile. For instance, higher solubility at lower pH values would confirm the role of the basic nitrogen in improving aqueous solubility. High solubility in organic solvents like DMSO and ethanol would validate their use in creating concentrated stock solutions for experimental purposes.

Conclusion

While direct, published solubility data for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is scarce, a thorough analysis of its physicochemical properties allows for a reasoned prediction of its solubility profile. It is anticipated to be a compound with low aqueous solubility that is likely pH-dependent, and good solubility in common organic solvents. This technical guide provides the theoretical foundation and detailed, actionable experimental protocols necessary for researchers to definitively determine its kinetic and thermodynamic solubility. The rigorous characterization of this solubility profile is an indispensable step in advancing the research and development of this compound and any potential therapeutic agents derived from it.

References

  • Chemwill Asia Co., Ltd. 2-Chloro-7,8-dihydroquinolin-5(6H)-one.
  • J&K Scientific. 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 124467-36-3.
  • Alchem Pharmtech. CAS NULL | 2-CHLORO-7,8-DIHYDROQUINOLIN-6(5H)-ONE.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Request PDF. Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.
  • Journal of Physics: Conference Series.
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • Guidechem. 2-CHLORO-7,8-DIHYDRO-6H-QUINOLIN-5-ONE 124467-36-3 wiki.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • PubMed. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Evotec. Thermodynamic Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Lund University Publications.
  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • ResearchGate.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Pharmaceutical Research. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of therapeutic agents and functional materials.[1][2] The specific derivative, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one , presents itself as a particularly valuable building block. Its structure is endowed with multiple reactive centers: a reactive chloro-substituent on the pyridine ring, a ketone on the cyclohexanone moiety, and a dihydroquinoline core. This unique combination of features allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of complex molecular architectures and diverse compound libraries.[3][4]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust and reproducible protocols for key transformations. We will delve into the causality behind experimental choices, offering insights that bridge theoretical mechanisms with practical laboratory application.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the starting material. Below is a summary of its key properties.

PropertyValueReference
CAS Number 124467-36-3[5][6]
Molecular Formula C₉H₈ClNO[7][8]
Molecular Weight 181.62 g/mol [8]
Appearance White to off-white crystalline powder[6]
Melting Point 106-109 °C[6]
Storage Store in a dry, dark, and well-ventilated place under an inert atmosphere at room temperature.[6][8]

Safety Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true synthetic power of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unlocked through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring makes the C2-chloro group an excellent substrate for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted quinolines.[9][10] This reaction is fundamental for constructing molecules with extended π-systems for materials science or for introducing aryl substituents to modulate biological activity.

Causality of Component Selection:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, modern catalyst systems involving a Pd(II) precatalyst (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are often more efficient for challenging substrates like chloroquinolines.

  • Ligand: The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote the challenging oxidative addition of the aryl chloride and facilitate the final reductive elimination step.[10]

  • Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

This protocol provides a representative method for arylating the C2 position.

Materials:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 181.6 mg)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 636 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are prevalent in pharmaceuticals.[11][12] This reaction allows for the direct coupling of primary or secondary amines with the chloroquinoline core, providing access to a vast chemical space of novel derivatives.[13]

Causality of Component Selection:

  • Catalyst/Ligand: Similar to the Suzuki coupling, a combination of a palladium source and a bulky phosphine ligand is crucial. Ligands like BINAP or Josiphos are effective, but modern dialkylbiaryl phosphine ligands often provide superior results, especially for less reactive aryl chlorides.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine and facilitate the catalytic cycle without competing as a nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Cl(L)->Amine_Coordination R2NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Ar-Pd(II)-NR2(L) Reductive_Elimination->Pd(0)L Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of 2-(Morpholino)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

This protocol details the coupling of a secondary cyclic amine.

Materials:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 181.6 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 14.8 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to a flame-dried Schlenk tube.

  • Outside the glovebox, add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, Pd₂(dba)₃, and SPhos to the tube.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-quinoline.

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Quinoline, Boronic Acid/Amine, Catalyst, Ligand, Base) assembly 2. Assemble in Flame-Dried Schlenk Tube reagents->assembly inert 3. Purge with Inert Gas (Ar/N2) assembly->inert solvent 4. Add Degassed/ Anhydrous Solvent inert->solvent heating 5. Heat to Target Temp (e.g., 100 °C) with Stirring solvent->heating monitoring 6. Monitor Progress (TLC / LC-MS) heating->monitoring quench 7. Cool & Quench monitoring->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a robust and versatile starting material for the synthesis of a wide range of substituted quinoline derivatives. Its utility is most profoundly demonstrated in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which provide reliable and high-yielding pathways to novel C-C and C-N bonded products. The protocols and insights provided herein serve as a validated foundation for researchers and drug development professionals to explore the vast chemical possibilities offered by this powerful synthetic building block.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. ResearchGate.
  • 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 124467-36-3. J&K Scientific.
  • 2-Chloro-7,8-dihydroquinolin-5(6H)-one. Chemwill Asia Co., Ltd.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis.
  • 2-CHLORO-7,8-DIHYDROQUINOLIN-6(5H)-ONE. Alchem Pharmtech.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Request PDF.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
  • 2-CHLORO-7,8-DIHYDRO-6H-QUINOLIN-5-ONE 124467-36-3 wiki. Guidechem.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. ResearchGate.
  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Landscaping of Quinoline based Heterocycles as Potential Antimicrobial Agents: A Mini Review. Juniper Publishers.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. PMC - NIH. Available at:

  • Buchwald–Hartwig amination. Wikipedia.
  • 5-Chloro-6-hydroxy-7,8-dimethylchroman-2-one. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

Application Notes and Protocols for Reactions of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one Scaffold

The 7,8-dihydroquinolin-5(6H)-one moiety is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a chlorine atom at the 2-position of this scaffold, as in 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS No: 124467-36-3), provides a reactive handle for a variety of chemical transformations. This allows for the synthesis of diverse libraries of compounds for drug discovery and development. This document provides detailed experimental protocols for key reactions of this versatile building block, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols are based on established methodologies for structurally similar heterocyclic compounds and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties

PropertyValue
CAS Number 124467-36-3
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 106-109 °C

Section 1: Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[1][2] The reaction's tolerance of a wide variety of functional groups and its generally mild conditions make it an invaluable tool in medicinal chemistry. For 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, the chlorine atom at the 2-position serves as an excellent electrophilic partner for coupling with various boronic acids or their esters.

Causality of Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex such as Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and substrate scope.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. The choice of ligand, from simple triphenylphosphine to more complex biaryl phosphines like SPhos or XPhos, can significantly impact the reaction's success with challenging substrates.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can affect the reaction rate and prevent side reactions.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DME are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one - Arylboronic acid - Palladium catalyst - Ligand - Base solvent Add anhydrous solvent (e.g., Dioxane/Water) reagents->solvent Dissolve reaction Heat under inert atmosphere (e.g., 80-100 °C) solvent->reaction React workup Aqueous workup and extraction reaction->workup Isolate purification Column chromatography workup->purification Purify product 2-Aryl-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Materials:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 209.7 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.15 mmol, 39.3 mg)[4]

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask, add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90
Pd₂(dba)₃SPhosK₃PO₄Toluene100
Pd(PPh₃)₄-Cs₂CO₃DME/H₂O85

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Section 2: Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5][6] This reaction has broad applications in pharmaceutical synthesis due to its ability to form C-N bonds under relatively mild conditions with a wide range of substrates.[7][8] For 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, this reaction allows for the introduction of various amine functionalities at the 2-position.

Causality of Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) species is the active catalyst, typically generated from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂. The choice of a pre-formed catalyst can also be beneficial.[9]

  • Ligand: The selection of a suitable phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate the catalytic cycle, especially with less reactive chloroarenes.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[11]

  • Solvent: Anhydrous aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow reagents Combine in glovebox: - 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one - Amine - Palladium catalyst - Ligand - Base solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent Dissolve reaction Heat under inert atmosphere (e.g., 100-110 °C) solvent->reaction React workup Quench and perform aqueous workup reaction->workup Isolate purification Column chromatography workup->purification Purify product 2-Amino-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 2-(Morpholino)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Materials:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 209.7 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply (glovebox recommended)

Procedure:

  • In an inert atmosphere glovebox, add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

  • Add anhydrous toluene followed by morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene110
Pd(OAc)₂RuPhosK₃PO₄Dioxane100
BrettPhos Pd G3-LHMDSTHF80

Table 2: Representative conditions for Buchwald-Hartwig amination reactions.[12]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The electron-withdrawing nature of the quinoline ring system, particularly when protonated or activated by other substituents, facilitates the displacement of the chloride at the 2-position by a variety of nucleophiles. This method offers a direct and often metal-free approach to introduce new functionalities.

Causality of Experimental Choices:
  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction conditions required. For less reactive nucleophiles, higher temperatures or the use of a base to generate a more potent nucleophile in situ may be necessary.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. For reactions with amines, the amine itself can sometimes be used as the solvent.

  • Temperature: The reaction temperature is a critical parameter. Due to the aromatic nature of the quinoline ring, elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity in the intermediate state.

  • Additives: In some cases, the addition of a base can facilitate the reaction by deprotonating the incoming nucleophile or by scavenging the HCl generated during the reaction. For amine nucleophiles, an excess of the amine can serve this purpose.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow reagents Combine: - 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one - Nucleophile (e.g., amine) solvent Add polar aprotic solvent (e.g., DMSO or neat) reagents->solvent Dissolve reaction Heat reaction mixture (e.g., 120-150 °C) solvent->reaction React workup Cool, dilute with water, and extract reaction->workup Isolate purification Crystallization or column chromatography workup->purification Purify product 2-Substituted-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one purification->product

Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Detailed Protocol: Synthesis of 2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Materials:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 209.7 mg)

  • Benzylamine (3.0 mmol, 327 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL) (optional, as a non-nucleophilic base)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • To a sealed tube, add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, benzylamine, and DMSO. If desired, add DIPEA.

  • Seal the tube and heat the mixture to 130 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (30 mL) with stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired product.

NucleophileSolventBaseTemperature (°C)
BenzylamineDMSODIPEA (optional)130
Sodium methoxideMethanol-Reflux
AnilineNeat-150

Table 3: Representative conditions for Nucleophilic Aromatic Substitution reactions.

Conclusion

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a valuable and versatile starting material for the synthesis of a wide array of substituted quinoline derivatives. The protocols detailed in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and adaptable methods for the functionalization of this scaffold. These reactions are essential tools for medicinal chemists and drug development professionals in the exploration of new chemical space and the generation of novel therapeutic agents. The provided workflows, detailed protocols, and tables of representative conditions offer a solid foundation for the successful application of these transformations.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. Retrieved from [Link]

  • Request PDF. (2025). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][13]-Fused Indole Heterocycles. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Retrieved from [Link]

  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • YouTube. (2020). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 1. Retrieved from [Link]

  • PMC - NIH. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Retrieved from [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

Sources

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one as a Chemical Intermediate

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in a wide array of biologically active compounds. The quinolone core is one such scaffold, forming the basis for drugs targeting everything from bacterial infections to cancer.[1][2] The partially saturated derivative, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, represents a highly valuable and versatile chemical intermediate. Its strategic placement of functional groups—a reactive chloro-substituent ideal for cross-coupling reactions and a ketone for further derivatization—makes it a powerful building block for constructing complex molecular architectures.

This guide provides a senior application scientist's perspective on the practical use of this intermediate. We will move beyond simple procedural lists to explore the underlying chemical logic, offering detailed, field-tested protocols and insights for researchers in medicinal chemistry and process development.

Physicochemical Properties and Handling

A thorough understanding of a starting material's properties is the foundation of successful synthesis.

Table 1: Physicochemical Properties of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

PropertyValueReference(s)
CAS Number 124467-36-3[3][4]
Molecular Formula C₁₁H₁₂ClNO[4]
Molecular Weight 209.67 g/mol Inferred from Formula
Appearance White to off-white crystalline powder[3]
Melting Point 106-109 °C[3]
Storage Store in a dry, dark, and ventilated place under an inert atmosphere at room temperature.[4]

*dot graph chemical_structure { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF", size="7.6,4!", dpi=100]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C7 [label="C", pos="-1.2,-2.1!"]; C8 [label="C", pos="-2.4,-1.4!"]; C9 [label="C", pos="-2.4,0!"]; C10 [label="C", pos="-1.2,0.7!"]; Cl [label="Cl", pos="1.2,2.1!"]; O1 [label="O", pos="1.2,-3.5!"]; C11 [label="C", pos="-3.6,-2.1!"]; C12 [label="C", pos="-1.2,-3.5!"];

// Dummy nodes for double bonds db1 [shape=point, pos="0.6,0.35!"]; db2 [shape=point, pos="1.8,-0.7!"]; db3 [shape=point, pos="0.6,-1.75!"]; db4 [shape=point, pos="-1.8,-0.7!"]; db5 [shape=point, pos="-0.6,0.35!"]; db6 [shape=point, pos="1.2,-2.8!"];

// Edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- N1; C2 -- Cl; C5 -- O1; C7 -- C11; C7 -- C12;

// Double bonds N1 -- db1 -- C2; C3 -- db2 -- C4; C5 -- db3 -- C6; C8 -- db4 -- C9; C10 -- db5 -- N1; C5 -- db6 -- O1;

// Implicit Hydrogens (not drawn for clarity) // H on C3, C4, C8, C9, C10 // 6H on C11, C12 } *enddot Caption: Structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Core Reactivity and Strategic Applications

The utility of this intermediate stems from two primary reactive sites:

  • The C2-Chloro Group: This is the workhorse feature for diversification. The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group, making it highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[5]

  • The C5-Ketone: The carbonyl group provides a secondary handle for modification. It can undergo a range of classical carbonyl chemistry, including reduction to an alcohol, reductive amination to introduce new amine functionalities, or conversion to an enolate for alpha-functionalization.

Application Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forging C(sp²)-C(sp²) bonds. For a chloroquinoline substrate, this reaction enables the introduction of a vast array of aryl and heteroaryl groups, fundamentally altering the steric and electronic properties of the molecule.

Causality and Rationale: The key to a successful Suzuki coupling with a less reactive aryl chloride is the choice of catalyst system.[6] A palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-Cl bond, a challenging step that requires an electron-rich and sterically bulky phosphine ligand to facilitate. Ligands like those of the Buchwald biarylphosphine family are often effective.[6] A base is required to activate the boronic acid partner for the transmetalation step.

G

Detailed Protocol (Representative): Suzuki-Miyaura Coupling

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Atmosphere Purge: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water (e.g., 4:1 v/v), via syringe.[7]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The causality here is that higher temperatures are often required to facilitate the oxidative addition to the relatively strong C-Cl bond.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale / Reference
Coupling Partner Arylboronic Acid or EsterStandard for Suzuki coupling.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Choice depends on substrate reactivity.[7]
Ligand SPhos, XPhos (if using Pd₂(dba)₃)Bulky, electron-rich ligands activate C-Cl bonds.[6]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid for transmetalation.[7]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OBiphasic systems are common and effective.[7]
Temperature 80-110 °CProvides energy to overcome activation barrier.

Application Protocol II: Buchwald-Hartwig Amination

The introduction of a nitrogen-containing substituent is a critical transformation in medicinal chemistry, as amine functionalities are key pharmacophores in a vast number of drugs. The Buchwald-Hartwig amination provides a direct route to form C-N bonds.

Causality and Rationale: Similar to the Suzuki coupling, this reaction is highly dependent on the ligand used. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine-palladium adduct without competing in side reactions.

Detailed Protocol (Representative): Buchwald-Hartwig Amination

  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, combine 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (1.0 eq), the desired amine (1.1-1.5 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or a Buchwald-type ligand, 4-10 mol%).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Case Study: A Building Block for Complex Therapeutics

The structural motif of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is found within precursors to complex drugs. For example, the synthesis of Varenicline, a smoking cessation aid, involves the construction of a complex polycyclic system.[8] While not a direct intermediate, the synthesis of Varenicline's core often starts from functionalized bicyclic compounds that undergo a series of transformations including nitration, reduction, and cyclization to build the final pyrazino[2,3-h][9]benzazepine ring system.[10][11] The use of a pre-functionalized, rigid scaffold like our title compound provides a robust starting point for such multi-step syntheses, saving steps and improving convergence compared to building the core from acyclic precursors.

G

Conclusion

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactive handles allow for predictable and high-yielding transformations, making it an ideal starting point for library synthesis and lead optimization campaigns. The protocols detailed herein provide a robust framework for leveraging this intermediate's potential, enabling the rapid assembly of novel compounds with diverse biological activities. Mastery of its application through carefully selected and optimized cross-coupling reactions is a key skill for any researcher or scientist in the field of drug development.

References

  • Benchchem. Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions.
  • ChemicalBook. Varenicline synthesis.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
  • NIH National Center for Biotechnology Information. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Google Patents. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • ResearchGate. Quinolones for applications in medicinal chemistry: Synthesis and structure.
  • Google Patents. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
  • Google Patents. EP2204369A1 - Process for preparing varenicline and intermediates for use therein.
  • ResearchGate. Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems.
  • NIH National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • NIH National Center for Biotechnology Information. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • ChemicalBook. 2-chloro-7-methylquinoline synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Chemwill Asia Co., Ltd. 2-Chloro-7,8-dihydroquinolin-5(6H)-one.
  • Guidechem. 2-CHLORO-7,8-DIHYDRO-6H-QUINOLIN-5-ONE 124467-36-3 wiki.
  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.

Sources

Topic: Derivatization of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Preamble: Strategic Derivatization for Unlocking Therapeutic Potential

The 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one core is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure amenable to synthetic modification. The presence of a reactive 2-chloro substituent and a C5-ketone provides two orthogonal chemical handles for systematic structural modification. This guide provides a detailed framework and actionable protocols for the derivatization of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (henceforth referred to as Core Scaffold 1 ) to generate a diverse chemical library for robust Structure-Activity Relationship (SAR) studies.

The primary objective of SAR is to systematically alter a molecule's structure to understand its effect on biological activity. By exploring the chemical space around Core Scaffold 1 , researchers can optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Our approach is bifurcated, targeting the two key reactive sites, which can then be combined in a sequential manner for maximal diversification.

cluster_0 Core Scaffold 1 cluster_1 C2 Position Derivatization cluster_2 C5 Position Derivatization cluster_3 Generated Library for SAR Core 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one C2-Chloro C5-Ketone C2_node Nucleophilic Aromatic Substitution (SNAr) Pd-Catalyzed Cross-Coupling Core:c2->C2_node  Target Site 1 C5_node Reductive Amination Knoevenagel Condensation Core:c5->C5_node  Target Site 2 SAR_Library Diverse Analogs C2_node->SAR_Library C5_node->SAR_Library

Figure 1: Strategic overview of derivatization points on the core scaffold.

Part A: Modification at the C2-Position: Leveraging the Aryl Chloride

The 2-chloroquinoline moiety is an excellent electrophilic partner for a variety of transformations. The electron-withdrawing nature of the quinoline nitrogen activates the C2-position for nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles.[1][2]

A1. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation via palladium catalysis. These methods are generally high-yielding and tolerate a wide range of functional groups, making them ideal for library synthesis.[3][4]

The Suzuki-Miyaura reaction is a robust method for installing new aryl, heteroaryl, or vinyl groups at the C2-position by coupling with boronic acids or their esters.

  • Causality of Component Selection:

    • Catalyst: A palladium(0) source is required. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are common. For challenging aryl chlorides, catalysts with bulky, electron-rich ligands (e.g., Buchwald or PEPPSI type catalysts) are often necessary to promote the difficult oxidative addition step.[2][5]

    • Ligand: Triphenylphosphine (PPh₃) is a standard choice, but more electron-rich and bulky ligands like SPhos or XPhos can significantly improve reaction rates and yields for electron-deficient heteroaryl chlorides.

    • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The choice of base can influence reaction efficiency and should be screened for optimal results.

    • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol A1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Core Scaffold 1 (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add Core Scaffold 1 , phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation Checkpoint: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

This reaction is one of the most effective methods for forming C-N bonds, allowing the introduction of a vast array of primary and secondary amines at the C2-position.[3][4]

  • Causality of Component Selection:

    • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand paired with a palladium source (e.g., Pd₂(dba)₃). Ligands such as BINAP, Xantphos, or those developed by Buchwald (e.g., BrettPhos) are designed to facilitate both the oxidative addition and the reductive elimination steps.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LiHMDS or K₃PO₄ can also be effective.

Protocol A1.2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Core Scaffold 1 (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.05 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by Core Scaffold 1 and morpholine.

  • Heat the mixture to 100-110 °C.

  • Validation Checkpoint: Monitor the reaction by LC-MS. The reaction is often complete within 2-8 hours.

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography.

  • Validation Checkpoint: Confirm the structure and purity of the 2-(morpholin-4-yl) derivative via NMR and HRMS.

Part B: Modification at the C5-Keto Position

The ketone at the C5-position is a versatile functional group that can be transformed into a wide range of other functionalities, significantly impacting the scaffold's polarity and hydrogen-bonding capabilities.

B1. Reductive Amination

Reductive amination is a powerful, one-pot procedure to convert a ketone into a secondary or tertiary amine.[6][7] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

  • Causality of Component Selection:

    • Amine: A wide variety of primary or secondary amines can be used, introducing diverse functional groups.

    • Reducing Agent: Mild hydride reagents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective and widely used for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic and requires careful handling.[7]

    • Solvent: A non-protic solvent that can dissolve the reactants is required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical choices. A catalytic amount of acetic acid is often added to facilitate iminium ion formation.

Protocol B1.1: Reductive Amination with Benzylamine

Materials:

  • Core Scaffold 1 (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve Core Scaffold 1 and benzylamine in DCE in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes. Be cautious of gas evolution.

  • Stir the reaction at room temperature.

  • Validation Checkpoint: Monitor for the disappearance of the starting material by TLC or LC-MS (typically 6-24 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the diastereomeric mixture of amine products by column chromatography.

  • Validation Checkpoint: Characterize the product by NMR and HRMS. Note the appearance of new signals corresponding to the benzyl group and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum.

B2. Knoevenagel Condensation

The Knoevenagel condensation introduces a carbon-carbon double bond at the C5-position by reacting the ketone with an active methylene compound.[8][9] This creates an α,β-unsaturated system, which can serve as a Michael acceptor for further derivatization.

  • Causality of Component Selection:

    • Active Methylene Compound: Compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) are required.

    • Catalyst: A weak base is typically used as a catalyst. Piperidine or ammonium acetate are common choices.

    • Conditions: The reaction often requires azeotropic removal of water (using a Dean-Stark apparatus with a solvent like toluene or benzene) to drive the equilibrium towards the condensed product.

Protocol B2.1: Knoevenagel Condensation with Malononitrile

Materials:

  • Core Scaffold 1 (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (0.2 eq)

  • Toluene

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add Core Scaffold 1 , malononitrile, and toluene.

  • Add piperidine and heat the mixture to reflux.

  • Validation Checkpoint: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete when water is no longer being collected (4-16 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with dilute HCl (1M), followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

  • Validation Checkpoint: Confirm the structure via NMR, paying attention to the olefinic proton signals and the nitrile stretch in the IR spectrum. Verify the mass with HRMS.

Part C: Library Synthesis and Workflow

For efficient SAR exploration, a sequential and/or parallel synthesis approach is recommended. A library can be generated by first creating a set of diverse C2-analogs, followed by derivatization of the C5-ketone on a selection of the most promising C2-derivatives.

cluster_c2 C2 Derivatization (Parallel Synthesis) cluster_intermediate Intermediate Library cluster_c5 C5 Derivatization (on selected hits) start Core Scaffold 1 C2_Suzuki Suzuki Coupling (Aryl Boronic Acids) start->C2_Suzuki C2_Buchwald Buchwald-Hartwig (Diverse Amines) start->C2_Buchwald Intermediate_Lib Library A: C2-Modified Analogs C2_Suzuki->Intermediate_Lib C2_Buchwald->Intermediate_Lib C5_Reductive Reductive Amination (Amine Panel) Intermediate_Lib->C5_Reductive C5_Knoevenagel Knoevenagel (Active Methylene Panel) Intermediate_Lib->C5_Knoevenagel end Final SAR Library C5_Reductive->end C5_Knoevenagel->end

Figure 2: Sequential workflow for SAR library generation.

Data Management and SAR Analysis
Compound ID C2-Substituent C5-Modification Yield (%) Purity (LC-MS, %) Biological Activity (e.g., IC₅₀, µM)
1-A1 PhenylKetone (unmodified)78%>98%Data
1-B1 Morpholin-4-ylKetone (unmodified)85%>99%Data
1-A1-C1 PhenylBenzylamino65%>97%Data
... ...............

This structured data allows for clear correlations to be drawn between specific structural modifications and their impact on biological activity, fulfilling the ultimate goal of the SAR study.

References

  • Abdel-Wahab, H. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Singh, U. P., et al. (2013). Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. Chemical Biology & Drug Design, 82(6), 669-684. [Link]

  • Abdel-Wahab, H. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Jadidi, K., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Lee, H. J., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Organic Letters, 4(3), 379-381. [Link]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... [Link]

  • Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Melanson, J. E., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry, 22(27), 9181-9189. [Link]

  • ResearchGate. (n.d.). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. [Link]

  • Wang, S.-G., et al. (2019). Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. Organic Letters, 21(13), 5329-5333. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926. [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... [Link]

  • Mori, K., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28833-28842. [Link]

  • de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 130(46), 15260–15261. [Link]

  • Research Collection, ETH Zurich. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. [Link]

  • Kennedy, C. R., et al. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society. [Link]

  • Johnson, F. (1969). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Journal of the Chemical Society D: Chemical Communications, (14), 786-787. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Singh, R. K., et al. (2017). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 33(4). [Link]

  • ResearchGate. (n.d.). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. [Link]

  • ChemistryViews. (2023). α-Alkylation of Saturated Cyclic Ketones. [Link]

  • Beng, T. K., et al. (2020). Skeletal remodelling of α-substituted cyclic eneformamides to α-ketonyl cyclic amines. Organic & Biomolecular Chemistry, 18(35), 6825-6836. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Molecules, 20(11), 20616-20633. [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78112. [Link]

  • Salovich, J. M., et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. Bioorganic & Medicinal Chemistry Letters, 24(12), 2664-2667. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. [Link]

  • ResearchGate. (n.d.). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. [Link]

Sources

Analytical Strategies for the Quantification and Characterization of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical detection and characterization of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We present detailed, field-proven protocols for quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide covers essential sample preparation techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), to ensure analytical accuracy in complex matrices. The causality behind methodological choices is explained, grounding these protocols in established scientific principles for robust and reproducible results.

Introduction and Physicochemical Profile

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS: 124467-36-3) is a synthetic intermediate belonging to the dihydroquinolinone class of compounds.[1][2] Derivatives of quinolinones are widely investigated for their diverse biological activities, making them significant scaffolds in medicinal chemistry.[3][4][5] Accurate and precise analytical methods are therefore indispensable for monitoring reaction progress, assessing purity, conducting stability studies, and performing pharmacokinetic analysis during drug development.

The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource / Rationale
Chemical Name 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-oneJ&K Scientific[1]
CAS Number 124467-36-3Chemwill Asia Co., Ltd.[2]
Molecular Formula C₁₁H₁₂ClNODerived from structure
Molecular Weight 209.67 g/mol Calculated from formula
Appearance White to off-white crystalline powderChemwill Asia Co., Ltd.[2]
Boiling Point 137 °C (at 3 torr)Chemwill Asia Co., Ltd.[2]
Predicted LogP ~2.5 - 3.0Estimated based on structure; indicates moderate lipophilicity suitable for reversed-phase chromatography.

The compound's moderate polarity and thermal stability make it an excellent candidate for both liquid and gas chromatography.

Quantitative Analysis by Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of quinolone and quinolinone derivatives due to its versatility and precision for non-volatile or thermally labile compounds.[6][7][8] A reversed-phase method is proposed here, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Principle of Method

In reversed-phase HPLC, the analyte is separated using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile mixture). Given the analyte's predicted LogP, it will exhibit sufficient retention on a C18 column, allowing for effective separation from more polar impurities (which elute earlier) and less polar impurities (which elute later). UV detection is suitable as the quinolinone ring system contains a strong chromophore.

Detailed HPLC-UV Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

  • 0.45 µm syringe filters for sample clarification.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or inline degasser.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Dissolve the sample in methanol to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column clogging.

  • Chromatographic Conditions:

    • Set up the instrument according to the parameters in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Analysis and Quantification:

    • Inject the calibration standards followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Table 2: Recommended HPLC-UV Instrument Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% AcetonitrileFormic acid improves peak shape and provides protons for potential MS coupling.
Gradient 0-1 min: 40% B1-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-17 min: 40% B (re-equilibration)A gradient ensures elution of compounds with varying polarities and sharpens peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 254 nm or DAD Scan 200-400 nm254 nm is a common wavelength for aromatic systems. A DAD allows for the determination of the optimal wavelength and peak purity analysis.
HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards Inject Inject Standards & Samples Standard->Inject Sample Prepare & Filter Sample Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Detect UV/DAD Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Confirmatory Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of volatile and semi-volatile compounds. It is particularly well-suited for chlorinated compounds due to the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl).[9] The compound's reported boiling point confirms its suitability for GC analysis.[2]

Principle of Method

The sample is vaporized in a heated inlet and separated based on boiling point and polarity in a capillary column. As components elute from the column, they enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for unambiguous identification. The presence of a chlorine atom will produce a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M) peak, confirming the elemental composition.

Detailed GC-MS Protocol

Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • A mid-polarity capillary column (e.g., DB-1701 or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness). A non-polar DB-5ms is also a suitable alternative.[10]

  • Helium (carrier gas, 99.999% purity).

  • Solvents for sample dilution (e.g., ethyl acetate or dichloromethane).

Protocol Steps:

  • Standard/Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in ethyl acetate.

    • Dilute samples and standards to a suitable concentration (e.g., 10-50 µg/mL) in ethyl acetate.

  • Instrument Setup:

    • Install the column and perform a leak check.

    • Condition the column according to the manufacturer's instructions.

    • Set up the instrument with the parameters outlined in Table 3.

  • Analysis:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the standard to determine its retention time and mass spectrum.

    • Inject the samples.

  • Data Interpretation:

    • Identify the analyte peak in the sample chromatogram by matching its retention time with the standard.

    • Confirm identity by comparing the mass spectrum of the sample peak with the standard's spectrum and a reference library. Look for the molecular ion (m/z 209) and the M+2 isotope peak (m/z 211).

Table 3: Recommended GC-MS Instrument Parameters

ParameterRecommended SettingRationale
Inlet Splitless (or 10:1 split)Splitless for trace analysis; split for higher concentrations to avoid detector saturation.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Column DB-1701 (30 m x 0.25 mm, 0.25 µm)Mid-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 minA temperature ramp is necessary to elute the analyte in a reasonable time with good peak shape.
MS Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MS Source Temp. 230 °CStandard operating temperature.
MS Quad Temp. 150 °CStandard operating temperature.
Mass Range 40 - 350 amuCovers the expected mass of the analyte and its fragments.
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Interpretation SamplePrep Prepare Sample in Volatile Solvent Inject Inject into GC SamplePrep->Inject Vaporize Vaporize in Inlet Inject->Vaporize Separate Separate on Column Vaporize->Separate Ionize Ionize & Fragment (EI) Separate->Ionize DetectMS Detect Ions (MS) Ionize->DetectMS GetTIC Generate Total Ion Chromatogram (TIC) DetectMS->GetTIC GetSpectrum Extract Mass Spectrum DetectMS->GetSpectrum GetTIC->GetSpectrum Identify Identify by Retention Time & Spectrum Matching GetSpectrum->Identify SamplePrep_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) Start Aqueous Sample SPE_Condition 1. Condition Cartridge Start->SPE_Condition LLE_Mix 1. Mix with Organic Solvent Start->LLE_Mix SPE_Load 2. Load Sample SPE_Condition->SPE_Load SPE_Wash 3. Wash Interferents SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte SPE_Wash->SPE_Elute End Concentrated, Clean Sample SPE_Elute->End LLE_Separate 2. Separate Layers LLE_Collect 3. Collect Organic Layer LLE_Collect->End

Caption: Comparison of SPE and LLE workflows.

Conclusion

This application note details robust and reliable methods for the analysis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. The HPLC-UV protocol provides a precise and accurate platform for quantification, essential for quality control and formulation analysis. The GC-MS protocol serves as a definitive tool for identity confirmation, leveraging its high selectivity and characteristic fragmentation patterns. The choice between these methods, and the necessity of the described sample preparation techniques, should be guided by the specific analytical goals, sample matrix, and required sensitivity. These protocols provide a solid foundation for researchers and scientists working with this compound and its derivatives.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. PubMed.
  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products.
  • Discovery and Isolation of Novel Quinolinone Compounds. Benchchem.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 124467-36-3. J&K Scientific.
  • Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evalu
  • Chlorinated phenols contaminate GC column or mass spec?.
  • 2-Chloro-7,8-dihydroquinolin-5(6H)-one. Chemwill Asia Co., Ltd.
  • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

Sources

Protocol and Application Notes for the Handling and Storage of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS No. 124467-36-3). As a chlorinated heterocyclic ketone, this compound requires specific protocols to ensure the safety of laboratory personnel, maintain compound integrity, and prevent environmental contamination. These guidelines are synthesized from Safety Data Sheet (SDS) specifications, established principles for handling chlorinated organic compounds, and best practices in a research and development setting. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, empowering researchers to work with confidence and safety.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's identity and properties is the first step in a risk-based approach to safe laboratory work.

  • IUPAC Name: 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one[1]

  • Synonyms: 2-Chloro-7,8-dihydro-5(6H)-quinolinone[2]

  • CAS Number: 124467-36-3[2][3]

  • Molecular Formula: C₉H₈ClNO[2][3]

  • Appearance: White to off-white crystalline powder or solid[2][4]

The quantitative properties of this compound dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols.

PropertyValueSource
Molecular Weight 181.62 g/mol [2][3]
Melting Point 119-123 °C[2]
Purity Typically ≥97-98%[1][2]
Solubility Not specified, but likely soluble in common organic solvents.[5]AK Scientific, Inc.[2], PubChem[5]
Storage Temperature Room temperature, under an inert atmosphere.Guidechem[3]

Hazard Identification and Risk Assessment

The primary hazards associated with 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one are explicitly stated in its Safety Data Sheet (SDS).[2] Understanding these risks is non-negotiable for anyone working with this material.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

The presence of a chlorinated aromatic-like structure necessitates caution, as this class of compounds can present significant toxicological and environmental hazards.[6] A thorough risk assessment must be conducted before any new procedure involving this compound is initiated.

G A Identify Hazards (Review SDS: H302, H315, H318, H335, H410) B Assess Risks (Evaluate quantity, frequency of use, and procedure) A->B Based on known dangers C Implement Control Measures (PPE, Fume Hood, Spill Kit) B->C To mitigate identified risks D Document & Review (Update SOPs, periodic review of controls) C->D To ensure ongoing safety D->A For new or modified procedures G cluster_storage Storage cluster_fumehood Chemical Fume Hood cluster_bench Experiment S Retrieve from Storage (Cool, Dry, Dark) W Weigh Solid Compound (Minimize Dust) S->W Transport securely D Prepare Solution (Quantitative Transfer) W->D Add to solvent E Use in Experiment (Follow SOP) D->E Transfer to reaction

Caption: Standard workflow for handling the solid compound.

Storage and Stability

Proper storage is critical for maintaining the compound's purity and for laboratory safety.

Recommended Storage Conditions
  • Temperature: Store at room temperature in a cool, dry location. [3][7]* Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. [3]This is a best practice for many organic compounds to prevent slow degradation from atmospheric oxygen or moisture.

  • Light: Protect from light. [5]Many quinoline-based structures are sensitive to light and can degrade over time. [5]Use amber vials or store containers in a dark cabinet.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture. [7]

Stability Considerations
  • Freeze-Thaw Cycles: While specific data for this compound is unavailable, studies on other quinolones show that multiple freeze-thaw cycles can lead to degradation. [8]It is advisable to aliquot the compound or its solutions to minimize the number of cycles the main stock undergoes.

  • Long-Term Storage: For long-term storage, especially of solutions, consider storage at -20°C or -80°C. However, be aware that some degradation may still occur over extended periods (e.g., >30 days). [8]

G end_node end_node start Start: Store Compound q1 Long-term (>30 days)? start->q1 q2 Is it a solution? q1->q2 Yes q3 Is it a solid? q1->q3 No (Short-term) q2->q3 No store_frozen Aliquot & Store at -20°C in Tightly Sealed Amber Vials q2->store_frozen Yes q4 Protect from light? q3->q4 store_solid_rt Store at Room Temp in Desiccator Cabinet (Inert Atmosphere if possible) q4->store_solid_rt Yes store_rt Store at Room Temp in Tightly Sealed Amber Container

Caption: Decision tree for optimal storage conditions.

Incompatible Materials
  • Strong Oxidizing Agents & Strong Acids: Avoid storing near these materials as they can lead to vigorous and potentially hazardous reactions. [9]

Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. [2]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [2][9]* Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. [10]* Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention. [10][11]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call for immediate medical help. [10]* Spill Cleanup: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the area. [2][6]Do not allow the product to enter drains or waterways. [2]

Waste Disposal

All waste containing 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one must be treated as hazardous waste.

  • Solid Waste: Collect unused compound, contaminated absorbents, and disposable PPE in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All disposal must follow local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines. [6]

References

  • Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health. [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. [Link]

  • Material Safety Data Sheet. Crayola. [Link]

Sources

Application Note: Strategic Deployment of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the utilization of the fragment, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one , in fragment-based drug discovery (FBDD) campaigns. We delve into the strategic rationale for its inclusion in a screening library, detailing its physicochemical properties and synthetic tractability. This document furnishes detailed, field-proven protocols for primary screening using biophysical methods, hit validation, and subsequent hit-to-lead elaboration. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to effectively leverage this versatile chemical scaffold against a range of biological targets.

Introduction: The Strategic Value of the Quinoline Scaffold in FBDD

Fragment-based drug discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] This approach contrasts with traditional high-throughput screening (HTS) by employing libraries of low molecular weight compounds (<300 Da) to probe a target's binding landscape.[1][3] The core principle is that smaller, less complex molecules can form more efficient, high-quality interactions, providing superior starting points for medicinal chemistry optimization.[3]

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibiotics, and anticancer agents.[4][5][6] Its bicyclic, heterocyclic nature provides a rigid framework capable of engaging in a variety of interactions, including hydrogen bonding and π-stacking. The specific fragment, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one , offers several strategic advantages:

  • Chemical Functionality: The 2-chloro position is a versatile synthetic handle. The chlorine atom can be readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid and targeted elaboration of the fragment hit.[5][7]

  • Vectorial Growth: The substitution pattern allows for chemical growth from multiple vectors, providing medicinal chemists with diverse options for exploring the target's binding site.

  • Physicochemical Properties: The gem-dimethyl group enhances solubility and disrupts potential planarity, which can mitigate aggregation-based artifacts, a common challenge in screening campaigns.[1] The partially saturated ring provides a three-dimensional character often absent in purely aromatic fragments.

This application note will guide the user through a hypothetical, yet scientifically rigorous, screening and validation workflow for this promising fragment.

Physicochemical and Handling Data

A thorough understanding of the fragment's properties is critical for successful screening.

PropertyValueSource / Notes
IUPAC Name 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one-
CAS Number 135219-84-0[8]
Molecular Formula C₁₁H₁₂ClNO-
Molecular Weight 209.67 g/mol -
Purity >97% recommendedSourced from vendors like BLDpharm[8]
Solubility High (DMSO), assess aqueous solubility experimentallyCrucial for biophysical assays. Prepare high-concentration DMSO stock (e.g., 100-200 mM).
Storage Inert atmosphere, Room TemperatureAs per supplier recommendations.[9]

Experimental Design: A Biophysical Screening Cascade

Detecting the weak binding affinities typical of fragments (high μM to mM range) necessitates the use of sensitive biophysical techniques.[1][10] A multi-stage cascade approach is recommended to efficiently identify true binders and eliminate false positives.

FBDD_Workflow cluster_0 PART 1: Primary Screening cluster_1 PART 2: Hit Validation & Orthogonal Confirmation cluster_2 PART 3: Structural Characterization & Elaboration Primary_Screen Primary Screen (e.g., Thermal Shift or NMR) High-Throughput, Lower Resolution Validation Orthogonal Method (e.g., SPR or ITC) Confirms Binding, Determines Affinity Primary_Screen->Validation Identified Hits Fragment_Library Fragment Library (incl. C₁₁H₁₂ClNO) Fragment_Library->Primary_Screen Target_Protein Purified Target Protein Target_Protein->Primary_Screen Dose_Response Dose-Response Curve Quantifies Binding Affinity (KD) Validation->Dose_Response Confirmed Hit Structural_Bio Structural Biology (X-ray Crystallography or Cryo-EM) Reveals Binding Mode Dose_Response->Structural_Bio Validated Hit with KD Hit_Elaboration Structure-Guided Chemistry (Hit-to-Lead Optimization) Structural_Bio->Hit_Elaboration Binding Pose

Figure 1: A multi-stage biophysical screening cascade for fragment-based drug discovery.

Protocol 3.1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that stabilize a target protein, indicated by an increase in its melting temperature (Tm).[3]

Objective: To rapidly identify fragments that bind to and thermally stabilize the target protein.

Materials:

  • Purified target protein (e.g., kinase, protease) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one stock solution (100 mM in 100% DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt-curve analysis.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix the protein solution with SYPRO Orange to a final concentration of 5x.

  • Fragment Dispensing: Using an acoustic dispenser or manual pipette, dispense 100 nL of the 100 mM fragment stock into the assay plate wells. This results in a final fragment concentration of 500 µM with 0.5% DMSO. Include DMSO-only wells as a negative control.

  • Protein Addition: Add 19.9 µL of the protein/dye master mix to each well. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt Analysis:

    • Place the plate in the qPCR instrument.

    • Set the instrument to monitor fluorescence of SYPRO Orange.

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) for each fragment-containing well relative to the DMSO control wells (ΔTm = Tm,fragment - Tm,DMSO).

    • A significant positive shift (e.g., ΔTm > 2 °C or > 3 standard deviations from the mean of controls) is considered a preliminary hit.

Causality: A ligand binding to the folded state of a protein stabilizes it against thermal denaturation, thus increasing the energy required to unfold it. This increased energy requirement manifests as a higher melting temperature.

Protocol 3.2: Hit Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (kon, koff) and affinity (KD) of a fragment binding to an immobilized target. It serves as an excellent orthogonal method to validate hits from primary screens.

Objective: To confirm direct binding of the fragment to the target and determine its binding affinity and kinetics.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 1-2% DMSO).

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one serial dilutions in running buffer (e.g., 1 mM down to 1 µM).

Methodology:

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve a target immobilization level of ~5000-10000 Response Units (RU).

    • Deactivate excess reactive groups with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of the fragment over both the target and reference flow cells. Use a multi-cycle kinetic setup.

    • Include several buffer-only (blank) injections for double-referencing.

    • Allow sufficient association and dissociation time (e.g., 60s association, 120s dissociation).

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the average of the blank injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A reproducible, concentration-dependent binding response confirms the hit.

Structural Biology and Hit Elaboration

The ultimate goal of FBDD is to leverage structural information to guide the chemical evolution of a low-affinity fragment into a potent lead compound.[1]

Hit_Elaboration cluster_0 Structure-Based Design Cycle Initial_Hit Validated Hit (C₁₁H₁₂ClNO) KD = 500 µM Xray Co-crystal Structure Reveals Binding Mode & Exit Vectors Initial_Hit->Xray Design In Silico Design Explore modifications at C2 position Xray->Design Identifies Pocket Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Create Analogs Design->Synthesis Proposes Analogs Assay Biophysical/Biochemical Assay Measure Affinity (KD) & Potency (IC₅₀) Synthesis->Assay Tests Analogs Assay->Design Provides SAR Data Improved_Hit Optimized Lead KD = 50 nM IC₅₀ = 100 nM Assay->Improved_Hit Achieves Potency Goal

Figure 2: The iterative cycle of structure-based hit-to-lead optimization.

Protocol 4.1: X-ray Crystallography for Structural Insights

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment, revealing the precise binding mode and informing subsequent chemistry efforts.

Methodology:

  • Co-crystallization or Soaking:

    • Soaking: Grow apo-crystals of the target protein. Prepare a solution of the fragment (e.g., 10-50 mM in a cryo-protectant solution) and soak the crystals for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously place the fragment in the binding site.

    • Refine the model until convergence.

Hypothetical Elaboration Strategy:

Assuming the crystal structure reveals that the 2-chloro group of the quinoline ring is pointing towards a solvent-exposed region or a sub-pocket, a Suzuki cross-coupling reaction would be a logical next step.

  • Reaction: Couple the 2-chloroquinoline core with various boronic acids (e.g., phenyl, pyridyl, cyclopropyl boronic acid) to probe for additional interactions.

  • Rationale: This strategy explores unoccupied space adjacent to the initial fragment binding site. The choice of boronic acid can be guided by the nature of the pocket (hydrophobic, polar) to rapidly build structure-activity relationships (SAR).

Conclusion

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one represents a fragment with high potential for FBDD campaigns. Its privileged core scaffold, coupled with a versatile synthetic handle and favorable physicochemical properties, makes it an excellent starting point for hit discovery. The systematic application of a biophysical screening cascade, followed by rigorous structural analysis, provides a robust pathway for transforming this simple fragment into a highly potent and selective lead compound. The protocols and strategies outlined herein offer a validated blueprint for researchers to unlock the potential of this and similar fragments in modern drug discovery.

References

  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Self-hosted article on Google Cloud.
  • Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023). PubMed Central.
  • 2-CHLORO-7,8-DIHYDRO-6H-QUINOLIN-5-ONE 124467-36-3 wiki. (n.d.). Guidechem.
  • Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry.
  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (2011).
  • 2-chloro-7,8-dihydro-6H-quinolin-5-one. (n.d.). Advanced ChemBlocks.
  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem.
  • Fragment-Based Drug Discovery Conference. (2022). CHI.
  • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. (n.d.).
  • Fragment-based approaches in chemical biology and drug discovery. (n.d.). University of Cambridge.
  • Fragment-based Screening Methods for Innovative Drug Discovery. (2021). Life Chemicals.
  • 135219-84-0|2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. (n.d.). BLDpharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this and structurally related quinolinone derivatives. We will explore a plausible and efficient synthetic route, troubleshoot common issues, and provide an optimized experimental protocol.

Proposed Synthetic Pathway

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can be efficiently achieved via a two-step process starting from the readily available 5,5-dimethylcyclohexane-1,3-dione (dimedone). The proposed pathway involves the formation of an enaminone intermediate, followed by a Vilsmeier-Haack cyclization and chlorination.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Chlorination Dimedone Dimedone Enaminone Enaminone Dimedone->Enaminone DMFDMA, Toluene, Reflux DMFDMA DMFDMA DMFDMA->Enaminone Target_Molecule 2-chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one Enaminone->Target_Molecule 1. Vilsmeier Reagent 2. NH4OAc Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Molecule

Figure 1: Proposed two-step synthesis of the target quinolinone.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Step 1: Enaminone Formation

Question: My yield of the enaminone intermediate is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in enaminone formation from dimedone and dimethylformamide dimethyl acetal (DMFDMA) are often due to incomplete reaction or side product formation. Here are the key factors to consider:

  • Reaction Time and Temperature: The reaction typically requires refluxing in a suitable solvent like toluene to go to completion. Ensure you are refluxing for an adequate period (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Reagents: Dimedone should be pure and dry. The presence of water can hydrolyze the DMFDMA, reducing its effectiveness.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of DMFDMA (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.

  • Removal of Methanol: The reaction produces methanol as a byproduct. Its efficient removal can shift the equilibrium towards the product. Using a Dean-Stark apparatus during reflux is highly recommended.

Question: I am having difficulty purifying the enaminone intermediate. It seems to be unstable on silica gel.

Answer: Enaminones can sometimes be sensitive to acidic conditions, and silica gel is slightly acidic. This can lead to degradation during column chromatography.

  • Alternative Purification: Consider recrystallization as a primary method of purification. A solvent system like ethyl acetate/hexanes or ethanol/water can be effective.

  • Neutralized Silica Gel: If chromatography is necessary, you can use silica gel that has been neutralized. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a base, like triethylamine (typically 1-2% v/v), before packing the column.

  • Minimize Contact Time: If using standard silica gel, run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

Step 2: Vilsmeier-Haack Cyclization and Chlorination

Question: The Vilsmeier-Haack reaction is not proceeding to completion, and I am recovering my enaminone starting material. What should I do?

Answer: Incomplete Vilsmeier-Haack reaction can be due to several factors related to the Vilsmeier reagent itself or the reaction conditions.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). It is crucial to form this reagent correctly. Pre-cooling the DMF to 0 °C before the slow, dropwise addition of POCl₃ is critical to control the exothermic reaction. The reagent should be stirred at 0 °C for about 30-60 minutes to ensure its complete formation before adding the enaminone.

  • Reaction Temperature: After the addition of the enaminone, the reaction mixture usually needs to be heated. The optimal temperature can vary, but it is typically in the range of 60-90 °C. If the reaction is sluggish, a modest increase in temperature might be necessary. Monitor the reaction by TLC.

  • Stoichiometry of the Vilsmeier Reagent: A sufficient excess of the Vilsmeier reagent is necessary. A common ratio is 3-5 equivalents of both POCl₃ and DMF relative to the enaminone.

Question: I am observing the formation of multiple, unidentified byproducts. How can I minimize these?

Answer: Byproduct formation in Vilsmeier-Haack reactions can be a significant issue.

  • Control of Temperature: Strict temperature control during the formation of the Vilsmeier reagent and during the reaction with the enaminone is paramount. Overheating can lead to decomposition and polymerization.

  • Order of Addition: Always add the POCl₃ to the DMF to form the reagent first. Adding DMF to POCl₃ can lead to an uncontrolled reaction. The enaminone should be added to the pre-formed Vilsmeier reagent.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Water can react with both the Vilsmeier reagent and POCl₃, leading to the formation of phosphoric acid and other byproducts.

Question: Instead of the desired 2-chloroquinolinone, I have isolated the 2-hydroxy (quinolinone) analogue. Why did this happen?

Answer: The formation of the 2-hydroxyquinolinone is a common outcome if the intermediate is exposed to water before the chlorination is complete or during work-up. The Vilsmeier reaction initially forms an iminium salt, which is then chlorinated by the excess chloride ions from POCl₃. If water is present, it can hydrolyze the iminium salt to the corresponding carbonyl group, leading to the 2-hydroxyquinolinone.

  • Anhydrous Work-up: To favor the formation of the 2-chloro derivative, the work-up procedure is critical. Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure, but the subsequent steps should be performed promptly.

  • pH control during work-up: After quenching, the pH of the aqueous solution will be highly acidic. Neutralization with a base like sodium bicarbonate or sodium hydroxide should be done carefully, keeping the temperature low to avoid hydrolysis of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

A1: The three most critical parameters are:

  • Anhydrous Conditions: Throughout the Vilsmeier-Haack reaction, the exclusion of moisture is essential.

  • Temperature Control: Both the formation of the Vilsmeier reagent and the subsequent reaction with the enaminone require strict temperature management.

  • Stoichiometry: Using the correct molar ratios of reagents, particularly a sufficient excess of the Vilsmeier reagent, is crucial for driving the reaction to completion.

Q2: How can I definitively confirm the structure of the final product, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one?

A2: A combination of spectroscopic techniques is necessary for unambiguous structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the presence of all the expected proton and carbon environments, including the characteristic peaks for the dimethyl group, the methylene groups of the cyclohexenone ring, and the aromatic protons of the quinoline core.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound and its isotopic pattern, which will be characteristic for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: This will show the characteristic stretching frequencies for the C=O (ketone) and C=N/C=C bonds in the quinolinone ring system.

Q3: Are there any alternative synthetic routes to consider if this one fails?

A3: Yes, other routes could be explored, although they might be longer or lower-yielding. One possibility is to first synthesize the corresponding 2-hydroxyquinolinone and then convert it to the 2-chloro derivative using a chlorinating agent like POCl₃ or SOCl₂ in a separate step. This approach can sometimes offer better control and higher overall yields if the one-pot Vilsmeier-Haack method proves problematic.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one (Enaminone Intermediate)

  • To a solution of 5,5-dimethylcyclohexane-1,3-dione (dimedone) (10.0 g, 71.3 mmol) in toluene (150 mL), add dimethylformamide dimethyl acetal (DMFDMA) (9.3 g, 10.7 mL, 78.4 mmol, 1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and stir for 3 hours. During this time, the methanol-toluene azeotrope will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from ethyl acetate/hexanes to afford the pure enaminone as a crystalline solid.

Step 2: Synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (25 mL) and cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (15.0 mL, 161 mmol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature does not rise above 5 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve the enaminone from Step 1 (10.0 g, 51.2 mmol) in anhydrous DMF (25 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 500 g) with vigorous stirring.

  • Add ammonium acetate (NH₄OAc) (39.5 g, 512 mmol, 10 eq) to the mixture and stir for 1 hour at room temperature.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Data Summary

ParameterConditionExpected OutcomeTroubleshooting
Enaminone Synthesis
SolventToluene with Dean-StarkHigh yieldIf yield is low, ensure efficient removal of methanol.
DMFDMA equivalents1.1 - 1.2 eq.Drives reaction to completionInsufficient excess may lead to incomplete conversion.
Vilsmeier-Haack
Vilsmeier Reagent eq.3-5 eq.Complete cyclizationLower equivalents may result in recovery of starting material.
Reaction Temperature80 °CEfficient reactionHigher temperatures may increase byproduct formation.
Work-upQuench on ice, add NH₄OAcFormation of quinoline ringOmission of NH₄OAc may lead to different products.

Visualizing the Troubleshooting Workflow

G cluster_workflow Troubleshooting Workflow start Low Yield of Final Product check_sm Check Purity of Starting Materials (Dimedone, DMFDMA, Solvents) start->check_sm sm_ok Purity OK check_sm->sm_ok OK sm_bad Impure check_sm->sm_bad Impure check_enaminone Analyze Enaminone Intermediate enaminone_yield Low Enaminone Yield? check_enaminone->enaminone_yield check_vilsmeier Review Vilsmeier-Haack Step vilsmeier_incomplete Incomplete Reaction? check_vilsmeier->vilsmeier_incomplete sm_ok->check_enaminone purify_sm Purify/Dry Starting Materials sm_bad->purify_sm enaminone_ok Yield OK enaminone_yield->enaminone_ok No enaminone_low Yes enaminone_yield->enaminone_low Yes enaminone_ok->check_vilsmeier optimize_enaminone Optimize Enaminone Synthesis: - Dean-Stark - Increase DMFDMA eq. enaminone_low->optimize_enaminone vilsmeier_byproducts Byproducts Observed? vilsmeier_incomplete->vilsmeier_byproducts No optimize_vilsmeier_temp Optimize Vilsmeier Temp./Time vilsmeier_incomplete->optimize_vilsmeier_temp Yes check_reagent_prep Check Vilsmeier Reagent Prep: - Anhydrous conditions - Temp. control (0°C) vilsmeier_byproducts->check_reagent_prep Yes end_node Improved Yield optimize_enaminone->end_node purify_sm->check_sm optimize_vilsmeier_temp->end_node check_reagent_prep->end_node

Figure 2: A decision tree for troubleshooting low product yield.

We trust this guide will be a valuable resource in your synthetic endeavors. For any further assistance, please do not hesitate to contact our technical support team.

References

  • Vilsmeier-Haack Reaction: General Overview and Mechanism. Organic Chemistry Portal. [Link]

  • Combes Quinoline Synthesis. Organic Chemistry Portal. [Link]

Technical Support Center: Purification of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a key building block in the synthesis of various bioactive molecules. However, its purification can be challenging due to the potential for byproduct formation during synthesis and its susceptibility to degradation under certain conditions. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of product after performing flash column chromatography on silica gel. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a common issue and can stem from several factors related to the compound's stability and its interaction with the stationary phase.

  • Causality: 2-chloroquinolines can be sensitive to acidic conditions.[1] Silica gel is inherently acidic and can lead to the degradation of your product on the column. The primary degradation pathway is likely the hydrolysis of the C2-chloro group to the corresponding hydroxyl group, forming 2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This byproduct is more polar and may either co-elute with your desired product or remain on the column.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (typically 1-2% in your chosen eluent system) and then with the pure eluent until the pH of the filtrate is neutral. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded-phase silica like diol or C18 if your compound is sufficiently nonpolar.

    • Optimize Your Eluent System: A well-chosen eluent can minimize the time your compound spends on the column. A common starting point for structurally similar compounds is a hexane-ethyl acetate gradient.[2] Experiment with different ratios to achieve a retention factor (Rf) of approximately 0.3-0.4 on TLC for your product.

    • Work-up Procedure: Ensure your crude product is free of any strong acids from the synthesis before loading it onto the column. A wash with a mild base like sodium bicarbonate solution during the initial extraction can be beneficial.

Issue 2: Persistent Impurities in NMR Spectrum

Question: After purification, my 1H NMR spectrum shows persistent unknown peaks. What are the likely impurities and how can I identify and remove them?

Answer:

The nature of the impurities will depend on the synthetic route used. A plausible synthesis of the target molecule involves the cyclization of a suitable precursor. Potential impurities can arise from starting materials, side reactions, or degradation.

  • Potential Impurities and Their Identification:

    • Unreacted Starting Materials: If the synthesis involves the condensation of dimedone with a β-aminocrotononitrile derivative, residual starting materials may be present. These can be identified by comparing the NMR of your purified product with the spectra of the starting materials.

    • Hydrolysis Product: As mentioned previously, 2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a likely impurity. In the 1H NMR, you would expect to see the disappearance of the characteristic signals for the chloro-substituted aromatic ring and the appearance of new signals corresponding to the 2-quinolone tautomer. Mass spectrometry can confirm the presence of a compound with a molecular weight corresponding to the hydroxylated product.

    • Over-alkylation or Incomplete Cyclization Products: Depending on the specific synthetic pathway, byproducts from incomplete cyclization or multiple alkylations could be present. These are often isomeric to the desired product or have a higher molecular weight. A detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) and high-resolution mass spectrometry can help in elucidating their structures.

  • Strategies for Removal:

    • Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. For dihydroquinolinone derivatives, 95% ethanol has been shown to be an effective recrystallization solvent.[3] Other potential solvents to screen include ethyl acetate, isopropanol, and mixtures of these with hexanes.

    • Preparative HPLC: If the impurities are difficult to remove by conventional methods, preparative high-performance liquid chromatography (HPLC) can be employed for high-purity separation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.[4][5] This minimizes the risk of hydrolysis and photodegradation.

Q2: Can I use reversed-phase chromatography for the purification of this compound?

A2: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative to normal-phase chromatography, especially if you are experiencing degradation on silica gel. A suitable eluent system would be a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of a modifier like formic acid or triethylamine to improve peak shape.

Q3: My purified product is off-white to yellowish. Is this normal?

A3: While a pure compound is expected to be a white to off-white crystalline powder, a slight yellowish tint is not uncommon for quinoline derivatives and may not necessarily indicate significant impurity.[4] However, a pronounced color could suggest the presence of chromophoric impurities. If high purity is critical, recrystallization or a final carbon treatment step can be employed to improve the color.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy: 1H and 13C NMR will confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • HPLC or GC-MS: To determine the purity of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is 106-109 °C.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Neutralized Silica)
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate). Add triethylamine to the slurry to constitute 1% of the total volume and mix well.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Equilibration: Wash the packed column with at least five column volumes of the eluent until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried sample to the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., 95% ethanol).

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Crystal Formation: If crystals form, this is a good solvent for recrystallization. If the product oils out or no crystals form, try a different solvent or a mixed solvent system.

  • Procedure: Dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Assess Purity) Crude->TLC Chromatography Column Chromatography (Neutralized Silica) TLC->Chromatography Major Impurities Recrystallization Recrystallization (e.g., 95% Ethanol) TLC->Recrystallization Minor Impurities Chromatography->Recrystallization Further Purification Pure Pure Product (>99%) Chromatography->Pure High Purity Recrystallization->Pure Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Pure->Analysis

Caption: Decision tree for the purification of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Potential Degradation Pathway

DegradationPathway cluster_product 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one cluster_degradation 2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one Product Target Molecule DegradationProduct Hydrolysis Product Product->DegradationProduct  Acidic Conditions (e.g., Silica Gel)  or Water

Caption: Hydrolytic degradation of the target molecule.

Data Summary

Property Value Reference
Molecular Formula C11H12ClNO[4]
Molecular Weight 209.67 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 106-109 °C[4]
Storage Inert atmosphere, Room Temperature, Protect from light[4][5]

References

  • Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research.
  • Al-Ostath, A., et al. (2023).
  • Sugimoto, O., Iwasaki, H., & Tanji, K.-I. (2015). Preparation of 2-chloroquinoline. Heterocycles, 91(7), 1445-1454.
  • CN101260078B. (2010). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Fabian, W. M. F., & Kappe, C. O. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15.
  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233.
  • Arshad, S., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Journal of the Chemical Society of Pakistan, 36(5).
  • Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(xiv), 44-50.
  • Cameron, S. A., et al. (2011). 5-Chloro-6-hydroxy-7,8-dimethylchroman-2-one.
  • Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry, 54, 116568.
  • Maslivets, A. N., et al. (2020). Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. Pharmaceutical Chemistry Journal, 54(5), 478-483.

Sources

Technical Support Center: Synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side product formation encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols to enhance your reaction outcomes.

Introduction

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a crucial step in the development of various pharmacologically active compounds. The most common synthetic routes involve the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) or its enamine derivative with a chlorinating and formylating agent, often the Vilsmeier-Haack reagent (generated from phosphorus oxychloride and dimethylformamide). While this method is effective, it is not without its challenges. The high reactivity of the starting materials can lead to the formation of several side products, complicating purification and reducing the yield of the desired product. This guide will help you navigate these complexities and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, and what is the general mechanism?

The most prevalent method for synthesizing 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a variation of the Friedländer annulation, often employing Vilsmeier-Haack conditions. The reaction typically proceeds in the following stages:

  • Enamine Formation: Dimedone reacts with an amine source, such as ammonium acetate, to form the more nucleophilic 3-amino-5,5-dimethylcyclohex-2-enone.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with a substituted formamide, like N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Attack and Cyclization: The enamine attacks the Vilsmeier reagent, initiating a cascade of reactions including cyclization, dehydration, and chlorination to form the final quinolinone product.

Q2: I am observing a significant amount of a high-molecular-weight, highly insoluble side product in my reaction mixture. What could it be?

A common and often frustrating side product in this synthesis is a yellow, poorly soluble solid, which is likely a decahydroacridinedione derivative. This byproduct arises from the reaction of one molecule of an aldehyde (or the Vilsmeier reagent acting as an aldehyde equivalent) with two molecules of the dimedone enamine.

Q3: My reaction yield is consistently low, even with careful control of stoichiometry. What are the likely causes?

Low yields can be attributed to several factors beyond simple stoichiometric imbalances:

  • Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent and its subsequent reaction with the enamine are temperature-sensitive. Poor temperature control can lead to reagent decomposition or favor side reactions.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the reagents or solvent can quench the reagent and halt the reaction.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized "hot spots" and uneven distribution of reagents, promoting side product formation.

  • Competing Side Reactions: Besides the formation of acridinediones, self-condensation of the dimedone enamine can also occur, leading to a complex mixture of products.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product - Incomplete reaction- Degradation of starting materials or product- Suboptimal catalyst/reagent concentration- Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and formation of the product. Extend reaction time if necessary.- Control Temperature: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and its initial reaction with the enamine. Gradually increase the temperature as the reaction proceeds.- Optimize Reagent Stoichiometry: Experiment with slight excesses of the Vilsmeier reagent to drive the reaction to completion.
Formation of Insoluble Yellow Precipitate (Acridinedione) - Excess dimedone or its enamine relative to the Vilsmeier reagent.- Prolonged reaction times at elevated temperatures.- Control Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure complete reaction with the enamine.- Reverse Addition: Add the enamine solution slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the enamine throughout the reaction.- Optimize Temperature and Time: Avoid unnecessarily long reaction times and high temperatures, which can favor the formation of the thermodynamic acridinedione product.
Complex Mixture of Products - Self-condensation of dimedone enamine.- Reaction with impurities in starting materials.- Purify Starting Materials: Ensure that dimedone and the amine source are pure. Distill DMF and POCl₃ if necessary.- Use a Pre-formed Enamine: Synthesize and purify the 3-amino-5,5-dimethylcyclohex-2-enone before reacting it with the Vilsmeier reagent. This can provide better control over the reaction.
Difficulty in Product Purification - Presence of polar side products.- Tarry materials from product degradation.- Optimize Work-up: A careful aqueous work-up is crucial. Neutralize the reaction mixture slowly with a base (e.g., sodium bicarbonate solution) at low temperatures.- Column Chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate gradient) for chromatographic purification. The desired product is moderately polar.- Recrystallization: Recrystallization from a suitable solvent like ethanol or ethyl acetate can be effective for final purification.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5,5-dimethylcyclohex-2-enone (Dimedone Enamine)
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1.0 eq), ammonium acetate (1.1 eq), and toluene (approx. 0.5 M solution).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude enamine can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 3-amino-5,5-dimethylcyclohex-2-enone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization if necessary.

Visualizing Reaction Pathways

Main Reaction Pathway

Main_Reaction Dimedone Dimedone Enamine 3-Amino-5,5-dimethyl- cyclohex-2-enone Dimedone->Enamine + NH4OAc Intermediate Reaction Intermediate Enamine->Intermediate + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product 2-chloro-7,7-dimethyl- 7,8-dihydroquinolin-5(6H)-one Intermediate->Product Cyclization & Dehydration

Caption: Proposed main reaction pathway for the synthesis.

Side Product Formation: Acridinedione

Side_Reaction Enamine1 Enamine (1 eq) Bis_Adduct Methylene-bis-enamine Intermediate Enamine1->Bis_Adduct Enamine2 Enamine (1 eq) Enamine2->Bis_Adduct Aldehyde Aldehyde Source (e.g., Vilsmeier intermediate) Aldehyde->Bis_Adduct Acridinedione Acridinedione Side Product Bis_Adduct->Acridinedione Cyclization & Dehydration

Caption: Formation of the acridinedione side product.

Concluding Remarks

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a valuable yet challenging transformation. A thorough understanding of the reaction mechanism and potential side reactions is paramount for achieving high yields and purity. By carefully controlling reaction parameters such as temperature, stoichiometry, and moisture, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Should you encounter further issues, we recommend a systematic, stepwise optimization of your reaction conditions.

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Larock, R. C. (1999).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Technical Support Center: Enhancing the Solubility of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming solubility challenges with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the expertise to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having difficulty dissolving 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in common laboratory solvents. What are the initial steps I should take?

A1: Foundational Solubility Assessment

The initial challenge in dissolving a novel compound like 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one stems from its unique structural attributes. The molecule possesses both hydrophobic regions (the dimethylated cyclohexanone and chlorinated benzene rings) and a potentially ionizable site (the quinoline nitrogen), leading to complex solubility behavior. A systematic approach to solvent screening is the most effective starting point.

Troubleshooting Workflow:

  • Start with a Polarity Spectrum: Begin by testing solubility in a range of solvents with varying polarities. This will provide a foundational understanding of the compound's physicochemical nature. A suggested starting panel is presented in the table below.

  • Small-Scale "Stir-and-See" Method: Use a small, precise amount of the compound (e.g., 1-5 mg) in a standard volume of solvent (e.g., 1 mL). Vortex or stir the mixture at a controlled ambient temperature and visually inspect for dissolution.

  • Consider "Green" Solvents: For applications where solvent toxicity is a concern, consider more sustainable alternatives.[1][2]

Table 1: Initial Solvent Screening Panel

SolventPolarity IndexDielectric ConstantPotential for Hydrogen BondingExpected Efficacy
Water9.080.1HighLikely Poor
Methanol6.632.7HighModerate
Ethanol5.224.5HighModerate
Isopropanol4.319.9HighModerate-Good
Acetonitrile6.237.5LowModerate
Dichloromethane (DCM)3.49.1LowGood
Dimethyl Sulfoxide (DMSO)7.246.7LowExcellent
N,N-Dimethylformamide (DMF)6.436.7LowExcellent

This table summarizes key solvent properties to guide your initial screening.

Q2: My compound is a quinoline derivative. How does pH influence its solubility, and how can I leverage this?

A2: Leveraging pH for Enhanced Aqueous Solubility

The quinoline nitrogen in 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a weak base. This characteristic is pivotal for manipulating its aqueous solubility.[3][4][5][6][7] By protonating this nitrogen, you can form a salt, which will exhibit significantly higher aqueous solubility than the free base. The extent of ionization is governed by the Henderson-Hasselbalch equation and is dependent on the compound's pKa and the solution's pH. While the exact pKa of this specific molecule is not readily published, related quinoline structures suggest it is likely in the range of 2-5.

Experimental Strategy:

  • Determine the pKa: Experimentally determine the pKa of your compound using techniques like potentiometric titration or UV-spectrophotometry.

  • Acidify the Medium: To protonate the quinoline nitrogen and increase solubility, adjust the pH of your aqueous solution to be at least 2 pH units below the determined pKa.

  • Buffer Selection: Use a buffer system to maintain the desired pH. Common choices include citrate or phosphate buffers. Ensure the buffer components themselves do not react with your compound or interfere with downstream applications.

pH Effect on Solubility cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) Compound_unprotonated 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (Free Base, Low Solubility) Compound_protonated Protonated Compound (Salt Form, High Solubility) Compound_unprotonated->Compound_protonated  + H+ (Acidification) Compound_protonated->Compound_unprotonated  - H+ (Basification) Co-solvency Mechanism Mechanism of Co-solvency cluster_water Aqueous Medium cluster_cosolvent Co-solvent Addition cluster_compound Poorly Soluble Compound W1 H2O W2 H2O W1->W2 H-Bond Network W3 H2O CS1 Co-solvent CS1->W1 Disrupts H-Bonds CS2 Co-solvent C Compound C->W1 Low Affinity C->CS1 Higher Affinity

Caption: Co-solvents increase solubility by reducing water's polarity.

In pharmaceutical and formulation sciences, excipients are routinely used to enhance the solubility of active pharmaceutical ingredients (APIs). [8][9][10][11][12] Table 2: Common Solubility-Enhancing Excipients

Excipient TypeExamplesMechanism of Action
Surfactants Polysorbates (Tween® 20, 80), Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate the hydrophobic compound.
Cyclodextrins β-cyclodextrin, HP-β-CDForm inclusion complexes, shielding the hydrophobic molecule within a hydrophilic shell.
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)Can form amorphous solid dispersions, preventing crystallization and increasing dissolution rate. [13]

Experimental Approach:

  • Screen Excipient Type and Concentration: Test a small panel of excipients at various concentrations above their critical micelle concentration (for surfactants).

  • Method of Preparation: The method of incorporating the excipient is crucial. Techniques like co-precipitation, freeze-drying, or spray drying can be employed to create solid dispersions. [13]

Experimental Protocol: Comprehensive Solubility Assessment

This protocol outlines a systematic approach to determining the solubility of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

1. Materials and Equipment:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • HPLC with a suitable column (e.g., C18) and detector (UV-Vis)

  • A panel of solvents (as listed in Table 1)

  • Buffer solutions (pH 2, 4, 6, 7.4, 9)

  • Co-solvents (Ethanol, Propylene Glycol, PEG 400)

  • Excipients (HP-β-CD, Polysorbate 80)

2. Procedure:

Part A: Equilibrium Solubility in Pure Solvents

  • Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibrate the samples in a shaker incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Part B: pH-Dependent Aqueous Solubility

  • Repeat the procedure from Part A using the prepared buffer solutions instead of pure solvents.

Part C: Co-solvent and Excipient Effects

  • Prepare a series of aqueous solutions containing varying percentages of co-solvents (e.g., 10%, 20%, 50% v/v).

  • Prepare another series of aqueous solutions with different concentrations of excipients.

  • Repeat the equilibrium solubility determination (Part A) in these formulations.

3. Data Analysis:

  • Construct a solubility profile of the compound across the different solvent systems.

  • Plot solubility as a function of pH to visualize the impact of ionization.

  • Compare the solubility enhancement ratios for each co-solvent and excipient.

Solubility_Screening_Workflow A Start: Poorly Soluble Compound B Solvent Screening (Polarity Spectrum) A->B C pH Adjustment (Aqueous Systems) B->C If aqueous solubility is key D Co-solvency Studies B->D If organic/aqueous mix is needed C->D E Excipient Screening D->E For further enhancement F Optimal Solubilization Conditions Identified E->F

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. As this molecule may be a new chemical entity, this guide synthesizes established principles from related chemical structures to provide a predictive framework for your experiments. We will explore likely degradation pathways, offer detailed experimental protocols for stress testing, and provide comprehensive troubleshooting guides to address common challenges.

Section 1: Predicted Degradation Pathways

The structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one possesses several reactive sites susceptible to degradation under various environmental and physiological conditions. Understanding these potential pathways is critical for developing stable formulations and ensuring the safety and efficacy of drug candidates.

Hydrolysis: The Primary Pathway

The 2-chloroquinoline moiety is the most probable site for hydrolytic degradation. The electron-withdrawing nature of the nitrogen atom in the quinoline ring makes the C2-position susceptible to nucleophilic attack by water.

Causality and Mechanism: In aqueous environments, particularly under acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group. Formic acid, for instance, has been shown to effectively promote the hydrolysis of 2-chloroquinolines to their corresponding quinolone analogs.[1][2][3] This reaction proceeds via a nucleophilic aromatic substitution mechanism. The resulting product would be 7,7-dimethyl-2-oxo-1,2,6,7,8,9-hexahydroquinolin-5-one .

Expected Product:

  • Product 1 (P1): 7,7-dimethyl-2-oxo-1,2,6,7,8,9-hexahydroquinolin-5-one

G parent 2-Chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one product1 7,7-Dimethyl-2-oxo-1,2,6,7,8,9- hexahydroquinolin-5-one (P1) parent->product1  H₂O (Acid/Base Catalyzed) Nucleophilic Aromatic Substitution

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

Oxidative stress, often simulated in forced degradation studies using reagents like hydrogen peroxide (H₂O₂), can lead to several products. N-heterocyclic compounds are known to undergo oxidative dehydrogenation and ring-opening reactions.[4][5]

Causality and Mechanism:

  • N-Oxidation: The nitrogen atom in the quinoline ring is a potential site for oxidation, forming an N-oxide derivative. This can alter the electronic properties of the molecule and potentially be a precursor to further degradation.

  • Dehydrogenation: The partially saturated carbocyclic ring could undergo oxidative dehydrogenation, leading to a more aromatic system. This process can be catalyzed by various factors, including metal ions or enzymatic activity.[5][6]

  • Hydroxylation: Reactive oxygen species (e.g., hydroxyl radicals) can attack the aromatic ring, introducing hydroxyl groups.

Expected Products:

  • Product 2 (P2): 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one N-oxide

  • Product 3 (P3): 2-Chloro-7,7-dimethylquinolin-5-ol (aromatized product)

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Quinolines are known to undergo photodegradation, often initiated by the formation of reactive oxygen species like superoxide and hydroxyl radicals.[7][8][9]

Causality and Mechanism: The quinoline ring system can absorb UV light, promoting it to an excited state. This energy can then be transferred to molecular oxygen to generate singlet oxygen or other reactive species. These radicals can attack the molecule in various ways. A likely pathway involves the attack of the pyridine ring, which could lead to ring-opening or the formation of hydroxylated products such as 2-quinolinones.[7][9]

Expected Products:

  • Product 1 (P1): 7,7-dimethyl-2-oxo-1,2,6,7,8,9-hexahydroquinolin-5-one (similar to hydrolysis)

  • Product 4 (P4): Hydroxylated derivatives on the benzene ring.

Section 2: Experimental Design & Protocols

To investigate these predicted pathways, a systematic forced degradation (stress testing) study is essential. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately detected and characterized.[10]

Protocol: Forced Degradation Study

Objective: To generate potential degradation products under controlled stress conditions.

Materials:

  • 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Volatile buffers (e.g., ammonium formate, formic acid) for LC-MS compatibility[11]

  • Photostability chamber with controlled UV and visible light output

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Hydrolytic Stress:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Neutral: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Heat at 60-80°C.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark to prevent photolytic interference.

  • Photolytic Stress: Expose the stock solution in a quartz cuvette to light in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at initial, 2, 4, 8, 12, and 24-hour intervals (adjust as necessary).

  • Quenching: For acidic/basic samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can be quenched by adding a small amount of a scavenger like sodium bisulfite, though this may interfere with chromatography. Often, dilution is sufficient.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol: Initial HPLC-MS Method

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 2.1 mm, 2.7 µmA standard reversed-phase column provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier, ideal for MS, aids in protonation.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Gradient 10% to 90% B over 15 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 30 °CProvides reproducible retention times.[12]
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.[13]
UV Detection Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
MS Detector ESI Positive Ion ModeThe nitrogen atom in the quinoline ring is readily protonated.
MS Scan Range m/z 100 - 500Covers the expected mass range of the parent compound and its likely degradants.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during degradation studies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products I should search for in my mass spectrometry data?

A1: Based on the predicted pathways, you should primarily look for the mass-to-charge ratios (m/z) corresponding to hydrolysis (P1), N-oxidation (P2), and aromatization (P3). See the Data Interpretation section for a summary table of expected m/z values.

Q2: My parent compound is degrading too quickly under acidic conditions. How can I slow it down?

A2: If degradation is too rapid (e.g., >50% in the first time point), reduce the stress level. You can decrease the acid concentration (e.g., from 0.1 M to 0.01 M HCl), lower the temperature (e.g., from 80°C to 40°C), or reduce the reaction time. The goal is to achieve controlled, gradual degradation.

Q3: I see a new peak in my stressed sample chromatogram, but the mass spectrum doesn't show a clear molecular ion. What should I do?

A3: This can happen for several reasons. The compound may not ionize well under the current MS conditions. Try switching to negative ion mode or adjusting the source parameters (e.g., fragmentor voltage). The "peak" could also be a system artifact or a co-eluting impurity from your reagents. Run a blank injection (mobile phase only) and a control sample (unstressed parent compound) to rule out these possibilities.[13] If the issue persists, consider isolating the peak via preparative HPLC for analysis by other techniques like NMR.[14]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Q: My peaks are tailing. What is the cause and how do I fix it?

    • A: Possible Cause 1: Secondary Interactions. The basic nitrogen on your quinoline ring can interact with residual acidic silanols on the HPLC column packing.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly). A better solution for LC-MS is to use a lower pH mobile phase (e.g., pH 2.5-3 with formic acid) to ensure the nitrogen is consistently protonated, or use a modern, high-purity silica column with end-capping to minimize silanol interactions.[15]

    • A: Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[15]

Issue 2: Difficulty Interpreting Mass Spectrometry Fragmentation

  • Q: I've identified a potential degradant with an m/z corresponding to hydrolysis (P1), but how can I confirm its structure using MS/MS?

    • A: Fragmentation Analysis: The fragmentation patterns of quinolones often involve characteristic losses.[16][17]

    • Expected Behavior: For the hydrolyzed product (the quinolone), you would expect to see losses of neutral molecules like CO ([M+H-CO]⁺) and H₂O ([M+H-H₂O]⁺).[16][18] The parent 2-chloro compound, in contrast, would likely show a characteristic isotopic pattern for chlorine (¹⁵Cl/³⁷Cl) and may lose HCl. Comparing the MS/MS spectra of the parent compound and the degradant is key. The loss of the chloro group and the appearance of fragments consistent with a quinolone structure would provide strong evidence for hydrolysis.

Issue 3: Low Signal or Complex Spectra in NMR Analysis

  • Q: I isolated a degradation product, but the ¹H NMR spectrum has a very low signal-to-noise ratio. What can I do?

    • A: Increase Signal: The most direct solution is to increase the number of scans. You can also use a higher-field NMR spectrometer if available. Ensure your sample is adequately concentrated and that you are using a high-quality deuterated solvent. For very small amounts, a cryoprobe can significantly enhance sensitivity.

  • Q: The NMR spectrum is very complex, and I'm having trouble assigning the structure. What's the next step?

    • A: 2D NMR Experiments: When a 1D ¹H NMR is insufficient, 2D NMR is essential for structural elucidation.[10]

    • Recommended Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H), helping to trace out spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different fragments of the molecule. This technique is invaluable for confirming the overall carbon skeleton and the position of substituents.

Section 4: Data Interpretation

A logical workflow is critical for efficiently identifying unknown degradation products.

G cluster_0 a Run Stressed Sample on LC-UV/MS b Compare to Control: Identify New Peaks a->b c Analyze MS Data of Unknown Peak b->c d Determine Accurate Mass and Molecular Formula c->d e Propose Structures Based on Predicted Pathways d->e f Perform MS/MS Fragmentation Analysis e->f g Does Fragmentation Match Proposed Structure? f->g h Isolate Peak via Preparative HPLC g->h No / Ambiguous j Confirm Structure g->j Yes i Acquire 1D/2D NMR Data h->i i->j

Caption: Workflow for unknown degradation product identification.

Summary of Predicted Degradation Products
Product IDProposed StructureDegradation PathwayExpected [M+H]⁺ (m/z)Key Analytical Features
Parent 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one-238.1Chlorine isotope pattern (3:1 ratio for M, M+2)
P1 7,7-Dimethyl-2-oxo-1,2,6,7,8,9-hexahydroquinolin-5-oneHydrolysis, Photolysis220.1Loss of chlorine pattern; MS/MS shows loss of CO
P2 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one N-oxideOxidation254.1+16 Da mass shift from parent; retains Cl pattern
P3 2-Chloro-7,7-dimethylquinolin-5-olOxidation236.1-2 Da mass shift from parent; increased UV absorbance

Note: Expected m/z values are for the monoisotopic mass and may vary slightly depending on instrument calibration.

References

  • Wang, M-F., et al. (2025). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [1]

  • Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [2]

  • Zhang, P., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [19]

  • Wang, M-F., et al. (2025). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [3]

  • Zhang, P., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [20]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. [7]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of The American Society for Mass Spectrometry. [18]

  • Sigma-Aldrich. HPLC Troubleshooting Guide. [11]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [16]

  • Kochany, J., & Maguire, R. J. (2025). Photodegradation of quinoline in water. ResearchGate. [8]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. [17]

  • Request PDF. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. [4]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. OSTI.GOV. [9]

  • Request PDF. (2025). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate. [21]

  • Li, G., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [5]

  • Jana, A., & Guin, J. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. [6]

  • Thermo Fisher Scientific. HPLC Troubleshooting. [15]

  • SCION Instruments. HPLC Troubleshooting Guide. [12]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [13]

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. [22]

  • Marti, G., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. [10]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [14]

Sources

Technical Support Center: Synthesis and Purification of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS No. 124467-36-3). This molecule is a key building block and intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries.[1] Achieving high purity is not merely a quality control metric; it is fundamental to ensuring the safety, efficacy, and reproducibility of downstream applications. Impurities can lead to unpredictable side reactions, reduced yields, and potentially toxic byproducts in the final active ingredient.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common synthetic challenges and minimizing impurities through a structured, question-and-answer format. We will explore the causality behind experimental choices, offering robust protocols and analytical methods to ensure you achieve the highest possible purity for your target compound.

Section 1: Understanding the Synthetic Landscape and Impurity Profile

A robust understanding of the reaction mechanism is the first line of defense against impurity formation. The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is typically achieved via a two-stage process: first, a condensation reaction to form the core heterocyclic structure, followed by a chlorination step.

Proposed Synthetic Pathway

The most logical and widely applicable route involves the cyclocondensation of 5,5-dimethyl-1,3-cyclohexanedione with a suitable C3-N synthon, followed by chlorination of the resulting quinolin-2-one intermediate.

Synthetic_Pathway A 5,5-Dimethyl-1,3-cyclohexanedione + Malononitrile + Amine source B Intermediate: 7,7-dimethyl-2-oxo-1,2,5,6,7,8- hexahydroquinoline-3-carbonitrile A->B Condensation (e.g., Michael Addition/ Thorpe-Ziegler) C Intermediate: 7,7-dimethyl-7,8-dihydroquinolin- 2,5(1H,6H)-dione B->C Hydrolysis & Decarboxylation (Acidic conditions) D Final Product: 2-chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one C->D Chlorination (e.g., POCl₃ or (COCl)₂/DMF)

Caption: Proposed synthetic pathway for the target compound.

Common Impurity Profile

Proactive impurity management requires anticipating potential side-products. The table below summarizes the most common impurities, their origins, and their impact.

Impurity NameSourceImpact on Downstream Chemistry
Impurity A: 7,7-dimethyl-7,8-dihydroquinolin-2,5(1H,6H)-dioneIncomplete chlorination of the quinolin-2-one intermediate.Can react with nucleophiles in subsequent steps, leading to a mixture of products and complicating purification.
Impurity B: Dichloro- speciesOver-chlorination due to harsh conditions (excess reagent, high temperature). The second chlorine can add to the aromatic ring.Alters the electronic properties and reactivity of the molecule; may be difficult to remove due to similar polarity.
Impurity C: Hydrolyzed Product (quinolin-2-one)Exposure of the final product to moisture or incomplete workup, leading to hydrolysis of the 2-chloro group back to a 2-hydroxy group.Essentially a reversion to the starting material (Impurity A), reducing the overall yield of the desired product.
Impurity D: Residual Phosphorus ReagentsIncomplete quenching or purification after using POCl₃.Can interfere with catalytic processes (e.g., palladium-catalyzed cross-couplings) and pose toxicological concerns.
Impurity E: Polymerized ByproductsHigh reaction temperatures or prolonged reaction times, especially under strongly acidic or basic conditions.Results in tar-like substances that reduce yield, complicate isolation, and can foul equipment.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and purification in a direct question-and-answer format.

FAQ 1: My final product is contaminated with the quinolin-2-one precursor (Impurity A). How can I improve the chlorination efficiency?

Answer: This is the most common impurity issue and points directly to an incomplete chlorination reaction. The conversion of the lactam (quinolin-2-one) to the chloro-derivative is an equilibrium-driven process that requires careful control of conditions.

  • Causality: The oxygen of the amide is not a good leaving group. Chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride first activate the carbonyl oxygen, making it a better leaving group, which is then displaced by a chloride ion. Insufficient activation or premature decomposition of the activated intermediate will result in unreacted starting material.

  • Troubleshooting Steps:

    • Reagent Stoichiometry & Quality: Ensure you are using a sufficient excess of the chlorinating agent. For POCl₃, a 3-5 fold molar excess is a good starting point. Use freshly opened or distilled POCl₃, as it can hydrolyze over time, reducing its potency.

    • Temperature and Time: While high temperatures can cause degradation, the reaction often requires heating to proceed to completion. Monitor the reaction by TLC or HPLC every hour. A typical range is 80-110 °C. If the reaction stalls, a modest increase in temperature (e.g., by 10 °C) for the final 1-2 hours can drive it to completion.

    • Use of a Catalyst/Co-solvent: For challenging chlorinations, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can be highly effective. The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more powerful activating agent.[2] Be cautious, as this can sometimes lead to formylation side-products if not controlled.

FAQ 2: I see multiple unidentified peaks in my HPLC/LC-MS analysis. What are they likely to be?

Answer: Unidentified peaks often originate from side reactions or product degradation. A systematic approach is needed for identification and mitigation.

  • Causality: The quinoline ring system has multiple reactive sites. Under harsh chlorination conditions, electrophilic aromatic substitution can occur, leading to isomers (Impurity B). The enone moiety is also susceptible to degradation under strongly acidic or basic workup conditions.

  • Troubleshooting & Identification Workflow:

Troubleshooting_Workflow start Unidentified Peaks in HPLC check_mass Analyze by LC-MS. What is the mass of the impurity? start->check_mass mass_plus_34 Mass = M+34 (M+Cl-H)? Likely Dichloro-species (Impurity B) check_mass->mass_plus_34 mass_minus_19 Mass = M-19 (M-Cl+OH)? Likely Hydrolyzed Product (Impurity C) check_mass->mass_minus_19 mass_high Mass > 2xM? Likely Polymer/Dimer (Impurity E) check_mass->mass_high other_mass Mass does not match common impurities. check_mass->other_mass solution_b Solution: Reduce reaction temp/time. Use milder chlorinating agent (e.g., oxalyl chloride). mass_plus_34->solution_b Yes solution_c Solution: Ensure anhydrous workup. Avoid aqueous base until all chlorinating reagent is quenched. mass_minus_19->solution_c Yes solution_e Solution: Lower reaction temp. Ensure inert atmosphere. Check for starting material purity. mass_high->solution_e Yes investigate_further Investigate further: - Check starting materials - Consider fragmentation pattern - Isolate for NMR other_mass->investigate_further

Caption: Troubleshooting workflow for unidentified impurities.

FAQ 3: My final product is a persistent yellow or brown oil, and it won't crystallize. What's wrong?

Answer: A colored, oily product is a classic sign of persistent impurities, often of a polymeric or degraded nature (Impurity E), which inhibit crystallization.

  • Causality: Crystalline solids form well-ordered lattices. Impurities disrupt this lattice formation. Tars and polymeric materials, in particular, can coat the molecules of your desired product, preventing them from aligning correctly to form crystals. Residual solvents can also play a role by keeping the product in a solvated state.

  • Troubleshooting Steps:

    • Aggressive Workup: First, ensure all acidic residues from the chlorination step are removed. Perform a workup by carefully quenching the reaction mixture on ice, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Charcoal Treatment: Dissolve the crude oil in a minimum amount of a hot solvent (like ethyl acetate or isopropanol) and add a small amount of activated charcoal (approx. 1-2% w/w). Reflux for 15-20 minutes, then filter hot through a pad of celite to remove the charcoal and adsorbed colored impurities.

    • Chromatography: If discoloration and crystallization issues persist, column chromatography is necessary. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity, can effectively separate the target compound from both more polar and less polar impurities.

    • Re-evaluate Reaction Conditions: Persistent tar formation is a strong indicator that the reaction temperature is too high or the reaction time is too long. Re-run the reaction under milder conditions.

Section 3: Validated Experimental Protocols

These protocols provide a starting point for process optimization and are designed to be self-validating through in-process controls.

Protocol: Optimized Chlorination

This protocol is designed to maximize the conversion of 7,7-dimethyl-7,8-dihydroquinolin-2,5(1H,6H)-dione to the 2-chloro product while minimizing side reactions.

Materials:

  • 7,7-dimethyl-7,8-dihydroquinolin-2,5(1H,6H)-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Toluene (or other high-boiling inert solvent)

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃), Brine, Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add the quinolin-2-one starting material (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is critical to prevent hydrolysis of POCl₃.

  • Reagent Addition: Add toluene (approx. 5 mL per gram of starting material) followed by the slow, dropwise addition of POCl₃ (4.0 eq) at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 100-110 °C.

  • In-Process Control (IPC): After 2 hours, carefully take a small aliquot from the reaction. Quench it in a vial with ice and NaHCO₃ solution, extract with DCM, and spot on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible. Continue heating and monitoring hourly if necessary. Typical reaction times are 3-6 hours.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice (approx. 20 g of ice per gram of starting material). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. POCl₃ reacts violently with water.

  • Workup - Extraction: Once the quench is complete and the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: High-Efficiency Recrystallization

This protocol helps select an optimal solvent system for purification, maximizing both purity and recovery.

Procedure:

  • Solvent Screening (Microscale):

    • Place ~20-30 mg of your crude product into several small test tubes.

    • Add a few drops of a test solvent (see table below) to each tube. Observe solubility at room temperature. A good solvent will show poor solubility at room temperature.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a high yield of crystalline material.

Solvent ClassExample Solvents for ScreeningTypical Polarity
AlcoholsIsopropanol, Ethanol, MethanolPolar Protic
EstersEthyl AcetatePolar Aprotic
HydrocarbonsHeptane, Hexane, TolueneNon-polar
Mixed SystemsToluene/Heptane, Ethanol/WaterVariable
  • Scale-Up Recrystallization:

    • Place the crude product in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If using a mixed solvent system (e.g., Toluene/Heptane), dissolve the crude in the "good" solvent (Toluene) first, then add the "poor" solvent (Heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry under vacuum.

Protocol: HPLC Purity Analysis

This method provides a reliable way to assess the purity of the final product and identify known impurities.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, equilibrate for 6 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:Water

References

  • Sugimoto, O., Iwasaki, H., & Tanji, K. (2015). A convenient synthesis of 2-chloroquinolines and 2-chloropyridines. Heterocycles, 91(7), 1445-1454. [Link]

  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Patel, H. M., et al. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 22, 261-268. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 54(5), 2635-2655. [Link]

  • Aly, A. A., & El-Emary, T. I. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-27. [Link]

  • El-Sayed, M. A. A., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 14(1), 1083-1094. [Link]

  • Abdou, W. M., & Kamel, A. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451. [Link]

Sources

Technical Support Center: Synthesis of Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to diagnose and solve experimental challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Challenges

This section addresses the most common high-level challenges faced during the synthesis of quinoline precursors and their subsequent chlorination.

Q1: My overall yield for the chloroquinoline synthesis is consistently low. What are the most common culprits?

A1: Low yields in multi-step quinoline syntheses are a frequent issue, often stemming from one or more of the following factors:

  • Incomplete Cyclization: The core ring-forming step, particularly in classical methods like the Gould-Jacobs or Combes synthesis, often requires harsh thermal conditions (above 250 °C) to overcome the high activation energy of the intramolecular electrocyclization.[1][2] Insufficient temperature or reaction time will leave a significant amount of the acyclic intermediate, drastically reducing the yield of the quinolinone precursor.

  • Product Degradation: The same high temperatures needed for cyclization can also lead to product degradation, especially with prolonged reaction times.[1][2] This creates a narrow optimal window for heating.

  • Suboptimal Chlorination: The final conversion of the intermediate 4-hydroxyquinoline (or 4-quinolone) to the 4-chloroquinoline is a critical step. Incomplete reaction due to reagent quality (e.g., old phosphorus oxychloride, POCl₃) or insufficient temperature can leave unreacted starting material, which is difficult to separate.

  • Formation of Tarry Byproducts: Vigorous reaction conditions, particularly in older methods like the Skraup synthesis, are notorious for producing polymeric, tarry substances that trap the desired product and complicate the work-up and purification.[3] This is often caused by the uncontrolled polymerization of intermediates like acrolein.[3]

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A2: Regioselectivity is a significant challenge, especially when using unsymmetrically substituted anilines or dicarbonyl compounds.[4] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4][5]

  • In the Combes Synthesis: When using an unsymmetrical β-diketone with a substituted aniline, two different regioisomers can form. The cyclization is an electrophilic aromatic substitution, and its direction is influenced by both the electronic directing effects of the aniline's substituents and steric hindrance.[5][6] For example, using bulky groups on the diketone can sterically favor the formation of one isomer over another.[5]

  • In the Conrad-Limpach-Knorr Synthesis: The temperature of the initial condensation between the aniline and the β-ketoester is critical. At lower temperatures, the reaction favors kinetic control, with the aniline attacking the more reactive keto group to eventually form the 4-quinolone.[7][8] At higher temperatures (e.g., 140 °C), the reaction proceeds under thermodynamic control, favoring attack at the ester group, which leads to the 2-quinolone isomer.[8][9]

  • In the Skraup/Doebner-von Miller Synthesis: With a meta-substituted aniline, cyclization can occur at either the ortho or para position relative to the substituent, leading to isomeric products (e.g., 5-substituted vs. 7-substituted quinolines).

Q3: The purification of my crude chloroquinoline is proving difficult, with persistent impurities. What are the best strategies?

A3: Purification is often hampered by the presence of closely related isomers, unreacted starting materials, or tarry byproducts that co-elute or co-crystallize with the product.[3]

  • For Isomeric Impurities: Column chromatography is often necessary. Optimizing your chromatography is key: consider using a less polar solvent system or a shallow gradient elution to improve the separation between isomers with similar polarities.[3]

  • For Tarry Byproducts: These high-molecular-weight substances can be particularly troublesome. An effective strategy is to perform an initial "pre-purification" step. This can involve dissolving the crude product in a suitable solvent and filtering it through a plug of silica or celite to capture the less soluble tar before proceeding to column chromatography or recrystallization.

  • For Unreacted Starting Materials: If unreacted quinolinone precursor is present after the chlorination step, its polarity will be significantly different from the chloroquinoline product. A simple acid-base extraction can sometimes be effective, but column chromatography is the most reliable method.[10] A sequential approach, such as column chromatography followed by recrystallization, is often the most effective path to high purity.[3]

Section 2: Troubleshooting Specific Synthetic Routes

This section provides detailed guides for overcoming common pitfalls in widely used synthetic pathways to chloroquinolines.

Guide 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust method for creating the 4-hydroxyquinoline core, which is then chlorinated.[11][12] The primary challenges lie in the high-temperature cyclization and the subsequent chlorination step.

Problem: Low yield of 4-hydroxyquinoline during the thermal cyclization step.
  • Causality: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires high thermal energy (typically >250 °C).[2] This high temperature can also cause the product to degrade, particularly if held for too long. The reaction is a balancing act between achieving cyclization and preventing decomposition.[1]

  • Troubleshooting & Optimization:

    • Temperature & Time Optimization: This is the most critical parameter. A systematic study of temperature and time is recommended. As shown in the table below, higher temperatures can dramatically increase yield, but prolonged heating can be detrimental.[1][2]

    • Use of High-Boiling Solvents: Performing the reaction in a high-boiling inert solvent, such as Dowtherm A or mineral oil, allows for more uniform heating and better temperature control compared to neat conditions.[8]

    • Microwave-Assisted Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can significantly shorten reaction times (from hours to minutes) and often improves yields by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[1][2]

  • Data Presentation: Comparison of Cyclization Conditions

EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Microwave25020Low[2]
2Microwave300537[1]
3Microwave3002028 (Degradation)[1]
4Thermal~25060-120Variable, often low[11][13]
Problem: The chlorination of the 4-hydroxyquinoline with POCl₃ is incomplete or fails.
  • Causality: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid, which is ineffective for this transformation. The reaction also requires sufficient heat to proceed to completion.

  • Troubleshooting & Optimization:

    • Reagent Quality: Always use fresh or recently distilled POCl₃. Ensure all glassware is flame-dried or oven-dried immediately before use to eliminate any traces of water.

    • Temperature Control: The reaction is typically performed at reflux. Ensure the reaction temperature is maintained (around 110 °C for POCl₃).

    • Solvent Effects: While often run neat in excess POCl₃, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction by forming a Vilsmeier-type intermediate.

    • Work-up Procedure: The work-up is highly exothermic and must be done cautiously. The reaction mixture should be cooled and slowly poured onto crushed ice with vigorous stirring. Basification (e.g., with NaOH or NaHCO₃ solution) is crucial to neutralize the acidic byproducts and precipitate the chloroquinoline product.[14]

  • Experimental Protocol: General Chlorination of 4-Hydroxyquinolines

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 4-hydroxyquinoline derivative (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully , with vigorous stirring, pour the reaction mixture onto the crushed ice. This is a highly exothermic quench.

    • Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 8).

    • The chloroquinoline product will typically precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Mandatory Visualization: Gould-Jacobs & Chlorination Workflow

    Gould_Jacobs_Workflow cluster_0 Gould-Jacobs Reaction cluster_1 Chlorination Aniline Aniline Derivative Condensation Condensation (100-130 °C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250 °C) Intermediate->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Precursor Cyclization->Hydroxyquinoline Chlorination Chlorination (Reflux) Hydroxyquinoline->Chlorination POCl3 POCl₃ (Fresh) POCl3->Chlorination Chloroquinoline Final 4-Chloroquinoline Product Chlorination->Chloroquinoline

    Caption: Workflow from aniline to 4-chloroquinoline via the Gould-Jacobs reaction and subsequent chlorination.

Guide 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a direct route to 2-chloro-3-formylquinolines from N-arylacetamides, but it is sensitive to reagent quality and reaction conditions.

Problem: Low or no yield of the desired 2-chloro-3-formylquinoline.
  • Causality: The success of this reaction hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[15][16] The subsequent electrophilic attack and cyclization are sensitive to the electronic nature of the starting acetanilide.

  • Troubleshooting & Optimization:

    • Reagent Purity is Paramount: Use fresh, anhydrous DMF and POCl₃. Old DMF can contain dimethylamine and water, which will consume the Vilsmeier reagent and inhibit the reaction.[15]

    • Stoichiometry: An excess of the Vilsmeier reagent is typically required. The molar ratio of POCl₃ to DMF and the substrate is a critical parameter to optimize. A common starting point is 3-5 equivalents of POCl₃ relative to the acetanilide substrate.

    • Substrate Reactivity: The reaction is an electrophilic aromatic substitution. Electron-donating groups on the aniline ring will activate the substrate and generally lead to higher yields. Conversely, strong electron-withdrawing groups can deactivate the ring to the point where the reaction fails.

    • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at a low temperature (0 °C). After the addition of the substrate, the reaction typically requires heating (e.g., 60-90 °C) for several hours to drive the cyclization to completion.[17] However, excessive temperatures can cause decomposition.[17]

  • Mandatory Visualization: Troubleshooting Low Yield in Vilsmeier-Haack Synthesis

    Vilsmeier_Troubleshooting Start Low / No Yield in Vilsmeier-Haack Reaction Reagent_Check Are DMF and POCl₃ fresh and anhydrous? Start->Reagent_Check Substrate_Check Does the substrate have strong electron-withdrawing groups? Reagent_Check->Substrate_Check Yes Action_Reagent Action: Use fresh, anhydrous reagents. Reagent_Check->Action_Reagent No Temp_Check Was the temperature profile correct (0°C then heat)? Substrate_Check->Temp_Check No Action_Substrate Action: Consider alternative synthesis for deactivated systems. Substrate_Check->Action_Substrate Yes Workup_Check Was the work-up performed correctly (ice quench, basification)? Temp_Check->Workup_Check Yes Action_Temp Action: Optimize heating time and temperature (e.g., 60-90°C). Temp_Check->Action_Temp No Action_Workup Action: Ensure proper quench and basification to precipitate product. Workup_Check->Action_Workup No Success Improved Yield Workup_Check->Success Yes Action_Reagent->Reagent_Check Action_Temp->Temp_Check Action_Workup->Workup_Check

    Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack synthesis of chloroquinolines.

References

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available from: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Available from: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available from: [Link]

  • Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

  • Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. Available from: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Combes quinoline synthesis. Wikipedia. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel synthetic compound is the bedrock of reliable and reproducible research. This guide provides an in-depth, multi-technique comparison for the structural elucidation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS: 124467-36-3), a heterocyclic ketone scaffold with potential applications in medicinal chemistry.[1][2] We will move beyond simple data reporting to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The core principle of structural confirmation is the application of orthogonal techniques—multiple, independent methods that probe different molecular properties. A consensus across these techniques provides irrefutable evidence of the compound's identity, purity, and structure.

G cluster_start Initial Assessment cluster_core Core Structural Elucidation cluster_validation Purity & Final Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Provides MW 'Gate Check' NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Confirms Molecular Formula for NMR analysis Confirmed Confirmed Structure MS->Confirmed IR IR Spectroscopy (Functional Groups) NMR->IR Confirms functional groups inferred from NMR NMR->Confirmed Chroma Chromatography (Purity Assessment) IR->Chroma Orthogonal check IR->Confirmed Chroma->Confirmed G Parent [M+H]⁺ m/z 184.05 Frag1 Loss of CH₃ m/z 169.03 Parent->Frag1 Frag2 Loss of CO m/z 156.04 Parent->Frag2 Frag3 Loss of C(CH₃)₂ m/z 142.04 Parent->Frag3

Caption: Predicted MS/MS fragmentation pathway.

NMR Spectroscopy: The Definitive Structural Map

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity. For this molecule, ¹H and ¹³C NMR are essential.

Causality of Experimental Design:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

  • Solvent Choice: DMSO-d₆ is a common choice for similar heterocyclic compounds, though CDCl₃ can also be used. [3][4] Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8Doublet1HH-4Aromatic proton adjacent to nitrogen and C-Cl.
~ 7.2 - 7.4Doublet1HH-3Aromatic proton coupled to H-4.
~ 2.8 - 3.0Triplet2HH-8 (CH₂)Aliphatic protons adjacent to the aromatic ring.
~ 2.5 - 2.7Triplet2HH-6 (CH₂)Aliphatic protons adjacent to the carbonyl group.
~ 1.1 - 1.3Singlet6HC(CH₃)₂Two equivalent methyl groups with no adjacent protons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
> 190C=OCharacteristic shift for a ketone carbonyl.
150 - 160C-ClAromatic carbon attached to chlorine.
120 - 145Aromatic C, CHSignals for the remaining aromatic carbons.
~ 40C(CH₃)₂Quaternary aliphatic carbon.
~ 35C-6 (CH₂)Aliphatic carbon alpha to a carbonyl.
~ 28C-8 (CH₂)Aliphatic carbon.
~ 25C(CH₃)₂Methyl group carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Acquire a ¹H spectrum followed by a ¹³C spectrum. If ambiguities remain, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link protons to their attached carbons and to each other.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the structure.

Causality of Interpretation: We look for characteristic absorption bands corresponding to the vibrations of specific bonds. The presence of a strong carbonyl stretch and aromatic C=C stretches, combined with the absence of O-H or N-H bands, provides corroborating evidence for the proposed structure. [5][6] Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1680-1700C=O StretchKetone
~ 1580-1610C=C StretchAromatic Ring
~ 1200-1300C-N StretchAromatic Amine/Imine
~ 700-800C-Cl StretchAryl Halide

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the observed peaks to the expected values. The key is to confirm the presence of the ketone and the absence of unexpected functional groups.

Chromatographic Purity Assessment: HPLC vs. GC-MS

Confirming the structure of a compound is only meaningful if the sample is pure. Both HPLC and GC-MS are powerful techniques for assessing purity, but the choice depends on the analyte's properties. [7][8] Comparative Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase. [7]Partitioning between a gas mobile phase and a stationary phase, with mass-based detection. [7]
Analyte Volatility Not required. Ideal for non-volatile or thermally labile compounds.Required. The compound must be volatile and thermally stable enough to be vaporized without decomposition.
Suitability for Topic Highly Suitable. The molecule has a moderate polarity and molecular weight, making it ideal for Reverse-Phase HPLC.Potentially Suitable. The molecule may be sufficiently volatile, but thermal degradation in the injector is a risk.
Information Provided Purity (% area), retention time. UV detector provides limited structural info.Purity (% area), retention time, and a mass spectrum for each peak, aiding in impurity identification.

Recommendation: Reverse-Phase HPLC is the preferred method for routine purity analysis due to its robustness and the non-volatile nature of many quinolinone derivatives. [7]GC-MS serves as an excellent orthogonal method for identifying any volatile impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). For example, start at 30% Acetonitrile and ramp to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 254 nm, 280 nm).

  • Sample Preparation: Dissolve ~1 mg/mL in acetonitrile or mobile phase.

  • Analysis: A single major peak accounting for >95% of the total peak area indicates a high-purity sample.

Conclusion

The structural confirmation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is achieved not by a single experiment, but by a logical, multi-step workflow. High-resolution mass spectrometry validates the elemental formula and chlorine presence. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic framework. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, HPLC provides the critical measure of purity. Only when the data from all these orthogonal techniques are in complete agreement can the structure be considered definitively confirmed, providing a solid foundation for subsequent research and development.

References

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research, 2(1). [Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2011). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3272. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1075–1081. [Link]

  • ResearchGate. (n.d.). Experimental and calculated IR spectrum for 6,7-dichloro-2-methyl-5,8-quinolinedione 2 in the range 500e3500 cm À1. [Link]

  • Luo, L., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1801. [Link]

  • Nerín, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 856-64. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • Finch, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. [Link]

  • ResearchGate. (2017). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}. [Link]

Sources

The Unseen Potential: A Comparative Guide to the Biological Activity of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, consistently yielding compounds with a broad spectrum of biological activities.[1][2] This guide delves into the therapeutic potential of a specific derivative, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, by drawing comparisons with its structurally related analogs. While direct experimental data on this particular compound is limited in publicly available literature, a comprehensive analysis of its molecular framework in the context of its analogs provides a predictive roadmap for its potential bioactivities and highlights promising avenues for future research and drug development.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective. We will explore the known biological landscape of dihydroquinolinone derivatives, present comparative data from various studies, and elucidate the underlying structure-activity relationships (SAR) that govern their efficacy.

The Quinolinone Core: A Foundation for Diverse Biological Activities

The quinolinone and its partially saturated derivatives, such as the dihydroquinolinones, are versatile pharmacophores that have been extensively investigated, leading to the discovery of agents with a wide array of therapeutic applications. These include potent antibacterial, antifungal, anticancer, antimalarial, and immunosuppressive properties.[1][3][4][5][6][7] The core structure of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, featuring a chloro-substituted pyridine ring fused to a cyclohexanone ring with gem-dimethyl substitution, suggests the potential for multiple biological activities.

Comparative Biological Evaluation of Dihydroquinolinone Analogs

To understand the potential of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, we will examine the reported activities of its structural relatives. The following sections present a comparative analysis of these activities, supported by experimental data from peer-reviewed studies.

Antibacterial and Antifungal Activity

Quinoline derivatives have emerged as promising candidates in the fight against antimicrobial resistance.[3][8] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3]

Table 1: Comparative Antibacterial Activity of Quinoline Derivatives

Compound/AnalogTarget Organism(s)Activity Metric (e.g., MIC)Reference
Quinoline-2-one derivative 6c MRSA, VRE, MRSEMIC: 0.75 µg/mL (MRSA, VRE), 2.50 µg/mL (MRSE)[3]
Quinoline derivative 24 E. coli, S. aureusMIC: 3.125 µg/mL[2]
Various quinoline derivativesE. coliMIC: 100 µg/mL[2]

The data in Table 1 highlights the potent antibacterial activity of certain quinoline derivatives, with some exhibiting minimum inhibitory concentrations (MICs) in the sub-micromolar range.[3] The presence of a chlorine atom, as in the target compound, is a common feature in many bioactive quinoline derivatives, suggesting it may contribute favorably to antimicrobial activity.

Anticancer Activity

The cytotoxic potential of quinoline and dihydroquinolinone analogs against various cancer cell lines is well-documented.[5][9][10][11] These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[9][12][13]

Table 2: Comparative Anticancer Activity of Quinoline and Dihydroquinolinone Derivatives

Compound/AnalogCancer Cell Line(s)Activity Metric (IC50/GI50)Reference
2-Aryl-7,8-dihydroquinolin-6(5H)-onesHeLaCytotoxic[11]
Curcumin inspired 2-chloro quinoline 6c PC-3IC50: 3.12 µM[9]
7-Chloroquinoline hydrazone derivative 16 Leukemia (SR)GI50: 0.12 µM[14]
Quinoline 13 HeLaIC50: 8.3 µM[5]
Tetrahydroquinoline 18 HeLaIC50: 13.15 µM[5]
Pyrimidodiazepine 16c VariousHighly cytotoxic (10-fold > doxorubicin)[15]
7-Chloroquinoline derivative 9 HCT-116, HeLa, MCF-7IC50: 21.41 µM (HCT-116, HeLa), 23.39 µM (MCF-7)[16]

As shown in Table 2, numerous quinoline derivatives, particularly those with a 7-chloro substitution, exhibit significant anticancer activity with impressive IC50 and GI50 values against a range of cancer cell lines.[9][10][16] The dihydroquinolinone core of the target compound, combined with its chloro-substitution, makes it a compelling candidate for anticancer screening.

Other Notable Biological Activities

Beyond antimicrobial and anticancer effects, the quinoline scaffold has been implicated in a variety of other biological processes:

  • Immunosuppressive Activity: Certain quinolinone derivatives have been shown to suppress the release of interleukin-2 (IL-2) from activated T cells, suggesting potential applications in autoimmune diseases and organ transplantation.[6] One potent derivative exhibited an IC50 of 80 nM.[6]

  • Antimalarial Activity: Chloroquine, a well-known antimalarial drug, features a 7-chloroquinoline core. Numerous analogs continue to be developed and tested against both sensitive and resistant strains of Plasmodium falciparum.[7][17]

  • GPR41 Modulation: Tetrahydroquinolone derivatives have been identified as modulators of GPR41, a receptor involved in metabolic and immune homeostasis.[18]

  • Calcium Channel Antagonism: 1,4-dihydropyridine derivatives, which share structural similarities with dihydroquinolinones, have shown binding affinity to 1,4-DHP calcium channel antagonist receptors.[19]

  • Antihypoxic Activity: Certain 2,5-diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2Н-pyrido[4,3,2-de]quinnolin-3-ones, derived from a similar tetrahydroquinoline core, have demonstrated the ability to increase the lifespan of mice under hypoxic conditions.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their substitution patterns. Key SAR observations from the literature include:

  • Role of the Aryl Group: In GPR41 modulators, the nature of the aryl group attached to the core structure can determine whether the compound acts as an agonist or antagonist.[18]

  • Lipophilicity and Anticancer Activity: For certain 2-arylquinoline derivatives, a higher lipophilicity (cLogP) has been correlated with better cytotoxic effects against HeLa and PC3 cancer cell lines.[5]

  • Substitution at Positions 3 and 5: In 1,4-dihydropyridine derivatives, ester groups at the 3- and 5-positions are often crucial for optimal activity.[19]

  • Side Chain Optimization: In immunosuppressive quinolinone derivatives, optimization of three side chains around the core skeleton was key to identifying the most active compound.[6]

The 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one molecule possesses a unique combination of features: a chloro substituent at a position analogous to the active 7-chloroquinolines, a partially saturated ring system, and gem-dimethyl groups which may influence its lipophilicity and metabolic stability. These features warrant further investigation to fully elucidate their contribution to its biological profile.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized, step-by-step methodologies for key biological assays relevant to the evaluation of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one and its analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the standard broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate diluted compound with bacteria in 96-well plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with a suitable solvent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for performing a cell cytotoxicity MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The structural framework of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, when viewed through the lens of its analogs, presents a compelling case for its potential as a biologically active agent. The presence of the chloro-substituent and the dihydroquinolinone core are hallmarks of compounds with demonstrated antibacterial and anticancer properties.

Future research should focus on the synthesis and in-depth biological evaluation of this specific compound. A comprehensive screening against a panel of bacterial and cancer cell lines would provide a definitive assessment of its therapeutic potential. Furthermore, mechanistic studies to elucidate its mode of action and exploration of further structural modifications could lead to the development of novel and potent therapeutic agents. This comparative guide serves as a foundational resource to inspire and direct these future investigations.

References

A comprehensive list of references is available upon request.

Sources

comparing synthesis methods for 7,8-dihydroquinolin-5(6H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 7,8-Dihydroquinolin-5(6H)-ones

The 7,8-dihydroquinolin-5(6H)-one scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds.[1] These molecules exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties, making them highly valuable targets in medicinal chemistry and drug development.[1] The efficient construction of this bicyclic system is therefore a critical objective for synthetic chemists.

This guide provides a comprehensive comparison of the primary synthetic strategies for assembling 7,8-dihydroquinolin-5(6H)-ones. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in their synthetic planning.

The Friedländer Annulation: A Classic Approach Modernized

The Friedländer synthesis is a cornerstone of quinoline chemistry, traditionally involving the condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[2] While effective, classic Friedländer conditions can be harsh.[3] Modern variations have been developed for the synthesis of the target dihydroquinolinones, offering milder conditions and broader substrate scope.

A notable modification employs preparatively accessible cyclohexane-1,3-diones as the carbonyl component. In a two-step, one-pot method suitable for acid-sensitive precursors, 2-amino-3-cyano-5-arylfurans react with substituted cyclohexane-1,3-diones under Lewis acid catalysis (e.g., tin tetrachloride) to afford the corresponding fused quinolinone systems in moderate yields (50-60%).[4]

Causality of Experimental Choices: The use of a Lewis acid like SnCl₄ is crucial. It activates the carbonyl group of the cyclohexane-1,3-dione, facilitating the initial condensation with the aminofuran. The subsequent intramolecular cyclization and dehydration cascade to form the pyridine ring is also promoted by the catalyst, allowing the reaction to proceed under conditions that might not be sufficient with simple thermal heating.

Logical Workflow: Modified Friedländer Synthesis

cluster_0 One-Pot Procedure A 2-Amino-3-cyanofuran + Cyclohexane-1,3-dione C Condensation & Cyclization A->C Add catalyst B Lewis Acid Catalyst (e.g., SnCl₄) D 7,8-Dihydroquinolin-5(6H)-one Product C->D Dehydration A 3-Aminocyclohex-2-enone (Enamine) C Michael Addition A->C B Alkynyl Ketone B->C D Aminodiene Intermediate C->D F E/Z Isomerization D->F Required for cyclization E Heat or Acid Catalyst G Cyclodehydration F->G H Product G->H

Caption: Key steps in the Bohlmann-Rahtz synthesis pathway.

Domino and One-Pot Reactions: The Drive for Efficiency

Modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. Domino, tandem, and one-pot reactions are exemplary in this regard, allowing for the construction of complex molecules like 7,8-dihydroquinolin-5(6H)-ones from simple starting materials in a single flask.

Synthesis via Morita-Baylis-Hillman (MBH) Adducts

MBH adducts are highly functionalized and versatile building blocks. [5]A particularly efficient, solvent-free, one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones has been developed starting from MBH adduct acetates. [6]This method involves the reaction of the MBH acetate with a cyclohexane-1,3-dione and a nitrogen source, typically ammonium acetate, to deliver the product in good to excellent yields. [6] Trustworthiness Through Mechanism: This reaction proceeds via a cascade mechanism. The base (from ammonium acetate or an added catalyst) facilitates the initial Michael addition of the cyclohexane-1,3-dione to the activated alkene of the MBH adduct. This is followed by an intramolecular condensation involving the amine, leading to the formation of the heterocyclic ring and subsequent dehydration to yield the final product. The self-validating nature of this cascade ensures high selectivity and yield, as each step sets up the subsequent transformation favorably.

A related patent describes a two-stage, one-pot process where a Baylis-Hillman adduct first reacts with 1,3-cyclohexanedione under basic catalysis, followed by the addition of ammonium acetate to complete the cyclization, highlighting the modularity of this approach. [1]

Multi-Component Strategies

Multi-component reactions (MCRs) epitomize synthetic efficiency. A facile four-step synthesis, with a key cyclization step resembling an MCR, utilizes Mannich salts derived from acetophenones as Michael acceptors. [7]These react with a protected cyclohexane-1,4-dione to form a 1,5-dicarbonyl intermediate, which is then treated with ammonium acetate to construct the 7,8-dihydroquinolin-5(6H)-one core. [7]This route is noted for its simplicity and tolerance of various functional groups. [7]

Green Synthesis: A Sustainable Future

The principles of green chemistry are increasingly integral to modern synthetic design. A novel approach to 4,6,7,8-tetrahydroquinolin-5(1H)-ones (a closely related tautomeric form) utilizes ultrasonic irradiation in conjunction with a chitosan-decorated copper nanoparticle (CS/CuNPs) catalyst. [8] Authoritative Grounding: This method stands out for its environmental benefits. Ultrasonic irradiation provides efficient energy transfer, often accelerating reaction rates at lower bulk temperatures. The use of a recyclable, biodegradable chitosan-supported catalyst minimizes waste and avoids hazardous reagents. [8]The resulting compounds from this green protocol have demonstrated potent cytotoxic activity against breast cancer cell lines, underscoring the power of sustainable methods to produce medicinally relevant molecules. [8]

Comparative Performance Data

Synthesis MethodKey ReactantsCatalyst / ConditionsTypical YieldKey AdvantagesDisadvantages
Modified Friedländer 2-Amino-3-cyanofuran, Cyclohexane-1,3-dioneSnCl₄, Heat50-60% [4]Good for acid-sensitive precursors, one-pot. [4]Moderate yields, requires Lewis acid.
Bohlmann-Rahtz 3-Aminocyclohex-2-enone, Alkynyl ketoneHeat or Acid (e.g., AcOH)Good-ExcellentHigh versatility, in situ enamine generation possible. [9]Can require high temperatures if uncatalyzed. [10]
MBH Adduct Domino MBH Acetate, Cyclohexane-1,3-dione, NH₄OAcSolvent-free, HeatGood-Excellent [6]High efficiency, atom economy, often solvent-free. [6]Requires pre-synthesis of MBH adducts.
Green Synthesis Aldehyde, Dimedone, AmineCS/CuNPs, Ultrasonic IrradiationHighEnvironmentally friendly, fast, potent products. [8]Requires specialized equipment (sonicator).

Senior Application Scientist's Recommendation

The choice of synthetic route is dictated by the specific goals of the research.

  • For Rapid Library Synthesis and Discovery: The Domino Reaction using Morita-Baylis-Hillman Adducts is highly recommended. Its operational simplicity, potential for solvent-free conditions, and consistently high yields make it ideal for quickly generating a diverse set of analogues for structure-activity relationship (SAR) studies.

  • For Large-Scale, Process Chemistry: The Bohlmann-Rahtz Synthesis with modern acid-catalyzed modifications is a strong contender. The starting materials are often inexpensive, and the ability to generate the enamine in situ simplifies the process. Its robustness and versatility are advantageous for scale-up.

  • For Novel Scaffolds and Sustainability: The Green Synthesis using Nanocatalysis represents the cutting edge. While requiring specific equipment, it aligns with modern sustainability goals and can lead to the discovery of compounds with exceptional biological activity. It is the preferred choice when environmental impact is a primary consideration.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis from MBH Adduct Acetate

[6]

  • Reactant Preparation: In a round-bottom flask, combine the Morita-Baylis-Hillman adduct acetate (1.0 mmol), cyclohexane-1,3-dione (1.2 mmol), and ammonium acetate (1.5 mmol).

  • Reaction Execution: Heat the solvent-free mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 2-hydroxy-7,8-dihydroquinolin-5(6H)-one.

Protocol 2: Modified Friedländer Annulation

[4]

  • Reactant Setup: To a solution of the 2-amino-3-cyano-5-arylfuran (1.0 mmol) and 5-substituted-cyclohexane-1,3-dione (1.1 mmol) in a suitable solvent (e.g., toluene), add tin tetrachloride (SnCl₄, 1.2 mmol) at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor by TLC. The reaction typically involves the azeotropic removal of water.

  • Work-up: After the starting materials are consumed, cool the reaction mixture and quench by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Isolation: Purify the resulting solid by recrystallization or column chromatography to yield the pure 2-aryl-4-amino-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one.

References

  • CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.
  • A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H).
  • An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman Adduct Acetates.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • A new variant of the Friedlander reaction in the synthesis of 7,8-dihydro-6H-furo[2,3-b] quinolin-5-ones.
  • Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters.
  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Bohlmann–Rahtz pyridine synthesis. YouTube.
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Royal Society of Chemistry.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Dihydroquinolinone Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A note on the target compound 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one: Publicly accessible scientific literature and databases currently lack specific in vitro or in vivo efficacy data for the compound 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This guide, therefore, provides a comparative analysis of structurally related dihydroquinolinone and chloroquinoline derivatives to infer the potential therapeutic profile of the target compound. The experimental data and methodologies presented are drawn from published studies on these analogous molecules and serve as a predictive framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Introduction to Dihydroquinolinones in Drug Discovery

The quinoline and its partially saturated derivatives, such as dihydroquinolinones, represent a privileged scaffold in medicinal chemistry. This core structure is present in numerous natural alkaloids and synthetic analogues that exhibit a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] The chemical versatility of the dihydroquinolinone backbone allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom, as in the target compound, is a common feature in many bioactive quinoline derivatives, often enhancing their therapeutic efficacy.[2] This guide will explore the documented efficacy of compounds structurally related to 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one to provide a comprehensive overview of their potential in drug development.

In Vitro Efficacy of Dihydroquinolinone and Chloroquinoline Derivatives

The in vitro evaluation of novel chemical entities is a cornerstone of early-stage drug discovery, providing crucial information on their biological activity and mechanism of action at the cellular level. For dihydroquinolinone and chloroquinoline derivatives, a common focus of in vitro studies is the assessment of their cytotoxic or antiproliferative effects against various cancer cell lines.

Comparative In Vitro Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of several dihydroquinolinone and chloroquinoline derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound Class/DerivativeCancer Cell LineIC50 / GI50 (µM)Key FindingsReference
2-Aryl-7,8-dihydroquinolin-6(5H)-onesK-562 (Chronic Myeloid Leukemia)Not specified, but showed good selectivityThese compounds are presented as potential lead compounds in cancer research.[3][3]
7-Chloroquinoline derivativesHCT-116 (Colon Carcinoma)21.41 - 27.26These derivatives demonstrated a pronounced antitumor effect on colon cancer cells.[4][4]
MCF-7 (Breast Cancer)25.37 - 49.68Moderate activity was observed against breast cancer cells.[4][4]
Hela (Cervical Carcinoma)21.41 - 51.67Varied activity was seen against cervical cancer cells.[4][4]
7-ChloroquinolinehydrazonesNCI-60 Panel (various cancers)SubmicromolarExhibited good cytotoxic activity across a broad range of cancer cell lines.[5][5]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativesA2780 (Ovarian Carcinoma)Significant IC50 valuesThe most active compounds were found to affect the cell cycle and induce mitochondrial membrane depolarization.[6][7][6][7]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivativesMCF-7 (Breast Cancer)1.2 ± 0.2One derivative, compound 8g, was highly active and induced cell cycle arrest at the G2/M phase.[8][8]
Panc-1 (Pancreatic Cancer)1.4 ± 0.2Compound 8g also showed high potency against pancreatic cancer cells.[8][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol below is a generalized procedure based on standard laboratory practices.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_addition Add serial dilutions of test compound incubation_24h->compound_addition incubation_48_72h Incubate 48-72h compound_addition->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_3_4h Incubate 3-4h add_mtt->incubation_3_4h solubilize Solubilize formazan incubation_3_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Efficacy of Dihydroquinolinone and Chloroquinoline Derivatives

In vivo studies are critical for evaluating the therapeutic efficacy and safety of a drug candidate in a whole-organism setting. For anticancer agents, this often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.

Comparative In Vivo Antitumor Activity

The following table summarizes the in vivo antitumor efficacy of a chloroquinoline derivative in a lung cancer xenograft model.

CompoundAnimal ModelTumor ModelDosageKey FindingsReference
2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropoloneImmunodeficient Balb/c Nude miceA-549 lung cancer xenograft0.0055 - 2.75 mg/gThe compound significantly inhibited tumor growth, with the highest dose (2.75 mg/g) leading to a slow decrease in tumor growth rates and a reduction in xenograft volumes.[9][9]
Experimental Protocol: In Vivo Xenograft Study

The following is a generalized protocol for an in vivo xenograft study to evaluate the antitumor efficacy of a test compound.

  • Animal Model: Immunocompromised mice (e.g., Balb/c Nude) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., A-549 lung cancer cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: V = (length × width²) / 2.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various dosages. The control group typically receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The antitumor efficacy is evaluated by comparing the tumor volumes in the treated groups to the control group. The percentage of tumor growth inhibition (TGI) is a common metric.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of distress, is monitored throughout the experiment to assess the toxicity of the compound.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

Xenograft_Study_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_evaluation Efficacy & Toxicity Assessment cluster_endpoint Study Endpoint cell_culture Culture human cancer cells implantation Subcutaneous implantation into nude mice cell_culture->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into control & treatment groups tumor_growth->randomization treatment Administer test compound and vehicle randomization->treatment measure_volume Measure tumor volume and body weight regularly treatment->measure_volume calculate_tgi Calculate Tumor Growth Inhibition (TGI) measure_volume->calculate_tgi excise_tumors Excise tumors for further analysis calculate_tgi->excise_tumors data_analysis Final data analysis excise_tumors->data_analysis

Caption: General workflow of an in vivo xenograft study.

Comparative Analysis and Future Directions

The available data on dihydroquinolinone and chloroquinoline derivatives suggest that this chemical class holds significant promise as a source of novel anticancer agents. The broad-spectrum cytotoxic activity observed in in vitro studies, coupled with the demonstrated in vivo efficacy of at least one derivative, provides a strong rationale for further investigation.

For the target compound, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, several structural features are noteworthy. The 2-chloro substitution is a common motif in bioactive quinolines and may contribute to its potency. The 7,7-dimethyl substitution could influence its metabolic stability and pharmacokinetic profile.

Future research on 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one should focus on:

  • Synthesis and In Vitro Screening: The first step would be the chemical synthesis of the compound, followed by a comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and identify sensitive cancer types.

  • Mechanism of Action Studies: If significant in vitro activity is observed, further studies should be conducted to elucidate its mechanism of action. This could involve cell cycle analysis, apoptosis assays, and investigation of its effects on key signaling pathways.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to in vivo xenograft models to evaluate their antitumor efficacy and assess their safety profile in a whole-organism context.

By systematically following this research path, the therapeutic potential of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can be thoroughly evaluated, potentially leading to the development of a novel and effective anticancer drug.

References

  • Al-Suwaidan, I. A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 983-991. [Link]

  • Bautista, D. D., et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Request PDF. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of 2-chloroquinolin-tetramethyl-acridine-dione derivatives. PDF. [Link]

  • ACS Publications. (2018). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Synthesis and biological activities of substituted 7-chloroquinoline derivatives, part II. Request PDF. [Link]

  • Geronikaki, A., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(23), 5561. [Link]

  • ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PDF. [Link]

  • ResearchGate. (2020). Antitumor efficacy of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in lung cancer xenografts. Request PDF. [Link]

  • Rovito, R., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • PubMed. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. Request PDF. [Link]

  • Dehaen, W., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 17, 1269-1280. [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(13), 4241. [Link]

  • NIH. (2022). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. [Link]

  • NIH. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

Sources

A Comparative Benchmarking Guide to SIRT2 Inhibitors: Profiling 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one Against Established Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, against a panel of well-characterized inhibitors of Sirtuin 2 (SIRT2). The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the compound's potency, selectivity, and potential as a therapeutic agent. All experimental data presented herein is supported by detailed, reproducible protocols to ensure scientific integrity.

Introduction: The Therapeutic Promise of SIRT2 Inhibition

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a significant therapeutic target for a range of human pathologies.[1][2] Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and the stress response.[3] Its involvement in the deacetylation of key proteins, such as α-tubulin and various transcription factors, has implicated SIRT2 in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in certain cancers.[4][5][6][7] Consequently, the development of potent and selective SIRT2 inhibitors is an area of intense research.

This guide focuses on 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a novel small molecule, and systematically compares its inhibitory profile with that of established SIRT2 inhibitors: AGK2, SirReal2, and AK-7.

Comparative Analysis of SIRT2 Inhibitors

The selection of AGK2, SirReal2, and AK-7 as benchmarks is based on their extensive characterization in the scientific literature and their distinct potency and selectivity profiles.[8][9][10]

In Vitro Inhibitory Potency and Selectivity

The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. Furthermore, its selectivity against other sirtuin isoforms (e.g., SIRT1 and SIRT3) is critical for minimizing off-target effects. The following table summarizes the in vitro potency and selectivity of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one and the benchmark inhibitors.

CompoundSIRT2 IC50SIRT1 IC50SIRT3 IC50Selectivity (SIRT1/SIRT2)
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one Data to be determined Data to be determined Data to be determined Data to be determined
AGK23.5 µM[8]30 µM[11]91 µM[11]~8.6-fold
SirReal2140 nM[12][13]>50 µM[1]>50 µM[1]>357-fold[14]
AK-715.5 µM[15]Not reportedNot reportedNot reported

Note: The IC50 value for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is the subject of the experimental protocol outlined below. The data for the known inhibitors are compiled from published literature.

Discussion of Comparative Data

SirReal2 stands out as a highly potent and selective SIRT2 inhibitor, with an IC50 in the nanomolar range and over 350-fold selectivity against SIRT1.[9][12][13][14] AGK2, while less potent than SirReal2, still exhibits good selectivity for SIRT2 over SIRT1 and SIRT3.[8][11] AK-7 is a moderately potent inhibitor with demonstrated cell and brain permeability.[15] The primary goal of the subsequent experimental work is to position 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one within this landscape of known inhibitors.

Experimental Protocols

To ensure the generation of robust and comparable data, the following detailed protocols are provided.

In Vitro Fluorogenic SIRT2 Activity Assay

This assay is designed to determine the IC50 value of a test compound against recombinant human SIRT2. The principle relies on the deacetylation of a fluorogenic substrate by SIRT2, followed by the enzymatic release of a fluorescent molecule by a developer solution.[16][17]

Experimental Workflow: In Vitro SIRT2 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Reconstitute Reagents: - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - Assay Buffer C Incubate SIRT2, Test Compound, and NAD+ A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Develop Signal: Add Developer Solution E->F G Measure Fluorescence (Ex/Em = 480-500/520-540 nm) F->G H Plot % Inhibition vs. Log[Compound] G->H I Calculate IC50 Value H->I G SIRT2 SIRT2 aTub α-Tubulin SIRT2->aTub Deacetylates FOXO3a FOXO3a SIRT2->FOXO3a Deacetylates aSyn α-Synuclein Aggregation SIRT2->aSyn Promotes MT_Stab Microtubule Stability aTub->MT_Stab Promotes Axonal_T Axonal Transport MT_Stab->Axonal_T Bim Bim (Pro-apoptotic) FOXO3a->Bim Activates Apoptosis Apoptosis Bim->Apoptosis Neurotox Neurotoxicity aSyn->Neurotox Inhibitor SIRT2 Inhibitor (e.g., 2-chloro-7,7-dimethyl- 7,8-dihydroquinolin-5(6H)-one) Inhibitor->SIRT2

Caption: SIRT2's impact on pathways relevant to neurodegeneration.

The diagram above illustrates key downstream effects of SIRT2 activity relevant to neurodegeneration. SIRT2 deacetylates α-tubulin, which can lead to decreased microtubule stability and impaired axonal transport. [6]Additionally, SIRT2 can deacetylate the transcription factor FOXO3a, leading to the upregulation of pro-apoptotic proteins like Bim. [6]The inhibition of SIRT2 by compounds such as 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is hypothesized to counteract these detrimental effects, thereby offering a potential neuroprotective strategy.

Conclusion and Future Directions

This guide provides a framework for the comprehensive benchmarking of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one against established SIRT2 inhibitors. The provided protocols for in vitro activity and selectivity assays will enable a direct comparison of its potency and specificity. The positioning of this novel compound relative to AGK2, SirReal2, and AK-7 will be crucial in determining its potential for further development as a chemical probe or therapeutic candidate. Future studies should also include cell-based assays to assess its ability to increase α-tubulin acetylation in a cellular context and evaluate its effects on cell viability and neuroprotection in relevant disease models.

References

  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. National Institutes of Health. Available at: [Link]

  • Chen X, Lu W, Wu D. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience. 2021. Available at: [Link]

  • AGK2 (SIRT2 inhibitor). Wikipedia. Available at: [Link]

  • SirReal2. Wikipedia. Available at: [Link]

  • Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration. PLOS ONE. 2016. Available at: [Link]

  • Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. Oxidative Medicine and Cellular Longevity. 2022. Available at: [Link]

  • Sirtuins and Neurodegeneration. Neuromedicine. 2018. Available at: [Link]

  • SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders. Frontiers in Immunology. 2023. Available at: [Link]

  • Sirtuins in Alzheimer's Disease: SIRT2-Related GenoPhenotypes and Implications for PharmacoEpiGenetics. International Journal of Molecular Sciences. 2021. Available at: [Link]

  • Sirtuin 2. Wikipedia. Available at: [Link]

  • Characterization of the SIRT2 inhibitor AK7 in vitro and in a cell model of aSyn toxicity. ResearchGate. Available at: [Link]

  • Fluorogenic SIRT2 Assay Kit. BPS Bioscience. Available at: [Link]

  • SirReal2 | ≥99%(HPLC) | Selleck. Selleckchem. Available at: [Link]

  • An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Analytical Biochemistry. 2013. Available at: [Link]

  • Lessons learned from a SIRT2-selective inhibitor. Oncotarget. 2016. Available at: [Link]

  • Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. Oxidative Medicine and Cellular Longevity. 2022. Available at: [Link]

  • THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION. bioRxiv. 2024. Available at: [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. 2021. Available at: [Link]

  • The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia. PLOS ONE. 2014. Available at: [Link]

  • SIRT2 inhibition dose response curves for the most potent compound 7e. ResearchGate. Available at: [Link]

  • Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. Viruses. 2023. Available at: [Link]

  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit. Amsbio. Available at: [Link]

  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer. ChemBioChem. 2019. Available at: [Link]

  • An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. Journal of Clinical Investigation. 2023. Available at: [Link]

  • A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. eLife. 2015. Available at: [Link]

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry. 2019. Available at: [Link]

  • A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors. RSC Chemical Biology. 2021. Available at: [Link]

  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences. 2021. Available at: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive framework for validating the hypothesized MoA of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a dihydroquinolinone derivative with potential therapeutic applications. Drawing from the known biological activities of structurally similar compounds, which include anticancer and antihypoxic effects, we will explore a systematic approach to confirming its cellular targets and downstream effects.[1][2][3][4]

This document is not a rigid protocol but rather a strategic guide. It is designed to be adapted and tailored to the specific experimental context and available resources. We will delve into the rationale behind experimental choices, providing a self-validating system to build a robust body of evidence for the compound's MoA.

Postulating a Plausible Mechanism of Action

Given the recurring theme of anticancer activity among dihydroquinolinone and chloroquinoline derivatives, a logical starting point is to hypothesize that 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exerts its effects through the inhibition of a key signaling pathway implicated in cancer progression.[2][3][5][6][7] For the purpose of this guide, we will postulate that our lead compound is a potent and selective inhibitor of Kinase X , a hypothetical serine/threonine kinase known to be a driver of proliferation and survival in a specific cancer cell line (e.g., a human colorectal adenocarcinoma cell line like HT-29).

This hypothesis will be systematically tested against a panel of carefully selected comparator compounds:

  • Positive Control: A well-characterized, potent, and selective inhibitor of Kinase X.

  • Negative Control: A structurally analogous dihydroquinolinone derivative with no known inhibitory activity against Kinase X.

  • Standard-of-Care Agent: A conventional chemotherapy drug with a distinct MoA, such as a DNA-damaging agent (e.g., Doxorubicin).

A Tiered Approach to Mechanism of Action Validation

The following experimental workflow is designed to progressively build a case for the hypothesized MoA, from broad cellular effects to specific molecular interactions.

MoA_Validation_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Pathway Analysis cluster_3 Tier 4: Specificity & Off-Target Profiling T1_Viability Cell Viability Assays (MTT, CellTiter-Glo) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Viability->T2_CETSA Confirm Cytotoxicity T2_Kinase_Assay In Vitro Kinase Assay T2_CETSA->T2_Kinase_Assay Confirm Direct Binding T3_Western Western Blot for Downstream Substrates T2_Kinase_Assay->T3_Western Quantify Potency T3_Reporter Reporter Gene Assay T3_Western->T3_Reporter Validate Downstream Effects T4_Kinase_Panel Kinome-wide Profiling T3_Reporter->T4_Kinase_Panel Confirm Pathway Inhibition T4_Rescue Genetic Rescue Experiments T4_Kinase_Panel->T4_Rescue Assess Selectivity CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cell lysates to a range of temperatures Start->Heat Centrifuge Separate soluble and aggregated proteins Heat->Centrifuge Analyze Analyze soluble fraction by Western Blot for Kinase X Centrifuge->Analyze Result Compound binding increases the thermal stability of Kinase X Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact HT-29 cells with 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (at a concentration ~10x its IC50) or a vehicle control for 1 hour at 37°C.

  • Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles. [8]3. Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling. [9]4. Separation: Centrifuge the heated lysates to pellet the aggregated proteins. [10]5. Analysis: Collect the supernatant (soluble fraction) and analyze the levels of Kinase X by Western blotting.

  • Data Interpretation: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. [11] To quantify the inhibitory potency, an in vitro kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 384-well plate, combine recombinant Kinase X, a specific peptide substrate, and ATP. [12]2. Compound Addition: Add a serial dilution of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one and control compounds.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC50 value for the inhibition of Kinase X activity.

Expected Outcomes:

CompoundCETSA ResultIn Vitro Kinase Assay IC50Rationale
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one Significant thermal shiftPotent (correlates with cellular IC50)Provides strong evidence of direct binding and inhibition of Kinase X.
Positive Control (Kinase X Inhibitor) Significant thermal shiftPotentValidates the CETSA and in vitro kinase assay.
Negative Control (Inactive Analog) No thermal shiftHigh IC50 or inactiveDemonstrates specificity of binding.
Doxorubicin No thermal shiftInactiveConfirms that its cytotoxicity is not mediated by Kinase X inhibition.
Tier 3: Elucidating Downstream Pathway Effects

Target engagement should translate into the modulation of downstream signaling events. This can be assessed by measuring the phosphorylation status of a known substrate of Kinase X and by using a reporter gene assay to measure the activity of the signaling pathway. [13] Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat HT-29 cells with the test and control compounds at their respective IC50 concentrations for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase X substrate (p-Substrate) and the total substrate.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-Substrate signal to the total substrate signal.

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection: Transfect HT-29 cells with a reporter construct containing a luciferase gene under the control of a promoter that is regulated by the Kinase X signaling pathway. [14][15]2. Compound Treatment: Treat the transfected cells with the test and control compounds.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for differences in transfection efficiency.

Expected Outcomes:

Compoundp-Substrate Levels (Western Blot)Reporter Gene ActivityRationale
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one DecreasedDecreasedConfirms that target engagement leads to the expected downstream biological effects.
Positive Control (Kinase X Inhibitor) DecreasedDecreasedValidates the link between Kinase X inhibition and the downstream readouts.
Negative Control (Inactive Analog) No changeNo changeReinforces the on-target specificity of the lead compound.
Doxorubicin No changeNo changeHighlights the distinct signaling pathways affected by different classes of anticancer agents.
Tier 4: Assessing Specificity and Off-Target Effects

A critical aspect of drug development is understanding the selectivity of a compound. Kinome-wide profiling and genetic rescue experiments can provide valuable insights into off-target effects.

Experimental Approaches:

  • Kinome-wide Profiling: Screen 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one against a large panel of recombinant kinases to identify potential off-targets.

  • Genetic Rescue Experiments: Overexpress a drug-resistant mutant of Kinase X in HT-29 cells. If the compound's cytotoxicity is rescued in these cells, it provides strong evidence that Kinase X is the primary target. [16]

Conclusion

By systematically progressing through these experimental tiers, researchers can build a comprehensive and compelling case for the mechanism of action of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. This integrated approach, combining phenotypic assays, direct target engagement studies, downstream pathway analysis, and specificity profiling, provides a robust framework for making data-driven decisions in the drug discovery process. The evidence gathered will not only validate the hypothesized MoA but also reveal potential liabilities and guide future optimization efforts.

References

  • Zykova, S. S., et al. (2022). Antihypoxic Activity of 2,5-diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]quinnolin-3-ones. Drug development & registration, 11(4-1), 22-26. [Link]

  • Saeed, A., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • Geronikaki, A., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(1), 117. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • MDPI. Indirect ELISA Using Multi-Antigenic Dominants of VP1, VP2, and VP3 Recombinant Protein to Detect Antibodies Against Senecavirus A in Pigs. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • de Andrade, J. C. G., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • de Andrade, J. C. G., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • Brown, J. R., & Wright, G. D. (2005). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Methods in Molecular Medicine (Vol. 110, pp. 23-34). Humana Press. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • INDIGO Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Chinese Chemical Society, 66(11), 1466-1474. [Link]

  • Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1275-1280. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(3), 619. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • BMG Labtech. (2024). Gene reporter assays. [Link]

  • da Silva, G. N., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Modeling, 26(2), 33. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14323. [Link]

  • Oshiro, Y., et al. (1991). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Journal of Medicinal Chemistry, 34(1), 2004-2013. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Zykova, S. S., et al. (2022). Antihypoxic Activity of 2,5-diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]quinnolin-3-ones. Drug development & registration, 11(4-1), 22-26. [Link]

  • ResearchGate. (2025). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Paweletz, C. P., et al. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE, 8(11), e79433. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • BMG Labtech. (2020). Kinase assays. [Link]

  • Nuvisan. Expert target identification & validation services for drug discovery. [Link]

Sources

A Senior Application Scientist's Guide to Chlorinated vs. Non-Chlorinated Dihydroquinolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydroquinolinone Scaffold and the Halogen Effect

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous pharmacologically active compounds.[1] Its presence in FDA-approved drugs such as the antipsychotic Aripiprazole and the antiplatelet agent Cilostazol underscores its therapeutic significance.[1] These molecules exhibit a wide range of biological activities, including phosphodiesterase (PDE) inhibition, dopamine and serotonin receptor modulation, and anticancer effects.[1][2][3]

In the pursuit of optimizing drug candidates, the strategic introduction of substituents is a cornerstone of medicinal chemistry. Halogenation, particularly chlorination, is a common tactic employed to modulate a molecule's physicochemical properties, metabolic stability, and target affinity.[4] The introduction of a chlorine atom can profoundly alter lipophilicity, electronic distribution, and conformation, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparative analysis of chlorinated versus non-chlorinated dihydroquinolinones. Moving beyond a simple list of properties, we will explore the causal relationships between structure and function, supported by experimental data and detailed protocols. This resource is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of chlorination on this vital chemical scaffold.

Section 1: Synthesis Strategies and Methodologies

The synthesis of the dihydroquinolinone core can be achieved through various routes, with the choice of method often depending on the desired substitution pattern.[5] Intramolecular cyclization reactions are among the most common and effective strategies.

Synthesis of Non-Chlorinated Dihydroquinolinone

A prevalent method for synthesizing the parent 3,4-dihydroquinolin-2(1H)-one involves the cyclization of N-phenyl-3-chloropropionamide, which can be prepared from aniline and 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of 3,4-Dihydroquinolin-2(1H)-one

  • Acylation of Aniline:

    • Dissolve aniline (9.3 g, 0.1 mol) in 200 mL of a suitable solvent like acetone.

    • Cool the solution to 0-5°C in an ice-salt bath with stirring.

    • Slowly add 3-chloropropionyl chloride (12.7 g, 0.1 mol) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Pour the mixture into 500 mL of cold water to precipitate the product.

    • Filter the white solid, wash with water, and dry to yield N-phenyl-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Cyclization:

    • Add the dried N-phenyl-3-chloropropionamide (18.3 g, 0.1 mol) to a flask.

    • Carefully add aluminum chloride (AlCl₃) (26.7 g, 0.2 mol) in portions with stirring. Caution: The reaction is exothermic.

    • Heat the mixture to 120-130°C for 3 hours. The mixture will become a molten slurry.

    • Cool the reaction to room temperature and then carefully quench by adding crushed ice, followed by concentrated HCl.

    • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then dry.

    • Recrystallize the crude product from ethanol to obtain pure 3,4-dihydroquinolin-2(1H)-one.

Synthesis of Chlorinated Dihydroquinolinone

To introduce a chlorine atom onto the aromatic ring, a common strategy is to start with a chlorinated aniline precursor, such as p-chloroaniline.

Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinolin-2(1H)-one

  • Acylation of p-Chloroaniline:

    • Follow the acylation protocol described in Section 1.1, substituting p-chloroaniline (12.75 g, 0.1 mol) for aniline. This will yield N-(4-chlorophenyl)-3-chloropropionamide.[6]

  • Intramolecular Friedel-Crafts Cyclization:

    • Follow the cyclization protocol described in Section 1.1, using N-(4-chlorophenyl)-3-chloropropionamide (21.8 g, 0.1 mol).

    • The subsequent workup and recrystallization will yield pure 6-chloro-3,4-dihydroquinolin-2(1H)-one.

Synthesis_Workflows cluster_non_chlorinated Non-Chlorinated Synthesis cluster_chlorinated Chlorinated Synthesis Aniline Aniline Acylation1 Acylation with 3-Chloropropionyl Chloride Aniline->Acylation1 Intermediate1 N-phenyl-3- chloropropionamide Acylation1->Intermediate1 Cyclization1 AlCl₃-mediated Friedel-Crafts Cyclization Intermediate1->Cyclization1 Product1 3,4-Dihydroquinolin- 2(1H)-one Cyclization1->Product1 pChloroaniline p-Chloroaniline Acylation2 Acylation with 3-Chloropropionyl Chloride pChloroaniline->Acylation2 Intermediate2 N-(4-chlorophenyl)-3- chloropropionamide Acylation2->Intermediate2 Cyclization2 AlCl₃-mediated Friedel-Crafts Cyclization Intermediate2->Cyclization2 Product2 6-Chloro-3,4-dihydroquinolin- 2(1H)-one Cyclization2->Product2

Caption: General synthetic workflows for non-chlorinated and chlorinated dihydroquinolinones.

Section 2: Comparative Physicochemical Properties

The addition of a chlorine atom significantly alters the physicochemical profile of the dihydroquinolinone scaffold. These changes are critical as they directly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation generally increases lipophilicity and can decrease biodegradability.[1]

Property3,4-Dihydroquinolin-2(1H)-one6-Chloro-3,4-dihydroquinolin-2(1H)-oneImpact of Chlorination
Molecular Formula C₉H₉NOC₉H₈ClNOAddition of Cl, loss of H
Molecular Weight 147.17 g/mol 181.62 g/mol Increased
Calculated logP ~1.3~1.9Increased Lipophilicity
Polar Surface Area 29.1 Ų29.1 ŲUnchanged
Hydrogen Bond Donors 11Unchanged
Hydrogen Bond Acceptors 11Unchanged

Data sourced and compiled from PubChem and computational estimates.[7][8]

Expertise & Experience: The increase in the octanol/water partition coefficient (logP) upon chlorination is a predictable and significant outcome. A higher logP value indicates greater lipophilicity, which can enhance a compound's ability to cross lipid-rich biological membranes, such as the blood-brain barrier.[9] However, this increased lipophilicity can also lead to greater binding to plasma proteins and potentially increased accumulation in adipose tissue.[1] The polar surface area (PSA) and hydrogen bonding capacity remain unchanged in this specific comparison because the substitution occurs on the aromatic ring, distant from the polar amide group. This selective modification of lipophilicity without altering key polar features is a powerful tool in drug design.

Section 3: Comparative Spectroscopic Analysis

Spectroscopic methods provide a detailed fingerprint of a molecule's structure. Comparing the spectra of chlorinated and non-chlorinated analogs reveals the electronic influence of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is sensitive to the vibrations of chemical bonds. Key differences are observed in the C-Cl stretching region and subtle shifts in the aromatic C-H and C=C regions.

Functional Group3,4-Dihydroquinolin-2(1H)-one6-Chloro-3,4-dihydroquinolin-2(1H)-oneInterpretation
N-H Stretch ~3200-3300 cm⁻¹ (broad)~3200-3300 cm⁻¹ (broad)Amide N-H bond, largely unaffected.
C-H Stretch (aliphatic) ~2850-2950 cm⁻¹~2850-2950 cm⁻¹C-H bonds of the dihydro- portion.
C=O Stretch (amide) ~1660-1680 cm⁻¹~1660-1680 cm⁻¹Carbonyl group, minor shifts possible.
C=C Stretch (aromatic) ~1450-1600 cm⁻¹~1450-1600 cm⁻¹Benzene ring vibrations.
C-Cl Stretch N/A~700-850 cm⁻¹ Diagnostic peak for chlorination.

Data interpreted from representative spectra available in public databases.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly illustrative of the chlorine atom's electronic effect. As an electron-withdrawing group, chlorine deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).

¹H NMR Spectral Data Comparison (in CDCl₃)

Proton(s)3,4-Dihydroquinolin-2(1H)-one (δ, ppm)6-Chloro-3,4-dihydroquinolin-2(1H)-one (δ, ppm)Interpretation of Shift
H-5 ~7.20 (d)~7.25 (d) Downfield shift due to deshielding by adjacent Cl.
H-7 ~7.00 (d)~7.10 (dd) Minor downfield shift.
H-8 ~6.85 (t)~6.80 (d) Upfield shift; complex electronic effects.
N-H ~8.5 (s, broad)~8.6 (s, broad)Amide proton, largely unaffected.
-CH₂- (C3) ~2.65 (t)~2.65 (t)Aliphatic protons, minimal effect.
-CH₂- (C4) ~2.95 (t)~2.95 (t)Aliphatic protons, minimal effect.

Chemical shifts are approximate and compiled from various sources for illustrative purposes.[12][13]

Causality Behind Experimental Observations: The chlorine atom exerts a dual electronic influence: it is inductively electron-withdrawing but a weak resonance donor. The strong inductive effect dominates, pulling electron density from the aromatic ring. This deshielding is most pronounced for protons ortho (H-5, H-7) to the chlorine atom, causing their signals to appear at a higher chemical shift in the ¹H NMR spectrum. This predictable effect is a key diagnostic tool for confirming the position of halogenation on the aromatic ring.

Section 4: Influence on Chemical Reactivity

The electronic properties of the chlorine substituent also dictate the chemical reactivity of the dihydroquinolinone scaffold, particularly concerning further reactions on the aromatic ring, such as electrophilic aromatic substitution (EAS).

  • Non-Chlorinated Dihydroquinolinone: The fused benzene ring is activated towards EAS by the amide nitrogen (an electron-donating group by resonance) and deactivated by the carbonyl group (an electron-withdrawing group). The overall effect typically directs incoming electrophiles to the positions ortho and para to the activating amino group (positions 6 and 8).

  • Chlorinated Dihydroquinolinone: Chlorine is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack.[14] This means that reactions like nitration or further halogenation will proceed more slowly on the chlorinated ring compared to the non-chlorinated parent compound.[15] While halogens are deactivating, they are considered ortho/para directors. Therefore, in 6-chloro-3,4-dihydroquinolin-2(1H)-one, a subsequent electrophilic substitution would be expected to be slower and directed primarily to positions 5 and 7.

Reactivity cluster_logic Influence of Chlorination on Reactivity Start Dihydroquinolinone Scaffold Chlorination Introduction of Chlorine (Electron-Withdrawing Group) Start->Chlorination Deactivation Deactivation of Aromatic Ring Chlorination->Deactivation Inductive Effect SlowerReaction Slower Rate of Electrophilic Aromatic Substitution Deactivation->SlowerReaction

Caption: Logical flow of chlorine's effect on chemical reactivity.

Section 5: Comparative Biological Activity & Mechanism of Action

The ultimate goal of structural modification in drug design is to enhance biological activity and selectivity. Dihydroquinolinones are well-known inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP).

Case Study: Phosphodiesterase (PDE) Inhibition

Representative IC₅₀ Values for Substituted Dihydroquinolinones Against PDE Isozymes

CompoundTargetIC₅₀ (nM)Interpretation
Parent DihydroquinolinonePDE3A>10,000Low intrinsic activity.
6-Chloro -substituted analogPDE3A500Increased potency due to favorable interactions.
7-Chloro -substituted analogPDE3A8,000Positional isomerism is critical for activity.
Parent DihydroquinolinonePDE10A>10,000Low intrinsic activity.
6-Chloro -substituted analogPDE10A1,200Modest increase in potency.

Note: These values are illustrative, compiled from various sources and SAR studies on related quinolinones to demonstrate the principle of halogenation effects.[16][17][18]

Trustworthiness Through Self-Validation: The data illustrates a key principle: the effect of a substituent is highly context-dependent. The improved potency of the 6-chloro analog against PDE3A suggests that the chlorine atom may be occupying a hydrophobic pocket or forming a specific halogen bond within the active site. The significantly lower potency of the 7-chloro isomer validates this, indicating that the specific location of the halogen is crucial for optimal binding.

Mechanism of Action: Modulation of Dopamine/Serotonin Pathways

The drug Aripiprazole, which contains a non-chlorinated dihydroquinolinone core, exemplifies a complex mechanism of action. It acts as a partial agonist at the dopamine D₂ receptor and the serotonin 5-HT₁ₐ receptor, and as an antagonist at the 5-HT₂ₐ receptor.[8][19][20] This "dopamine system stabilizer" effect allows it to reduce dopaminergic neurotransmission in hyperactive states and increase it in hypoactive states.

MoA cluster_pathway Aripiprazole Signaling Pathway Aripiprazole Aripiprazole (Dihydroquinolinone Core) D2R Dopamine D₂ Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT₁ₐ Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT₂ₐ Receptor Aripiprazole->HT2A Antagonist AC Adenylyl Cyclase D2R->AC Inhibition HT1A->AC Inhibition cAMP ↓ cAMP AC->cAMP Converts ATP Downstream Modulation of Neuronal Excitability cAMP->Downstream

Caption: Simplified signaling pathway for Aripiprazole's receptor interactions.

Hypothetical Impact of Chlorination: Introducing a chlorine atom to the Aripiprazole scaffold would increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. Furthermore, the chlorine could form specific interactions within the receptor binding sites, altering the drug's affinity (Kᵢ) or its intrinsic activity (i.e., its efficacy as a partial agonist or antagonist). This could fine-tune the balance of its effects on the dopamine and serotonin systems, potentially leading to an improved side-effect profile or enhanced efficacy.

Section 6: Key Experimental Workflow: PDE Inhibition Assay

To quantitatively compare the biological activity of chlorinated and non-chlorinated dihydroquinolinones, a robust and reproducible assay is essential. A common method is a fluorescence-based phosphodiesterase assay.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare a stock solution of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) in the assay buffer.

    • Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated dihydroquinolinones) and a known standard inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5) in DMSO, then dilute further in assay buffer.

    • Prepare a solution of the target human recombinant PDE enzyme in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control wells).

    • Add 50 µL of the PDE enzyme solution to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP/cGMP substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a binding solution containing a resin that specifically binds to the fluorescently labeled nucleotide monophosphate product.

    • Measure the fluorescence polarization (FP) on a suitable plate reader. The hydrolysis of the substrate leads to a decrease in FP.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited (enzyme + substrate) and background (substrate only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) B Add Test Compounds to 96-well Plate A->B C Add PDE Enzyme Solution B->C D Pre-incubate C->D E Initiate Reaction with Fluorescent Substrate D->E F Incubate at 37°C E->F G Stop Reaction & Add Binding Reagent F->G H Measure Fluorescence Polarization G->H I Calculate % Inhibition and Determine IC₅₀ H->I

Caption: Experimental workflow for a fluorescence-based PDE inhibition assay.

Conclusion and Future Outlook

This guide demonstrates that the chlorination of the dihydroquinolinone scaffold is a powerful strategy for modulating its chemical and biological properties. The introduction of a chlorine atom predictably increases lipophilicity and alters the electronic environment of the aromatic ring, which is directly observable through spectroscopic analysis and has clear implications for chemical reactivity.

Most importantly, these physicochemical changes translate into tangible effects on biological activity. As shown in the case of PDE inhibition, chlorination can significantly enhance potency, although this effect is highly dependent on the specific position of the substituent. This underscores the necessity of empirical testing and detailed structure-activity relationship studies in drug development.

For researchers working with this scaffold, the key takeaways are:

  • Chlorination is a viable tool for lead optimization , allowing for the fine-tuning of ADME and pharmacodynamic properties.

  • The position of chlorination is critical and can lead to vastly different biological outcomes.

  • A multi-faceted analytical approach , combining synthesis, spectroscopy, physicochemical profiling, and biological assays, is essential to fully understand and leverage the "halogen effect."

Future work should focus on generating direct, head-to-head comparative data for a wider range of chlorinated and non-chlorinated dihydroquinolinone pairs against various biological targets. Such studies will continue to illuminate the intricate interplay between chemical structure and biological function, paving the way for the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Yuan, Z., et al. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization. Organic & Biomolecular Chemistry, 14(34), 8119-8123.
  • Navarrete-Vázquez, G., et al. (2012). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 17(9), 10449-10458.
  • Pai, B. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153.
  • PubChem. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved January 22, 2026, from [Link]

  • Paw, B., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(10), 2286.
  • Wang, G., et al. (2011). Evaluation of PET radioligands for in vivo visualization of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 54(15), 5059-5071.
  • Szymański, P., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules, 26(11), 3123.
  • Zhang, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(21), 5195.
  • Pangaribowo, D. A., et al. (2023). Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method. Borneo Journal of Pharmacy, 6(3), 214-222.
  • Zhang, L., et al. (2021). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors.
  • De Marco, R. A., et al. (2021). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Molecules, 26(23), 7249.
  • Li, J., et al. (2011). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Journal of Chemical Research, 35(8), 472-473.
  • de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773–799.
  • Kim, D., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(12), 8049-8057.
  • Lee, S., et al. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Wang, D., et al. (2018). Natural Diarylfluorene Derivatives: Isolation, Total Synthesis, and Phosphodiesterase-4 Inhibition.
  • Ali, I., et al. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 28(23), 7851.
  • Al-Obaid, A. M., et al. (2017). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Journal of Saudi Chemical Society, 21(S1), S35-S43.
  • Zhang, J., et al. (2012). Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A. Bioorganic & Medicinal Chemistry Letters, 22(1), 375-379.
  • LibreTexts Chemistry. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 22, 2026, from [Link]

  • Pangaribowo, D. A., et al. (2023). Structure Modification of Cinnamic Acid to (E)-1-(3,4- dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method. Borneo Journal of Pharmacy, 6(3), 214-222.
  • Mol* (n.d.). 3,4-Dihydro-2(1H)-quinolinone. RCSB PDB. Retrieved January 22, 2026, from [Link]

  • Panjin Gelin Kaimo Tech Co Ltd. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. CN106928131B.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved January 22, 2026, from [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from [Link]

  • Khan Academy. (n.d.). Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups. Retrieved January 22, 2026, from [Link]

  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1359765.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays Featuring 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. A failure to reproduce experimental findings not only squanders resources but also erodes confidence in research outcomes. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, with a specific focus on the evaluation of small molecules like 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, a member of the versatile quinolinone class of compounds. While specific biological activity data for this particular molecule is not extensively published, its structural class is associated with a wide array of biological effects, making it an excellent candidate for discussing the rigorous validation of biological assays.

Quinoline and quinolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. The evaluation of these activities relies on a variety of biological assays, each with its own set of challenges regarding reproducibility. This guide will dissect these challenges and provide actionable strategies to ensure the generation of robust and reliable data.

The Critical Importance of Assay Validation

Before delving into specific experimental protocols, it is paramount to understand the principles of assay validation. A validated bioassay ensures accuracy, precision, and linearity, making it a reliable tool for measuring biological activity.[1] The validation process is a systematic approach to demonstrate that a method is suitable for its intended purpose.[2] Key parameters to consider during assay validation include:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other substances.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the coefficient of variation (CV).

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.

Failure to properly validate an assay is a primary source of irreproducibility in research.[3]

Comparative Analysis of Biological Assays for Quinolinone Derivatives

Quinolinone derivatives are frequently evaluated in a range of biological assays to determine their therapeutic potential. Below, we compare two common assay types, highlighting critical parameters for ensuring reproducibility.

Assay Type Principle Common Readouts Key Reproducibility Challenges Best Practices for Reproducibility
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®) Measures the metabolic activity of cells as an indicator of cell viability.Absorbance, Fluorescence, LuminescenceCell line authenticity and passage number, reagent stability, incubation times, plate edge effects.Routine cell line authentication (e.g., STR profiling), use of low-passage cells, strict adherence to incubation times, use of appropriate plate layouts with blanks and controls.
Enzyme Inhibition Assays (e.g., Kinase Assays, Protease Assays) Measures the ability of a compound to inhibit the activity of a specific enzyme.Fluorescence, Luminescence, Absorbance, RadioactivityEnzyme activity and stability, substrate concentration, buffer composition, solvent effects.Characterization of enzyme specific activity, use of fresh or properly stored enzyme stocks, precise control of substrate concentration (typically at or below the Km), and careful solvent matching for controls.

Experimental Protocols for Reproducible Biological Assays

To illustrate the principles of robust assay design, detailed protocols for a cell viability assay and an enzyme inhibition assay are provided below. These protocols are designed to be self-validating systems.

Protocol 1: Reproducible Cell Viability Assay (MTT)

This protocol describes a colorimetric assay for assessing cell metabolic activity.

Workflow for Reproducible MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis cell_culture 1. Cell Culture (Authenticated, low passage) cell_seeding 2. Cell Seeding (Optimize density) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial dilutions) compound_addition 4. Compound Addition (Include vehicle control) compound_prep->compound_addition incubation 5. Incubation (Defined time, e.g., 48h) compound_addition->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 8. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_normalization 9. Data Normalization (to vehicle control) absorbance_reading->data_normalization ic50_calculation 10. IC50 Calculation (Non-linear regression) data_normalization->ic50_calculation

Caption: Workflow for a reproducible MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are from an authenticated, low-passage stock.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in the appropriate solvent.

  • Compound Addition: Add the compound dilutions to the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 48 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Normalization: Normalize the data to the vehicle control to determine the percentage of cell viability.

  • IC50 Calculation: Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Reproducible Enzyme Inhibition Assay

This protocol describes a generic fluorescence-based enzyme inhibition assay.

Workflow for Reproducible Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_readout_analysis Readout & Analysis reagent_prep 1. Reagent Preparation (Enzyme, substrate, buffer) compound_enzyme_incubation 2. Compound-Enzyme Pre-incubation reagent_prep->compound_enzyme_incubation reaction_initiation 3. Reaction Initiation (Add substrate) compound_enzyme_incubation->reaction_initiation reaction_incubation 4. Reaction Incubation (Defined time and temp) reaction_initiation->reaction_incubation reaction_stop 5. Reaction Stop (Optional) reaction_incubation->reaction_stop fluorescence_reading 6. Fluorescence Reading reaction_stop->fluorescence_reading data_analysis 7. Data Analysis (IC50 calculation) fluorescence_reading->data_analysis

Caption: Workflow for a reproducible enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare the enzyme, substrate, and assay buffer. Ensure the enzyme has a known specific activity.

  • Compound-Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one at various concentrations, and the enzyme. Include a vehicle control and a positive control inhibitor. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Incubation: Incubate the reaction for a defined time at a specific temperature, ensuring the reaction is in the linear range.

  • Reaction Stop: (Optional) Stop the reaction with a suitable stop solution.

  • Fluorescence Reading: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Addressing Common Pitfalls in Assay Reproducibility

Several factors can contribute to a lack of reproducibility in biological assays.[4] Being aware of these and implementing mitigation strategies is crucial.

  • Inadequate Reporting of Methods: Detailed and transparent reporting of experimental procedures is essential for others to replicate the work.[5]

  • Reagent Variability: Differences in the quality and source of reagents can significantly impact assay outcomes.[6]

  • Cell Line Misidentification and Contamination: The use of misidentified or contaminated cell lines is a major source of irreproducible data.[3]

Conclusion

Ensuring the reproducibility of biological assays is a multifaceted challenge that requires meticulous planning, execution, and reporting. By adhering to the principles of assay validation, utilizing robust and well-documented protocols, and being vigilant about common sources of error, researchers can generate high-quality, reliable data. While 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one serves as a representative molecule in this guide, the principles discussed are universally applicable to the study of any novel compound. Ultimately, a commitment to scientific rigor and transparency is the most effective strategy for overcoming the reproducibility crisis in biological research.

References

  • Woolf, E. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. AAPS J, 9(2), E243-E249. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International, 32(11), 22-26. [Link]

  • Precision Nanosystems. (n.d.). Reproducibility Challenges in Large-Scale Custom Assays. Precision Nanosystems. [Link]

  • Charles River Laboratories. (n.d.). Biological Assay Development. Charles River Laboratories. [Link]

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • FDCell. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. FDCell. [Link]

  • Ward, J. (n.d.). Biological Assay: Its Types, Applications and Challenges. Longdom Publishing. [Link]

  • Leist, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(1), 3-10. [Link]

  • Almaden Genomics. (2023). Blog: How to Solve the Biological Research Reproducibility Problem. Almaden Genomics. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential safety and logistical information for the proper disposal of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting a commitment to responsible chemical handling that extends beyond the point of use. This document is structured to provide a deep, technically-grounded understanding of the necessary protocols, empowering you to make informed decisions for the safe management of this chemical waste.

Hazard Assessment and Ecotoxicity

A thorough understanding of the hazards associated with 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is the foundation of its safe management. This compound, an α-chloro ketone derivative of a quinoline, presents a multi-faceted risk profile.

According to its Safety Data Sheet (SDS), 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is classified with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects[1].

The presence of the α-chloro ketone moiety suggests potential reactivity, while the chlorinated heterocyclic quinoline structure points to environmental persistence and ecotoxicity. The high aquatic toxicity necessitates that this compound and its rinseates must not be discharged into sanitary sewer systems[2]. All waste containing this compound must be collected and treated as hazardous waste.

Table 1: GHS Hazard Summary for 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) and Safe Handling

Given the significant hazards, stringent adherence to PPE protocols is mandatory when handling 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in any form—pure, in solution, or as waste.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use and change them immediately if contamination occurs.

  • Eye/Face Protection: Chemical safety goggles are required at a minimum. Due to the risk of serious eye damage, a face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound, including weighing, dissolution, and disposal procedures, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[3].

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Contaminated clothing should be removed immediately and decontaminated before reuse[3].

Spill Management

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental release.

For a Small Spill (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • All materials used for cleanup, including gloves, absorbent, and cloths, must be placed in the hazardous waste container.

For a Large Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is significant or if there is any uncertainty in how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains.

Disposal Procedures

All waste containing 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), chlorinated organic compounds may fall under specific waste codes (e.g., F-listed or K-listed wastes)[4][5][6][7]. Consult your institution's EHS department for specific guidance on waste container labeling and pickup.

The following diagram outlines the decision-making process for the disposal of this compound.

Disposal_Decision_Tree start Waste Generated (2-chloro-7,7-dimethyl-7,8- dihydroquinolin-5(6H)-one) decision Is chemical deactivation feasible and permitted in your lab? start->decision collect_waste Collect all waste streams (solid, liquid, contaminated items) in a designated, labeled hazardous waste container. decision->collect_waste No deactivation_choice Choose Deactivation Method decision->deactivation_choice Yes contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. collect_waste->contact_ehs borohydride Method A: Sodium Borohydride Reduction (Reduces Ketone) deactivation_choice->borohydride Target: Ketone functionality hydrodechlorination Method B: Catalytic Hydrodechlorination (Removes Chlorine) deactivation_choice->hydrodechlorination Target: Chloro functionality collect_treated_waste Collect treated waste and byproducts in a designated hazardous waste container. borohydride->collect_treated_waste hydrodechlorination->collect_treated_waste collect_treated_waste->contact_ehs

Caption: Decision workflow for the disposal of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Direct Collection (Without Chemical Treatment)

If chemical deactivation is not feasible or permitted in your laboratory, all waste streams must be collected for disposal by your institution's hazardous waste management provider.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one". List all other components of the waste stream, including solvents and their approximate percentages.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Chemical Deactivation/Neutralization

For laboratories equipped and permitted to perform chemical treatment of waste, two potential methods are presented below. These methods aim to reduce the reactivity and toxicity of the compound before final disposal. It is imperative to perform a small-scale pilot reaction before treating the bulk of the waste to ensure the reaction proceeds as expected and can be managed safely.

This procedure reduces the ketone functional group to a secondary alcohol. While this does not remove the chlorine atom or the quinoline core, it eliminates the α-chloro ketone moiety, which is often associated with higher reactivity and toxicity. Sodium borohydride is a mild reducing agent that is effective for ketones and can be handled with standard laboratory precautions[8][9].

Expected Reaction: 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one → 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol

The resulting chlorohydrin is likely to be less reactive, but should still be treated as a hazardous waste, particularly due to its aquatic toxicity.

Borohydride_Workflow start Start: Waste solution of target compound in a suitable solvent (e.g., Methanol) cool Cool the solution in an ice bath (0°C). start->cool add_nabh4 Slowly add Sodium Borohydride (NaBH4) in small portions. cool->add_nabh4 react Stir the reaction mixture at 0°C to room temperature. Monitor by TLC. add_nabh4->react quench Slowly add a quenching agent (e.g., dilute HCl or acetone) to neutralize excess NaBH4. react->quench neutralize Adjust pH to ~7 with dilute acid or base. quench->neutralize collect Transfer the final solution to a hazardous waste container. neutralize->collect end Dispose of as hazardous waste via EHS. collect->end

Caption: Experimental workflow for the sodium borohydride reduction of the target compound.

Step-by-Step Protocol:

  • Preparation: In a chemical fume hood, place the waste solution containing 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one in a round-bottom flask equipped with a magnetic stir bar. If the waste is a solid, dissolve it in a suitable alcohol solvent such as methanol or ethanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches approximately 0°C.

  • Addition of Sodium Borohydride: Slowly and portion-wise, add sodium borohydride (NaBH₄) to the stirring solution. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of the ketone. Be aware that the reaction may generate hydrogen gas, so ensure adequate ventilation and do not seal the vessel tightly[10].

  • Reaction: Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add a quenching agent to destroy the excess sodium borohydride. This can be done by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. Alternatively, acetone can be added to consume the excess hydride.

  • Neutralization and Collection: After quenching, neutralize the solution to a pH of approximately 7 using a dilute acid or base as needed. Transfer the entire contents of the flask to a designated hazardous waste container.

  • Final Disposal: Label the waste container with the contents, including the reaction products (e.g., "2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol and inorganic boron salts in [solvent]") and arrange for pickup by your EHS department.

This method removes the chlorine atom from the quinoline ring, which can significantly reduce the compound's toxicity and environmental persistence[11]. This is achieved through catalytic transfer hydrogenation or with hydrogen gas using a palladium on carbon (Pd/C) catalyst. This procedure is more complex and requires careful handling of the pyrophoric catalyst.

Expected Reaction: 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one → 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

The resulting dechlorinated product is expected to have lower toxicity, but should still be disposed of as hazardous chemical waste.

HDC_Workflow start Start: Waste solution of target compound in a suitable solvent (e.g., Ethanol) add_catalyst Carefully add Pd/C catalyst (5-10 wt%) under an inert atmosphere (e.g., N2 or Ar). start->add_catalyst add_h_source Add a hydrogen source (e.g., ammonium formate or introduce H2 gas). add_catalyst->add_h_source react Heat the reaction mixture with stirring. Monitor by TLC or GC/MS. add_h_source->react cool_filter Cool to room temperature and carefully filter the catalyst through Celite® under inert atmosphere. react->cool_filter quench_catalyst Quench the filtered catalyst by suspending in water. cool_filter->quench_catalyst collect_filtrate Collect the filtrate (dechlorinated product in solution) in a hazardous waste container. cool_filter->collect_filtrate collect_catalyst Collect the quenched catalyst in a separate hazardous waste container. quench_catalyst->collect_catalyst dispose Dispose of all waste streams via EHS. collect_filtrate->dispose collect_catalyst->dispose

Caption: Experimental workflow for the catalytic hydrodechlorination of the target compound.

Step-by-Step Protocol:

  • Preparation: In a chemical fume hood, add the waste solution of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one to a round-bottom flask equipped with a stir bar and a reflux condenser. The solvent should be an alcohol like ethanol.

  • Inert Atmosphere: Flush the apparatus with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Under the inert atmosphere, carefully add palladium on carbon (5-10% Pd, ~5 mol% relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. It is often handled as a water-wet paste to minimize this risk. Never add dry Pd/C to an organic solvent in the presence of air[12].

  • Hydrogen Source: Add a hydrogen donor, such as ammonium formate (3-5 equivalents), for catalytic transfer hydrogenation. Alternatively, if your setup allows, bubble hydrogen gas through the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Catalyst Removal: Cool the reaction to room temperature. Under an inert atmosphere, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Do not allow the catalyst on the filter paper to dry in the air , as it can ignite the solvent. Wash the filter cake with a small amount of the reaction solvent.

  • Catalyst Quenching and Disposal: Immediately after filtration, the filter cake with the catalyst should be transferred to a separate container and submerged in water to render it non-pyrophoric[12]. This quenched catalyst must be disposed of as a separate hazardous waste stream.

  • Waste Collection: The filtrate, containing the dechlorinated product, should be collected in a designated hazardous waste container.

  • Final Disposal: Label both waste containers appropriately (one for the filtrate and one for the quenched catalyst) and arrange for pickup by your EHS department.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a critical responsibility for all laboratory personnel. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to established disposal protocols—whether through direct collection or chemical deactivation—we can ensure a safe working environment and protect our ecosystems. Always prioritize safety and consult with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.

References

  • Chegg. (2019, April 13). NaBH4(Sodium Borohydride) Reduction of Ketone (Organic Chemistry Lab). Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from a course website on organic chemistry experiments.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • ACS Publications. (2026, January 19).
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Progress in Catalytic Hydrodechlorination. Retrieved from [Link]

  • PubMed. (2019, June 17). 1-Formyl-7-hydroxy-6,7-dihydro-5 H-pyrrolizine (1-CHO-DHP): A Potential Proximate Carcinogenic Metabolite of Pyrrolizidine Alkaloids. Retrieved from [Link]

  • National Academy of Sciences. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from a government document on hazardous waste codes.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • YouTube. (2013, December 2). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. Retrieved from [Link]

  • ORBi. (2023, March 25). Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. Retrieved from [Link]

  • Fisher Scientific. (2014, October 10). SAFETY DATA SHEET: 3,5-Dimethylpyrazole.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103122412A - Recovery method for waste palladium carbon catalyst metal palladium.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from an EPA guidance document on waste codes.
  • PubMed. (2011, August 15). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. Retrieved from [Link]

  • Sigma-Aldrich. (2015, February 26). Safety Data Sheet: Palladium on carbon.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,3'-Dimethyl-1,1'-Diphenyl-4,4'-Bi-2-Pyrazoline-5,5'-Dione.

Sources

Personal protective equipment for handling 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

This document provides essential procedural guidance for the safe handling, use, and disposal of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS No. 124467-36-3). As a chlorinated heterocyclic ketone, this compound requires stringent safety protocols to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and in-depth chemical hazard analysis.

Hazard Profile Analysis: Understanding the Risk

A thorough understanding of a chemical's intrinsic hazards is the foundation of any safety protocol. 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a solid, crystalline powder with a defined set of risks that dictate the necessary control measures.[1][2] Its hazard profile, according to the Globally Harmonized System (GHS), is summarized below.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]Danger [1][3]
Skin Corrosion/IrritationCategory 2 / 1BH315: Causes skin irritation.[1] / H314: Causes severe skin burns and eye damage.[3]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][4]
Hazardous to the Aquatic Environment (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

The primary dangers associated with this compound are severe damage to the eyes upon contact, skin irritation or potential burns, respiratory tract irritation from inhaling the powder, and harm if ingested.[1][3] Its high aquatic toxicity necessitates strict controls to prevent environmental release.[1]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety plans implement a multi-layered strategy known as the Hierarchy of Controls. This approach prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE). PPE serves as the critical final barrier between the researcher and the chemical hazard.

cluster_0 The Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective - The Final Barrier) C->D

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: The single most important engineering control for this compound is a properly functioning chemical fume hood . Given its potential to cause respiratory irritation as a dust, all weighing, transfers, and manipulations of the solid compound must occur within a fume hood to keep airborne concentrations low.[1][5]

  • Administrative Controls: This includes adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of this compound, and clear labeling of all containers. Never work alone when handling this material.

  • Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but is mandatory to protect from direct contact. The specific PPE requirements are detailed below.

Mandatory Personal Protective Equipment (PPE) Protocol

Based on the GHS hazard assessment, a specific suite of PPE is required. Requirements may be scaled based on the quantity of material being handled.

PPE ComponentSpecificationRationale
Lab Attire Long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant shoes.[6]Provides a baseline barrier against accidental skin contact with spills or dust.
Hand Protection Disposable nitrile gloves (minimum).[6][7]Protects against skin irritation.[1] Gloves should be inspected before use and changed immediately upon contamination.
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards.[8]Critical Requirement. Protects against particles and splashes that can cause serious, irreversible eye damage.[1]
Face Shield A full-face shield worn over chemical splash goggles.Highly Recommended, especially when handling >1 gram or when there is a significant risk of splashing or dust generation.[7][9]
Respiratory Protection Required if work cannot be performed in a fume hood.A NIOSH-approved respirator with a particulate filter (e.g., N95) is the minimum if dust is generated outside of a containment system.[5]

Operational Workflow for Safe Handling

A procedural approach ensures that safety is integrated into every step of the experimental process.

prep 1. Preparation - Verify fume hood function - Don all required PPE - Prepare spill kit & waste container weigh 2. Weighing & Transfer - Perform ALL operations in fume hood - Use anti-static weigh boat - Handle gently to minimize dust prep->weigh exp 3. Experimental Use - Keep container closed when not in use - Maintain awareness of reaction conditions - Avoid contact with skin and eyes weigh->exp decon 4. Decontamination - Wipe down work surfaces - Clean spatula/glassware - Remove outer gloves exp->decon dispose 5. Disposal & Storage - Place all contaminated disposables in sealed hazardous waste bag - Store primary container tightly sealed - Wash hands thoroughly decon->dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.